molecular formula C6H13NO2S B1429057 2,2-Dimethylthiomorpholine 1,1-dioxide CAS No. 1272667-24-9

2,2-Dimethylthiomorpholine 1,1-dioxide

Cat. No.: B1429057
CAS No.: 1272667-24-9
M. Wt: 163.24 g/mol
InChI Key: ACRRAKSSJSYUKQ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRRAKSSJSYUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272667-24-9
Record name 2,2-dimethyl-1-thiomorpholine-1,1-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive compounds.[1][2][3][4][5] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide, a specific analogue with potential utility in drug discovery programs. The gem-dimethyl substitution at the C2 position is a key structural modification often employed to block metabolic oxidation and modulate lipophilicity, thereby enhancing the pharmacokinetic profile of lead compounds. This document details a robust, multi-stage synthetic strategy, elucidates the chemical reasoning behind procedural choices, and provides detailed experimental protocols suitable for implementation by researchers and drug development professionals.

Retrosynthetic Strategy and Pathway Overview

The synthesis of this compound is most logically approached via a linear sequence involving the construction of a protected heterocyclic intermediate, followed by oxidation of the endocyclic sulfur atom and subsequent deprotection. This strategy ensures high levels of control over each chemical transformation and prevents undesirable side reactions, such as oxidation of the nitrogen atom.

Our retrosynthetic analysis disconnects the target molecule into three key stages:

  • Deprotection: The final target molecule can be obtained by removing a suitable protecting group from the nitrogen atom of an N-protected precursor. This is a standard final step to yield the free secondary amine, often as a stable salt.

  • Oxidation: The core sulfone moiety is reliably installed via the oxidation of the corresponding N-protected 2,2-dimethylthiomorpholine sulfide. This is a high-yielding and well-precedented transformation in heterocyclic chemistry.[6]

  • Heterocycle Formation: The foundational 2,2-dimethylthiomorpholine ring is constructed via an intramolecular cyclization of a linear precursor. This key step establishes the core heterocyclic structure.

This strategic approach is illustrated in the workflow diagram below.

Target 2,2-Dimethylthiomorpholine 1,1-dioxide Protected_Sulfone N-Protected 2,2-Dimethyl- thiomorpholine 1,1-dioxide Target->Protected_Sulfone Deprotection (Stage 3) Protected_Sulfide N-Protected 2,2-Dimethylthiomorpholine Protected_Sulfone->Protected_Sulfide Oxidation (Stage 2) Linear_Precursor Linear Acyclic Precursor Protected_Sulfide->Linear_Precursor Cyclization (Stage 1) Start_Materials Commercially Available Starting Materials Linear_Precursor->Start_Materials Precursor Synthesis (Stage 1)

Caption: Overall Retrosynthetic Workflow

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a step-by-step guide for the synthesis, grounded in established chemical principles analogous to general thiomorpholine synthesis.[1][2][7]

Stage 1: Synthesis of 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine

The initial stage focuses on the construction of the core heterocyclic ring. We employ a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. This serves a dual purpose: it prevents the amine from competing in the initial S-alkylation step and activates the N-H bond for deprotonation during the subsequent intramolecular cyclization.

cluster_reactants Starting Materials cluster_intermediates Reaction Sequence R1 N-Boc-cysteamine R2 1,3-Dichloro-2,2-dimethylpropane I1 Linear Intermediate R2->I1 K₂CO₃, DMF (S-Alkylation) I2 Cyclized Product I1->I2 NaH, THF (Intramolecular Cyclization)

Caption: Stage 1: Heterocycle Formation

Protocol 1.1: Selective S-Alkylation

  • Causality: The synthesis commences with the selective alkylation of N-Boc-cysteamine. The thiol (-SH) group is significantly more nucleophilic and acidic than the N-H of the Boc-protected amine. Therefore, under mild basic conditions, the thiol is selectively deprotonated to the thiolate, which then acts as the primary nucleophile to displace one of the chlorine atoms on 1,3-dichloro-2,2-dimethylpropane. Potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the thiol but not the carbamate.

  • Methodology:

    • To a solution of N-Boc-cysteamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1,3-dichloro-2,2-dimethylpropane (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting thiol is complete (typically 4-6 hours).

    • Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the linear alkylated intermediate.

Protocol 1.2: Intramolecular Cyclization

  • Causality: The cyclization is achieved via an intramolecular Sₙ2 reaction. A strong, non-nucleophilic base is required to deprotonate the nitrogen of the Boc-carbamate, generating a transient nitrogen anion. This anion then displaces the remaining terminal chloride to form the six-membered thiomorpholine ring. Sodium hydride (NaH) is the base of choice for this transformation, as it irreversibly deprotonates the carbamate.

  • Methodology:

    • Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the linear intermediate from Protocol 1.1 (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine, which is often used in the next step without further purification.

Stage 2: Oxidation to the Sulfone
  • Causality: The oxidation of the sulfide to a sulfone is a critical step that significantly modulates the electronic and physical properties of the molecule. We utilize potassium permanganate (KMnO₄), a powerful oxidizing agent well-suited for this transformation, as demonstrated in the synthesis of the parent thiomorpholine 1,1-dioxide.[6] The batch-wise addition of KMnO₄ is crucial for controlling the reaction exotherm and preventing over-oxidation or side reactions.

  • Methodology:

    • Dissolve the crude product from Protocol 1.2 (1.0 eq) in a mixture of acetone and water (e.g., 5:1 ratio).

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Add potassium permanganate (KMnO₄, approx. 2.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color and confirmed by TLC/LC-MS.

    • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color is discharged and the brown manganese dioxide (MnO₂) precipitate is fully formed.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with acetone.

    • Concentrate the filtrate to remove the acetone, then extract the aqueous residue with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine 1,1-dioxide.

Stage 3: Boc Deprotection
  • Causality: The final step is the removal of the Boc protecting group to unmask the secondary amine. This is efficiently achieved under strong acidic conditions. The carbamate is readily cleaved by protonation, followed by the loss of carbon dioxide and isobutylene, yielding the desired product as its corresponding acid salt. Using hydrochloric acid provides the final compound as a stable, crystalline hydrochloride salt, which is often preferred for purification and handling.[6]

  • Methodology:

    • Dissolve the sulfone from Stage 2 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq) at room temperature.

    • Stir the mixture for 2-4 hours. Formation of a precipitate is typically observed.

    • Monitor the reaction for the complete consumption of starting material by TLC or LC-MS.

    • Upon completion, filter the resulting solid precipitate.

    • Wash the solid with cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to afford the final product, this compound hydrochloride, as a white or off-white solid.

Quantitative Data Summary

The following table presents representative data for the proposed synthetic pathway. Yields and purity are based on typical outcomes for analogous reactions in a research setting.

StepProductStarting Material(s)ReagentsTypical YieldPurity (LC-MS)
1.1N-Boc-S-(2,2-dimethyl-3-chloropropyl)cysteamineN-Boc-cysteamine, 1,3-dichloro-2,2-dimethylpropaneK₂CO₃, DMF75-85%>95%
1.24-Boc-2,2-dimethylthiomorpholineProduct of 1.1NaH, THF80-90%>90% (crude)
24-Boc-2,2-dimethylthiomorpholine 1,1-dioxideProduct of 1.2KMnO₄, Acetone/H₂O85-95%>95%
3This compound HClProduct of 2HCl in Dioxane90-98%>98%

References

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An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2,2-Dimethylthiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific derivative, this document establishes a predictive framework based on the known properties of the parent scaffold, thiomorpholine 1,1-dioxide. It serves as a vital resource for researchers, scientists, and drug development professionals by outlining detailed, field-proven experimental protocols for the determination of critical parameters such as aqueous solubility and pKa. Furthermore, this guide discusses a probable synthetic route and presents an analysis of expected spectral characteristics (NMR, IR, Mass Spectrometry) to aid in the identification and characterization of this novel molecule. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this compound for its potential application in pharmaceutical research.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold in Drug Discovery

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which are desirable traits for drug candidates.[1] The sulfone group (SO₂) is a strong hydrogen bond acceptor and is chemically robust, making it an attractive alternative to other heterocyclic cores.[2] Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[3]

The introduction of gem-dimethyl groups at the 2-position of the thiomorpholine 1,1-dioxide ring, creating this compound, is a strategic chemical modification. This substitution is anticipated to impart several key effects:

  • Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (LogP), which can significantly influence its solubility, permeability, and pharmacokinetic profile.

  • Steric Influence: The gem-dimethyl group introduces steric bulk, which can lock the conformation of the ring and influence how the molecule interacts with biological targets.

  • Metabolic Stability: The quaternary carbon at the C-2 position can block potential sites of metabolism, potentially increasing the compound's half-life in vivo.

Understanding the fundamental physicochemical properties of this novel derivative is a prerequisite for its advancement in any drug discovery pipeline, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Core Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental data for this compound (CAS No. 1272667-24-9), we can extrapolate expected values from its parent compound, thiomorpholine 1,1-dioxide (CAS No. 39093-93-1).

PropertyThiomorpholine 1,1-dioxide (Parent Compound)Predicted: this compound Rationale for Prediction / Importance in Drug Discovery
Molecular Formula C₄H₉NO₂SC₆H₁₃NO₂SAddition of two CH₂ groups.
Molecular Weight 135.19 g/mol [2]163.24 g/mol Affects diffusion, permeability, and overall drug-likeness (e.g., Lipinski's Rule of Five).
Melting Point 70 °C[2]Expected to be higherIncreased molecular weight and potentially altered crystal packing may lead to a higher melting point. A sharp melting point is an indicator of purity.
Aqueous Solubility High (for hydrochloride salt)[6]Expected to be lowerThe addition of two lipophilic methyl groups will likely decrease aqueous solubility. This is a critical parameter for bioavailability.
Basic pKa 5.4[7]Expected to be similar or slightly higherThe gem-dimethyl groups are electronically neutral and distant from the nitrogen, so a significant change in basicity is not expected. pKa dictates the ionization state at physiological pH, affecting solubility and cell membrane permeability.
Calculated LogP -0.65 (for N-propargyl derivative)[8]Expected to be higher (approx. 0.0 to 0.5)LogP is a key measure of lipophilicity. An increase of approximately 1.0 (0.5 per methyl group) is a reasonable estimation. This value is crucial for predicting ADME properties.[4]

Synthesis and Chemical Identity

While a specific synthesis for this compound has not been published, a plausible synthetic route can be proposed based on established methods for analogous structures like 2,2-dimethylmorpholine.[9] The likely starting material would be 2-amino-2-methyl-1-propanol.

A potential two-step synthesis would involve:

  • Ring Formation: Reaction of 2-amino-2-methyl-1-propanol with a suitable dielectrophile containing a sulfur atom to form the 2,2-dimethylthiomorpholine ring.

  • Oxidation: Subsequent oxidation of the sulfur atom to the sulfone using a common oxidizing agent like hydrogen peroxide or potassium permanganate.

This proposed pathway provides a basis for the production of the molecule for further study. The identity and purity of the synthesized compound would then be confirmed using the spectral methods outlined below.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, the following protocols are recommended as robust, industry-standard methods for characterizing a new chemical entity like this compound.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for pre-formulation and understanding bioavailability.[10][11]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.[12]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid is removed, the supernatant should be filtered (using a low-binding filter) or centrifuged at high speed.[13]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Create a standard calibration curve using known concentrations of the compound to ensure accurate quantification of the solubility sample.[13]

  • Reporting: The final solubility is reported in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to aqueous buffer (pH 7.4) B Seal vials A->B C Agitate in shaker bath (24-48h at 25°C) B->C D Settle undissolved solid C->D E Filter or Centrifuge supernatant D->E F Collect clear filtrate E->F G Dilute filtrate F->G H Analyze by HPLC or LC-MS G->H I Calculate concentration using standard curve H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[14][15] The pKa value is critical as it defines the charge state of the molecule at different pH values, which profoundly impacts its interaction with biological targets, solubility, and membrane permeability.[16]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[16] A typical starting concentration is around 1 mM.[17]

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid (HCl) to ensure the basic nitrogen atom is fully protonated.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[17]

  • Titration: Gradually add small, precise volumes of a standardized sodium hydroxide (NaOH) solution. Record the pH of the solution after each addition, allowing the reading to stabilize.[18]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region where the pH changes most slowly.[17] This point can be precisely located by finding the peak of the first derivative of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in solvent B Acidify solution (e.g., to pH 2) A->B C Calibrate and immerse pH electrode B->C D Add standardized NaOH in small increments C->D Repeat until past equivalence E Record pH after each addition D->E Repeat until past equivalence E->D Repeat until past equivalence F Plot pH vs. Volume of NaOH E->F G Determine half-equivalence point F->G H pKa = pH at half-equivalence point G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectral Properties for Structural Confirmation

Spectral analysis is essential for confirming the chemical structure and purity of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple.

    • A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH₃)₂). The chemical shift would likely be in the 1.2-1.5 ppm range.

    • Two multiplets, each integrating to 4 protons, corresponding to the two sets of non-equivalent methylene protons on the thiomorpholine ring. These would likely appear in the 2.5-3.5 ppm range. The protons adjacent to the nitrogen will be more downfield than those adjacent to the sulfone group.

  • ¹³C NMR: The carbon NMR spectrum should show four distinct signals.

    • A quaternary carbon signal for the C(CH₃)₂ group.

    • A signal for the two equivalent methyl carbons.

    • Two distinct signals for the two pairs of methylene carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups present.

  • S=O Stretch: Two very strong and sharp absorption bands are expected for the sulfone group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). These peaks are highly diagnostic for the sulfone moiety.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

  • N-H Stretch: A moderate absorption in the 3200-3500 cm⁻¹ region corresponding to the secondary amine N-H bond.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 163. Key fragmentation patterns for cyclic sulfones often involve the loss of SO₂ (a loss of 64 mass units), which would lead to a significant fragment ion.[19][20] Cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for cyclic amines.

Conclusion

This compound represents a molecule of significant interest for drug discovery, leveraging the stability of the thiomorpholine 1,1-dioxide core while introducing structural modifications to fine-tune its properties. Although experimental data is not yet publicly available, this guide provides a robust framework for its characterization. By utilizing the predictive analysis based on its parent structure and employing the detailed experimental protocols for determining aqueous solubility and pKa, researchers can efficiently generate the critical data needed to evaluate its potential as a valuable building block in the development of new therapeutics. The outlined spectral predictions further provide a clear roadmap for the unambiguous structural confirmation of this compound.

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An In-depth Technical Guide to 2,2-Dimethylthiomorpholine 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized for its capacity to impart favorable physicochemical properties to bioactive molecules, such as enhanced polarity and metabolic stability. This guide focuses on a specific, valuable derivative: 2,2-Dimethylthiomorpholine 1,1-dioxide. This compound, identified by the CAS Number 1272667-24-9 , and its hydrochloride salt (CAS Number 2411198-50-8 ), serves as a crucial building block in the synthesis of novel therapeutic agents.[1][2] This document provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications in the field of drug discovery.

Core Chemical Attributes and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 1272667-24-9Fluorochem
Hydrochloride CAS Number 2411198-50-8ChemScene
IUPAC Name 2,2-dimethyl-1λ⁶-thiomorpholine-1,1-dioneFluorochem
Molecular Formula C₆H₁₃NO₂SFluorochem
Canonical SMILES CC1(C)CNCCS1(=O)=OFluorochem
InChI Key ACRRAKSSJSYUKQ-UHFFFAOYSA-NFluorochem

Synthesis Strategies: Building the Core Scaffold

The synthesis of the thiomorpholine 1,1-dioxide core generally involves the oxidation of the parent thiomorpholine ring. While a specific, detailed protocol for the 2,2-dimethyl derivative is not widely published in readily accessible literature, the general synthetic pathway provides a solid foundation for its preparation.

A common and effective method for the synthesis of the parent thiomorpholine 1,1-dioxide involves the oxidation of a protected thiomorpholine precursor. This approach ensures the stability of the amine functionality during the oxidation process. A subsequent deprotection step yields the desired final product. This strategy can be adapted for the synthesis of the 2,2-dimethyl derivative, starting from the corresponding 2,2-dimethylthiomorpholine.

Below is a generalized workflow illustrating the key transformations:

Synthesis_Workflow 2,2-Dimethylthiomorpholine 2,2-Dimethylthiomorpholine N-Protected_2,2-Dimethylthiomorpholine N-Protected_2,2-Dimethylthiomorpholine 2,2-Dimethylthiomorpholine->N-Protected_2,2-Dimethylthiomorpholine Protection N-Protected_2,2-Dimethylthiomorpholine_1,1-dioxide N-Protected_2,2-Dimethylthiomorpholine_1,1-dioxide N-Protected_2,2-Dimethylthiomorpholine->N-Protected_2,2-Dimethylthiomorpholine_1,1-dioxide Oxidation (e.g., m-CPBA, KMnO4) 2,2-Dimethylthiomorpholine_1,1-dioxide 2,2-Dimethylthiomorpholine_1,1-dioxide N-Protected_2,2-Dimethylthiomorpholine_1,1-dioxide->2,2-Dimethylthiomorpholine_1,1-dioxide Deprotection

Caption: Generalized synthetic workflow for this compound.

A patent describes a method for the preparation of thiomorpholine-1,1-dioxide hydrochloride, which involves the oxidation of a thiomorpholine amino-protected compound with potassium permanganate, followed by hydrolysis with hydrochloric acid.[3] This methodology could likely be adapted for the synthesis of the 2,2-dimethyl analog.

Spectroscopic and Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public databases. However, based on the known properties of the parent thiomorpholine 1,1-dioxide and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, which would appear as a singlet, and the methylene protons of the thiomorpholine ring, likely appearing as multiplets. The chemical shifts would be influenced by the neighboring sulfone and amine groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the quaternary carbon bearing the two methyl groups, the methyl carbons themselves, and the two distinct methylene carbons within the ring. The carbon atoms adjacent to the sulfone group would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups, as well as N-H stretching for the secondary amine, would be present.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the thiomorpholine ring.

Applications in Drug Discovery and Medicinal Chemistry

The thiomorpholine 1,1-dioxide moiety is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles. The 2,2-dimethyl substitution can offer specific advantages, such as increasing lipophilicity and providing a site for further chemical modification.

Derivatives of thiomorpholine 1,1-dioxide have shown a wide range of biological activities, including:

  • Anticancer Agents: The morpholine and thiomorpholine rings are found in numerous compounds with antiproliferative properties.

  • Anti-inflammatory and Analgesic Drugs: The scaffold is a key component in molecules designed to treat inflammation and pain.

  • Antimicrobial Agents: Thiomorpholine derivatives have been investigated for their potential as antibacterial and antifungal agents.

The sulfone group in the 1,1-dioxide form is a key feature, as it can act as a hydrogen bond acceptor and participate in interactions with biological targets.

Experimental Protocols

General Protocol for the Oxidation of a Substituted Thiomorpholine:

  • Protection of the Amine: Dissolve the starting 2,2-dimethylthiomorpholine in a suitable solvent (e.g., dichloromethane). Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Oxidation: Dissolve the N-protected 2,2-dimethylthiomorpholine in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

  • Deprotection: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product may be the hydrochloride salt if HCl was used, or it can be neutralized to obtain the free base.

Conclusion and Future Perspectives

This compound is a valuable building block with significant potential in drug discovery. Its unique structural features, including the gem-dimethyl group and the sulfone moiety, offer opportunities for the design and synthesis of novel therapeutic agents with improved properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Google Patents.

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Spectral data for 2,2-Dimethylthiomorpholine 1,1-dioxide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Molecular Structure and Spectroscopic Overview

This compound is a saturated six-membered heterocycle containing a sulfone group and a secondary amine. The introduction of a gem-dimethyl group at the C-2 position, adjacent to the sulfone, significantly influences its conformational dynamics and spectral properties compared to the parent thiomorpholine 1,1-dioxide.[1] Spectroscopic analysis is crucial for confirming the successful oxidation of the sulfur atom and for verifying the integrity of the heterocyclic ring structure.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of thiomorpholine 1,1-dioxide and related sulfones.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.3 - 3.5m2HC5-H₂
~ 3.1 - 3.3m2HC3-H₂
~ 3.0 - 3.2m2HC6-H₂
~ 2.0 (variable)br s1HN4-H
~ 1.4s6HC2-(CH₃)₂ (C7, C8)
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 65C2
~ 55C6
~ 48C3
~ 45C5
~ 25C7, C8
Interpretation and Scientific Rationale
  • ¹H NMR Analysis : The protons on the carbon atoms adjacent to the nitrogen (C3 and C5) and the sulfone group (C6) are expected to appear as complex multiplets in the 3.0-3.5 ppm region. The electron-withdrawing nature of the sulfone group deshields the adjacent C6 protons, shifting them downfield. The gem-dimethyl group at C2 simplifies the spectrum by removing a proton at this position. A key feature is the singlet at approximately 1.4 ppm, integrating to six protons, which is characteristic of the two magnetically equivalent methyl groups.[3] In a flexible ring system, these methyl groups are expected to be equivalent. The N-H proton will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR Analysis : The carbon atoms of the ring are influenced by the electronegativity of the adjacent heteroatoms. The quaternary carbon C2, bonded to the sulfone group and two methyl groups, is predicted to be significantly downfield. The carbons adjacent to the nitrogen (C3 and C5) will have similar chemical shifts, as will the carbon next to the sulfur (C6). The two methyl carbons (C7 and C8) are expected to be equivalent, giving rise to a single signal around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups, particularly the sulfone.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3350 - 3250MediumN-H Stretch
~ 2980 - 2850MediumC-H Stretch (Aliphatic CH₃ and CH₂)
~ 1320 - 1280 Strong SO₂ Asymmetric Stretch
~ 1150 - 1120 Strong SO₂ Symmetric Stretch
~ 1465MediumCH₂ Scissoring
~ 1375MediumCH₃ Symmetric Bend (Umbrella)
~ 1100 - 1000MediumC-N Stretch
Interpretation and Scientific Rationale

The IR spectrum of this compound is expected to be dominated by two very strong absorption bands characteristic of the sulfone group.[4][5] The asymmetric SO₂ stretch typically appears at a higher frequency (~1300 cm⁻¹) than the symmetric stretch (~1130 cm⁻¹).[6] The presence of these two intense bands provides definitive evidence for the oxidation of the sulfur atom. The N-H stretching vibration will be observed as a medium-intensity band in the 3350-3250 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations from the methyl and methylene groups will also be present in their expected regions.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment Ion
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
99[M - SO₂]⁺
84[M - SO₂ - CH₃]⁺
56[C₃H₆N]⁺
Interpretation and Rationale for Fragmentation

The molecular ion peak is expected at m/z 163, corresponding to the molecular weight of the compound. A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which would result in a significant peak at m/z 99.[8] Another predictable fragmentation is the loss of a methyl radical from the gem-dimethyl group, leading to a stable tertiary carbocation and a peak at m/z 148.[9] Further fragmentation of the ring can lead to smaller charged species. The relative abundance of these fragments depends on their stability.[10]

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺ m/z = 163 M_minus_CH3 [M - CH₃]⁺ m/z = 148 M->M_minus_CH3 - •CH₃ M_minus_SO2 [M - SO₂]⁺ m/z = 99 M->M_minus_SO2 - SO₂ Fragment_84 [M - SO₂ - CH₃]⁺ m/z = 84 M_minus_SO2->Fragment_84 - •CH₃ Fragment_56 [C₃H₆N]⁺ m/z = 56 M_minus_SO2->Fragment_56 Ring Cleavage

Caption: Proposed fragmentation of this compound.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition : Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

  • Data Processing : Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Calibrate the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation : Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry Protocol
  • Sample Preparation : Dissolve the sample to a concentration of ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition : Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offers a reliable reference for researchers. The provided protocols outline the standard methods for acquiring this data experimentally. This document serves as a foundational tool for the unambiguous identification and further study of this and related heterocyclic sulfones.

References

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores.... Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Thiomorpholine. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Thiomorpholine. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Two-site jumps in dimethyl sulfone studied by one- and two-dimensional 17O NMR spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Study.com. (n.d.). Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol.... Retrieved from [Link]

  • PubChemLite. (n.d.). Thiomorpholine 1,1-dioxide (C4H9NO2S). Retrieved from [Link]

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  • ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones....
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2-Dimethylthiomorpholine 1,1-dioxide. In the absence of direct experimental data from techniques such as X-ray crystallography or detailed nuclear magnetic resonance (NMR) spectroscopy for this specific molecule in the public domain, this guide synthesizes foundational principles of stereochemistry, conformational analysis of analogous heterocyclic and carbocyclic systems, and theoretical considerations. We will explore the profound influence of the gem-dimethyl substitution at the C-2 position and the electronic and steric contributions of the sulfonyl group on the thiomorpholine ring. This document is intended for researchers, scientists, and professionals in drug development who are engaged with saturated heterocyclic scaffolds.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold

The thiomorpholine 1,1-dioxide moiety is a significant pharmacophore in medicinal chemistry, valued for its hydrogen bonding capabilities, metabolic stability, and ability to impart favorable physicochemical properties to drug candidates. The parent compound, thiomorpholine 1,1-dioxide, is a saturated six-membered heterocycle containing a sulfur atom oxidized to a sulfone and a nitrogen atom at the 1- and 4-positions, respectively. The introduction of substituents, such as the gem-dimethyl group at the C-2 position in this compound, is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. However, such substitutions also introduce significant conformational constraints that dictate the three-dimensional shape of the molecule and, consequently, its biological activity.

A thorough understanding of the conformational behavior of this compound is therefore critical for rational drug design. This guide will elucidate the predicted molecular structure and conformational landscape of this molecule.

Predicted Molecular Structure and Key Features

The molecular structure of this compound is predicted to adopt a chair-like conformation, which is the most stable arrangement for six-membered saturated rings. The key structural features influencing its conformation are:

  • The Sulfonyl Group: The sulfur atom is sp³ hybridized with a tetrahedral geometry. The two oxygen atoms of the sulfonyl group are strong electron-withdrawing groups, which can influence the electronic environment of the ring.

  • The Gem-Dimethyl Group: The two methyl groups at the C-2 position introduce significant steric bulk. This substitution pattern is known to have a profound impact on the conformational equilibrium of cyclic systems, often referred to as the Thorpe-Ingold effect.[1]

  • The Nitrogen Atom: The nitrogen atom is also sp³ hybridized and can act as a hydrogen bond acceptor. Its lone pair of electrons will occupy one of the hybrid orbitals.

A diagram illustrating the predicted chair conformation is presented below.

Figure 1: Predicted Chair Conformation of this compound.

Conformational Analysis: The Chair Conformation and Ring Inversion

Six-membered rings like thiomorpholine 1,1-dioxide can exist in several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. Ring inversion is a process where one chair conformation flips into another. In the case of this compound, the two chair conformations resulting from ring inversion are identical due to the symmetry of the gem-dimethyl substitution.

The presence of the gem-dimethyl group at the C-2 position is expected to have a significant impact on the ring's conformational flexibility. In cyclohexane systems, a gem-dimethyl group can introduce steric strain that influences the rate of ring inversion.[2]

Steric and Electronic Effects
  • Steric Hindrance: The two methyl groups at C-2 will introduce steric bulk. In a chair conformation, one methyl group will occupy an axial position and the other an equatorial position. The axial methyl group will experience 1,3-diaxial interactions with the axial hydrogen atoms on C-6. These steric clashes are a primary source of conformational strain.[3][4]

  • Thorpe-Ingold Effect: The gem-dimethyl effect, or Thorpe-Ingold effect, can also influence the bond angles within the ring. The C-C(CH₃)₂-C bond angle is often compressed, which can affect the overall ring pucker and the energy barrier to conformational changes.[1]

  • Electronic Effects of the Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group can affect the bond lengths and angles around the sulfur atom, which in turn will influence the overall geometry of the ring.

Due to the lack of experimental data, the precise energy difference between the chair and other conformations (e.g., twist-boat) cannot be quantified. However, based on analogous systems, the chair conformation is overwhelmingly favored.

The conformational equilibrium can be visualized as follows:

Chair1 Chair Conformation TransitionState Transition State (e.g., Half-Chair) Chair1->TransitionState Ring Inversion TransitionState->Chair1 TwistBoat Twist-Boat Conformation (Higher Energy Intermediate) TransitionState->TwistBoat TwistBoat->TransitionState

Figure 2: Energy Profile of Conformational Inversion.

Experimental Methodologies for Structural and Conformational Elucidation

While specific data for this compound is not publicly available, the following experimental techniques are the standard methods for such investigations.

X-ray Crystallography

Protocol:

  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Insights: X-ray crystallography would provide a definitive, solid-state structure of the molecule. This would include precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. Key information is derived from chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation.

Expected Insights:

  • Chemical Shifts: The chemical shifts of the protons on the ring would be indicative of their axial or equatorial environment.

  • Coupling Constants: The magnitude of the vicinal (³J) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This would allow for the determination of the ring's puckering and the axial/equatorial disposition of substituents.

  • NOESY: Through-space correlations, particularly between the axial methyl group and other axial protons, would provide strong evidence for the chair conformation.

The following table summarizes the type of data that would be obtained from these experiments:

ParameterX-ray CrystallographyNMR SpectroscopyInformation Gained
Bond Lengths Precise values (e.g., in Å)InferredGeometry of the molecule
Bond Angles Precise values (e.g., in °)InferredRing pucker and substituent orientation
Torsional Angles Precise values (e.g., in °)Inferred from coupling constantsDetailed conformation of the ring
Conformational Dynamics Static picture in solid stateInformation on flexibility and inversion barriersDynamic behavior in solution

Conclusion

While direct experimental data for this compound is not currently available in the public scientific literature, a robust understanding of its molecular structure and conformation can be inferred from established principles of stereochemistry and the analysis of analogous molecular systems. The molecule is predicted to exist predominantly in a chair conformation, with the gem-dimethyl group at the C-2 position significantly influencing the ring's geometry and conformational energetics. The insights presented in this guide provide a strong theoretical framework for researchers working with this and related heterocyclic scaffolds, enabling more informed decisions in the design and development of novel chemical entities. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate the structure and conformation of this molecule.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the para-spiro-cyclo-heptane and the meta-spiro-cyclo-heptane ring. J. Chem. Soc., Trans., 107, 1080-1106.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

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Solubility Profile of 2,2-Dimethylthiomorpholine 1,1-dioxide: A Framework for Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Professional

Abstract

2,2-Dimethylthiomorpholine 1,1-dioxide is a heterocyclic compound with potential applications in medicinal chemistry and materials science, yet its fundamental physicochemical properties, such as solubility, remain uncharacterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound in common laboratory solvents. We present a theoretical analysis of the molecule's structural features to predict its solubility behavior, followed by detailed, step-by-step protocols for both rapid qualitative screening and rigorous quantitative determination via the shake-flask method. This document serves not as a datasheet, but as a self-validating procedural guide to empower researchers to generate reliable and reproducible solubility data essential for downstream applications.

Introduction and Theoretical Analysis

This compound is a derivative of thiomorpholine 1,1-dioxide, a versatile building block in organic synthesis.[1][2] The parent compound is noted for its polarity and some degree of water solubility.[3] The introduction of a gem-dimethyl group at the C2 position of the thiomorpholine ring is expected to significantly influence its solubility profile by increasing both its lipophilicity and steric bulk.

A predictive analysis of the molecular structure allows us to hypothesize its solubility behavior based on the well-established "like dissolves like" principle.[4]

  • Polar Moieties: The molecule contains a highly polar sulfone group (O=S=O) and a secondary amine (-NH-). The sulfone oxygens are strong hydrogen bond acceptors, while the amine is both a hydrogen bond donor and acceptor. These features suggest favorable interactions with polar solvents.

  • Nonpolar Moieties: The gem-dimethyl group introduces a significant nonpolar hydrocarbon character, which can decrease solubility in highly polar solvents like water compared to its non-methylated parent.

  • Basicity: The secondary amine provides a basic center, predicting that the compound will exhibit significantly enhanced solubility in acidic aqueous solutions due to the formation of a highly polar ammonium salt.

Based on this analysis, we can forecast a solubility profile that is highly dependent on solvent polarity and pH. Good solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF) and lower-chain alcohols, with moderate to low solubility in water, which should be greatly enhanced under acidic conditions. Poor solubility is expected in nonpolar hydrocarbon solvents (e.g., heptane, toluene).

Experimental Determination of Solubility

The following protocols are designed to provide a robust and systematic approach to characterizing the solubility of this compound.

Methodology I: Rapid Qualitative Solubility Screening

This initial screen provides a rapid, semi-quantitative assessment across a broad range of solvents, allowing for efficient selection of solvents for further quantitative analysis or for immediate use in reaction screening.

Protocol Steps:

  • Preparation: Dispense 1.0 mL of each selected test solvent into uniquely labeled glass vials (e.g., 4 mL vials).

  • Solute Addition: Accurately weigh and add approximately 2 mg of this compound to each vial.

  • Equilibration: Cap the vials securely and vortex vigorously for 60 seconds at ambient temperature (e.g., 22 °C).

  • Visual Inspection: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Classification: Categorize the solubility based on the visual inspection according to the criteria in Table 1.

Table 1: Qualitative Solubility Classification Criteria

Observation Classification Approx. Solubility
Clear solution, no visible particles Soluble > 2 mg/mL
Majority dissolved, some particles remain Sparingly Soluble 0.5 - 2 mg/mL

| No apparent dissolution of solid | Insoluble | < 0.5 mg/mL |

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Classification prep1 Dispense 1 mL of each test solvent into labeled vials prep2 Add ~2 mg of solid to each vial prep1->prep2 proc1 Cap vials and vortex for 60s prep2->proc1 proc2 Let stand for 5 min proc1->proc2 analysis1 Visually inspect for undissolved solid proc2->analysis1 decision Is solid visible? analysis1->decision class1 Classify: 'Sparingly Soluble' or 'Insoluble' decision->class1 Yes class2 Classify: 'Soluble' decision->class2 No

Caption: Workflow for Rapid Qualitative Solubility Screening.

Methodology II: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[5] It is essential for generating precise data for applications such as formulation development and pharmacokinetic modeling.

Protocol Steps:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., add ~20 mg to 2 mL of solvent). The presence of undissolved solid is critical.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.[6]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 10,000 x g for 15 minutes) followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid contaminating the sample with undissolved solid particles.

  • Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC-UV, LC-MS, or qNMR with a certified internal standard.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in standard units (e.g., mg/mL and mol/L).

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant T for 24-72 hours prep1->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 quant1 Prepare accurate dilution of the clear filtrate sep2->quant1 quant2 Analyze via HPLC, LC-MS, or qNMR quant1->quant2 quant3 Calculate original concentration quant2->quant3

Caption: Workflow for Quantitative Shake-Flask Solubility Determination.

Data Reporting and Interpretation

Data should be meticulously recorded to ensure traceability and comparability. The following tables provide a template for reporting the results obtained from the protocols described above.

Table 2: Template for Qualitative Solubility Results

Solvent Class Solvent Temperature (°C) Observation Classification
Polar Protic Water 22
0.1 M HCl (aq) 22
0.1 M NaOH (aq) 22
Methanol 22
Ethanol 22
Polar Aprotic Acetonitrile 22
Acetone 22
Dimethyl Sulfoxide (DMSO) 22
Nonpolar Dichloromethane (DCM) 22
Toluene 22

| | Heptane | 22 | | |

Table 3: Template for Quantitative Solubility Results

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method

| | | | | |

Conclusion

While published data on the solubility of this compound is unavailable, a systematic investigation based on its molecular structure and established experimental methodologies can rapidly fill this knowledge gap. The protocols detailed in this guide provide a robust, self-validating framework for researchers to generate high-quality, reproducible solubility data. This information is a critical prerequisite for the successful application of this compound in drug discovery, process chemistry, and materials science, enabling rational solvent selection for synthesis, purification, formulation, and biological screening.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • Chemistry For Everyone (YouTube Channel). How To Determine Solubility Of Organic Compounds?. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available at: [Link]

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A Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted thermal stability and decomposition pathways of 2,2-Dimethylthiomorpholine 1,1-dioxide. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous cyclic sulfones and established principles of thermal analysis to offer a predictive assessment. This guide is intended to serve as a valuable resource for researchers in drug development and materials science, providing foundational knowledge for handling, processing, and developing formulations containing this and structurally related compounds. We will delve into the theoretical underpinnings of its stability, propose likely decomposition mechanisms, and provide detailed, best-practice protocols for empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated six-membered ring containing nitrogen and sulfur atoms. The sulfur atom is in its highest oxidation state (+6), forming a sulfone group. The gem-dimethyl substitution at the C2 position, adjacent to the sulfur, is a key structural feature that is expected to influence its steric and electronic properties, and consequently, its thermal behavior.

The thiomorpholine 1,1-dioxide scaffold is of interest in medicinal chemistry. The parent compound, thiomorpholine 1,1-dioxide, is a known building block in the synthesis of various pharmaceutical agents.[1][2] The introduction of gem-dimethyl substituents can modulate lipophilicity, metabolic stability, and conformational rigidity, making this compound a potentially valuable intermediate. Understanding its thermal stability is paramount for safe handling, storage, and for defining the processing parameters during drug manufacturing.

Predicted Thermal Stability Profile

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For cyclic sulfones, stability is influenced by factors such as ring strain, the nature of substituents, and the strength of the carbon-sulfur bonds.

Based on studies of various sulfones, the thermal decomposition of aliphatic sulfones generally occurs at temperatures above 350 °C.[3][4] However, cyclic sulfones, particularly five-membered rings, can exhibit lower decomposition temperatures, sometimes below 300 °C.[4][5] For a six-membered ring like thiomorpholine 1,1-dioxide, the stability is expected to be comparable to or slightly greater than five-membered rings due to lower ring strain.

The gem-dimethyl group at the C2 position in this compound is likely to have a modest impact on the intrinsic stability of the sulfone group itself. However, it may influence the decomposition pathway by providing alternative fragmentation routes.

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value/RangeRationale
Melting Point (°C) 100 - 150Based on the melting point of related morpholine and thiomorpholine derivatives. The exact value is highly dependent on crystalline form.
Decomposition Onset (Tonset) (°C) 250 - 350Inferred from the stability of cyclic aliphatic sulfones. The lower end of the range accounts for potential ring strain and substituent effects.[3][4][5]
Primary Decomposition Products Sulfur Dioxide (SO₂), Isobutylene, and other volatile organic fragmentsBased on established decomposition mechanisms of sulfones involving the extrusion of SO₂.[5][6]

Proposed Decomposition Mechanisms and Pathways

The thermal decomposition of sulfones can proceed through several mechanisms, primarily involving the cleavage of the C-S bonds.[6] For this compound, the most probable decomposition pathways are initiated by the homolytic cleavage of a C-S bond, leading to the extrusion of sulfur dioxide (SO₂), a thermodynamically stable molecule.

Cheletropic Elimination

A concerted or stepwise cheletropic elimination is a common pathway for cyclic sulfones, leading to the formation of an alkene and SO₂. In the case of this compound, this would involve the fragmentation of the heterocyclic ring.

Radical-Mediated Decomposition

At elevated temperatures, homolytic cleavage of the C-S bond can generate a diradical intermediate. This intermediate can then undergo a series of rearrangements and fragmentation steps to yield stable volatile products. The presence of the gem-dimethyl group could facilitate the formation of a stable tertiary radical, potentially influencing the reaction kinetics.

Below is a proposed primary decomposition pathway:

G cluster_main Proposed Decomposition of this compound A This compound B Diradical Intermediate A->B Heat (Δ) C-S Bond Cleavage C Sulfur Dioxide (SO₂) B->C SO₂ Extrusion D Isobutylene B->D Ring Fragmentation E Other Volatile Fragments B->E Secondary Reactions

Caption: Proposed primary thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[7][8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Calculate the percentage of mass loss at each decomposition step.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature above the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the peak temperatures and enthalpies (area under the peak) for these transitions.

G cluster_workflow Thermal Analysis Workflow start Start prep Sample Preparation (2-10 mg) start->prep tga TGA Analysis (N₂ or Air, 10 °C/min) prep->tga dsc DSC Analysis (N₂, 10 °C/min) prep->dsc data_tga Analyze TGA Data (T_onset, % Mass Loss) tga->data_tga data_dsc Analyze DSC Data (Melting Point, ΔH_decomp) dsc->data_dsc report Report Thermal Profile data_tga->report data_dsc->report

Caption: Experimental workflow for thermal analysis.

Safety Considerations

When handling this compound, especially during thermal analysis, it is crucial to consider the potential hazards associated with its decomposition products.

  • Sulfur Dioxide (SO₂): A primary decomposition product, SO₂ is a toxic and corrosive gas.[10] All thermal experiments should be conducted in a well-ventilated area or under a fume hood.

  • Pressure Build-up: The evolution of gaseous decomposition products can lead to pressure build-up in sealed containers. Use vented or loosely covered sample pans in TGA and be cautious with sealed pans in DSC, especially when heating to high temperatures.

  • Exothermic Decomposition: The decomposition of sulfones can be exothermic. This can lead to a runaway reaction if the material is heated in large quantities. It is essential to work with small sample sizes during initial thermal characterization.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be formulated based on the well-established chemistry of cyclic sulfones. It is predicted to be a moderately stable compound with a decomposition onset likely in the range of 250-350 °C. The primary decomposition pathway is expected to involve the extrusion of sulfur dioxide and the formation of volatile organic fragments.

For any application in drug development or materials science, it is imperative to perform empirical thermal analysis using techniques such as TGA and DSC to accurately determine its thermal profile. The protocols and safety considerations outlined in this guide provide a robust framework for such investigations, ensuring both scientific rigor and operational safety.

References

  • Weh, V. A., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5878-5888. [Link]

  • Kice, J. L. (1968). Desulfonylation Reactions. In Organic Chemistry of Sulfur. Springer, Boston, MA. [Link]

  • Weh, V. A., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Request PDF. [Link]

  • Zarifyanova, M. Z., et al. (2023). Thermal Stability of Petroleum Sulfones. Request PDF. [Link]

  • El-Gindy, A., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • Achiwa, K., et al. (1986). A New Synthesis of Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • El-Gindy, A., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC - NIH. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]

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  • Loh, T.-P., & Li, L.-H. (1998). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ElectronicsAndBooks. [Link]

  • ResearchGate. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]

  • Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Chalmers ODR. [Link]

  • Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
  • National Institutes of Health. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. [Link]

  • National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. [Link]

  • ResearchGate. (2024). (PDF) DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Gordon, R. G., et al. (2018). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 57(17), 10833–10843. [Link]

  • ResearchGate. (2016). Kinetics of the thermal decomposition of 2,2′-azobis(2-methylpropionamidine)dihydrochloride studied by the potentiometric method using metal complexes. [Link]dihydrochloride_studied_by_the_potentiometric_method_using_metal_complexes)

  • Google Patents. (1985).
  • ResearchGate. (1951). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]

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Purity analysis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Development

This compound is a saturated heterocyclic sulfone, a structural motif of interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The presence of undesired substances can significantly impact the biological and toxicological properties of the final drug product.[1][2]

This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will move beyond simple procedural lists to explore the rationale behind method selection, the intricacies of experimental design, and the synthesis of data from orthogonal techniques to build a complete and trustworthy impurity profile. The methodologies described are aligned with the principles set forth by the International Council for Harmonisation (ICH) guidelines, which mandate the control and characterization of impurities in new drug substances.[3][4] According to these guidelines, impurities present at levels above 0.1% generally require identification.[3][5]

Strategic Approach to Impurity Profiling

A robust purity analysis is a multi-faceted investigation. It begins with a theoretical assessment of potential impurities and culminates in their detection, identification, and quantification using validated analytical methods.

Potential Sources of Impurities:

  • Process-Related Impurities: These originate from the manufacturing process and include starting materials, intermediates, by-products, and reagents.[2][3] For instance, the synthesis of thiomorpholine-1,1-dioxides often involves the oxidation of the corresponding thiomorpholine.[6] Incomplete oxidation could leave residual thiomorpholine, while over-oxidation or side reactions could generate other related substances.

  • Degradation Products: These arise from the decomposition of the drug substance during storage or handling. The sulfone group is generally stable, but other parts of the molecule could be susceptible to hydrolysis, oxidation, or photolysis.

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product and must be controlled according to their toxicity, as outlined in ICH Q3C guidelines.[4]

The overall workflow for a comprehensive purity analysis is designed to address all potential impurity classes using a combination of orthogonal analytical techniques.

G cluster_0 Purity Analysis Workflow for this compound Sample API Sample Batch HPLC HPLC-UV/DAD (Organic Impurities) Sample->HPLC Non-volatile analysis GC Headspace GC-FID (Residual Solvents) Sample->GC Volatile analysis NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Identity & Structure LCMS LC-MS (Impurity ID) HPLC->LCMS Peaks >0.1% for ID Report Comprehensive Purity Report HPLC->Report GC->Report LCMS->Report NMR->Report

Caption: High-level workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Principle & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for analyzing the purity of non-volatile organic compounds. Its high resolving power makes it ideal for separating the main compound from structurally similar impurities. For this compound, a polar but non-ionizable compound, RP-HPLC offers excellent retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV/Diode Array Detector (DAD) is employed for its sensitivity to chromophores and its ability to provide spectral data, which aids in peak tracking and purity assessment.[7]

Experimental Protocol: RP-HPLC Method

A. Mobile Phase and Sample Preparation:

  • Mobile Phase A: Prepare high-purity water (e.g., Milli-Q or equivalent).

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

B. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard non-polar phase providing good retention for a wide range of organic molecules.
Mobile Phase Gradient Elution (see table below) A gradient is used to ensure elution of both early- and late-eluting impurities with good peak shape.
Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential for peak distortion.
Detector UV/DAD at 210 nm The sulfone group lacks a strong chromophore; detection at a low UV wavelength is necessary for sensitivity.

| Run Time | 40 minutes | Sufficient time to elute all potential impurities and re-equilibrate the column. |

C. Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 95 5
25.0 5 95
30.0 5 95
30.1 95 5

| 40.0 | 95 | 5 |

D. System Suitability & Validation:

  • System Suitability Test (SST): Before sample analysis, inject the standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Theoretical Plates: Must be ≥ 2000.

    • %RSD for Peak Area: Must be ≤ 2.0% for the replicate injections.

  • This protocol must be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

E. Data Interpretation: Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. Any impurity exceeding the identification threshold (typically 0.10%) should be flagged for structural elucidation, often using LC-MS.[5]

G cluster_hplc HPLC Analysis Workflow Prep Prepare Mobile Phase & Sample Solutions Equilibrate Equilibrate HPLC System with Initial Conditions Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Sample & Standard SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Calculate Area % Acquire->Integrate Report Report Purity Profile Integrate->Report

Caption: Step-by-step workflow for the HPLC purity method.

Gas Chromatography (GC) for Residual Solvents

Principle & Rationale: Gas Chromatography is the definitive technique for the analysis of residual solvents due to their volatile nature.[8] A headspace autosampler is used to introduce only the volatile components from the sample matrix onto the GC column, protecting it from non-volatile API. A Flame Ionization Detector (FID) is chosen for its excellent sensitivity to nearly all organic solvents. This analysis is critical for complying with ICH Q3C guidelines, which set limits for solvents based on their toxicity.[4]

Experimental Protocol: Headspace GC-FID Method

A. Standard and Sample Preparation:

  • Diluent: Use Dimethyl Sulfoxide (DMSO) or another suitable high-boiling, polar solvent.

  • Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration (e.g., 1000 µg/mL) in the diluent. Create working standards by diluting this stock to concentrations relevant to the ICH limits.

  • Sample Solution: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of diluent, cap, and vortex to dissolve.

B. GC Conditions:

Parameter Condition Rationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm A 624-type column is specifically designed for and provides excellent separation of common residual solvents.
Carrier Gas Helium or Hydrogen, at ~2.0 mL/min Inert carrier gas to transport analytes through the column.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) Temperature program separates solvents based on their boiling points.
Injector Temp. 250 °C Ensures rapid volatilization of analytes.

| Detector | FID at 260 °C | Highly sensitive and universal detector for hydrocarbons. |

C. Headspace Parameters:

Parameter Condition Rationale
Oven Temp. 80 °C Balances efficient volatilization with sample stability.
Loop Temp. 90 °C Prevents condensation of volatiles before injection.

| Equilibration Time | 15 minutes | Allows the sample to reach vapor-liquid equilibrium. |

D. Data Interpretation: The concentration of each residual solvent in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions. Results are reported in parts-per-million (ppm) and compared against the limits specified in ICH Q3C.

G cluster_gc Headspace GC Analysis Workflow Prep Prepare Solvent Standards & Sample in Vials Load Load Vials into Headspace Autosampler Prep->Load Equilibrate Incubate & Equilibrate Vial Headspace Load->Equilibrate Inject Inject Headspace Gas onto GC Column Equilibrate->Inject Separate Separate Solvents via Temp Program Inject->Separate Quantify Detect (FID) & Quantify against Standards Separate->Quantify Report Report Solvent Levels (ppm) Quantify->Report

Caption: Workflow for residual solvent analysis by Headspace GC.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for structural confirmation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR serve as a definitive identity test for the main compound.[9][10] The spectrum should be consistent with the structure of this compound, showing characteristic signals for the gem-dimethyl groups, and the four methylene protons on the thiomorpholine ring. Furthermore, NMR can detect and help identify major impurities if their concentration is sufficiently high (typically >0.5-1%).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), especially when coupled with HPLC (LC-MS), is the most powerful tool for identifying unknown impurities.[11] As impurity peaks elute from the HPLC column, they can be directed into the mass spectrometer to determine their accurate mass. This mass, along with fragmentation data (MS/MS), often allows for the unambiguous determination of the impurity's chemical structure, which is a critical step in the regulatory process.[3]

Data Synthesis: Building the Final Purity Profile

The data from all orthogonal methods are consolidated to create a complete purity profile. The final report should provide a holistic view of the compound's quality.

Table 1: Example Purity Profile for a Batch of this compound
AnalysisParameterResultSpecificationMethod
Identity ¹H NMR SpectrumConforms to structureConformsNMR
Purity (Organic) Purity by Area %99.85%≥ 99.5%HPLC-UV
Individual Unspecified Impurity< 0.05%≤ 0.10%HPLC-UV
Total Impurities0.15%≤ 0.50%HPLC-UV
Purity (Volatile) Methanol150 ppm≤ 3000 ppm (ICH Class 2)HS-GC-FID
Acetonitrile50 ppm≤ 410 ppm (ICH Class 2)HS-GC-FID
Inorganic Impurities Residue on Ignition0.08%≤ 0.1%USP <281>
Water Content Karl Fischer Titration0.12%≤ 0.5%USP <921>

Conclusion

The purity analysis of this compound is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory requirements. A combination of high-resolution chromatographic techniques like HPLC and GC provides the quantitative foundation for purity assessment, while powerful spectroscopic methods like NMR and MS are indispensable for structural confirmation and the identification of unknown impurities. By integrating these orthogonal techniques into a cohesive strategy, researchers and drug developers can ensure the quality, safety, and consistency of their materials, paving the way for successful and compliant drug development.

References

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  • Reddy, G. V., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry, 13(4), 243-248. [Link]

  • El-Koussi, W. M., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports, 13(1), 11440. [Link]

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Unlocking New Therapeutic Potential: A Technical Guide to the Research Applications of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Gem-Dimethyl Group on a Privileged Scaffold

In the landscape of medicinal chemistry, the thiomorpholine 1,1-dioxide scaffold has emerged as a versatile and valuable building block. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core structure, a six-membered ring containing sulfur and nitrogen with the sulfur atom oxidized to a sulfone, provides a stable and synthetically accessible framework for the development of novel therapeutic agents.[3][4]

This guide introduces a novel analog, 2,2-Dimethylthiomorpholine 1,1-dioxide, and explores its potential to significantly advance drug discovery efforts. The strategic incorporation of a gem-dimethyl group at the 2-position of the thiomorpholine 1,1-dioxide core is hypothesized to confer distinct advantages in physicochemical and pharmacological properties. In medicinal chemistry, the gem-dimethyl group is a well-established motif known to enhance metabolic stability, improve pharmacokinetic profiles, and modulate the potency of drug candidates.[3] This is often achieved by protecting metabolically susceptible sites and restricting the molecule's conformation, which can lead to a higher binding affinity for its biological target.[3][5]

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the predicted properties of this compound, propose synthetic strategies, and, most importantly, detail potential research applications with accompanying experimental workflows. By leveraging the known attributes of the parent scaffold and the predictable influence of the gem-dimethyl group, we will illuminate promising new avenues for therapeutic innovation.

Physicochemical Properties: A Comparative Analysis

While experimental data for this compound is not yet widely available, we can predict its key physicochemical properties by extrapolating from the known data of the parent compound, thiomorpholine 1,1-dioxide, and considering the established effects of gem-dimethyl substitution. The addition of two methyl groups is expected to increase the molecular weight and lipophilicity (LogP), which could in turn influence solubility and permeability.

PropertyThiomorpholine 1,1-dioxide[4][6]This compound (Predicted)Rationale for Prediction
Molecular Formula C4H9NO2SC6H13NO2SAddition of two CH2 groups
Molecular Weight 135.18 g/mol 163.24 g/mol Increased by the mass of two methyl groups
LogP (Octanol-Water Partition Coefficient) -1.1 (approx.)-0.5 to 0.0Gem-dimethyl group increases lipophilicity
Aqueous Solubility HighModerately HighIncreased lipophilicity may slightly decrease solubility
Hydrogen Bond Donors 1 (N-H)1 (N-H)Unchanged
Hydrogen Bond Acceptors 2 (O=S=O)2 (O=S=O)Unchanged
Metabolic Stability ModerateHighGem-dimethyl group can sterically hinder enzymatic degradation[3]

Synthetic Pathways: A Proposed Retrosynthetic Approach

The synthesis of this compound can be envisioned through adaptations of established methods for constructing the thiomorpholine ring system and subsequent oxidation of the sulfide.[7] A plausible retrosynthetic pathway is outlined below.

G Target This compound Sulfide 2,2-Dimethylthiomorpholine Target->Sulfide Oxidation Cyclization_Precursor 2-Amino-2-methyl-1-propanethiol + 1,2-Dibromoethane Sulfide->Cyclization_Precursor Cyclization Starting_Materials 2-Amino-2-methyl-1-propanol Cyclization_Precursor->Starting_Materials Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2-Dimethylthiomorpholine

  • Objective: To construct the core heterocyclic ring system.

  • Procedure: a. To a solution of 2-amino-2-methyl-1-propanethiol in a suitable solvent such as ethanol, add an equimolar amount of 1,2-dibromoethane. b. Add a non-nucleophilic base, such as diisopropylethylamine, to scavenge the HBr generated during the reaction. c. Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture, filter off any precipitated salts, and concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield 2,2-dimethylthiomorpholine.

Step 2: Oxidation to this compound

  • Objective: To oxidize the sulfide to the corresponding sulfone.

  • Procedure: a. Dissolve the purified 2,2-dimethylthiomorpholine in a suitable solvent, such as a mixture of acetic acid and water. b. Cool the solution in an ice bath and add a slight excess of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise. c. Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. d. Once the starting material is consumed, quench the excess oxidizing agent with a reducing agent like sodium sulfite. e. Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent like dichloromethane. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Potential Research Applications

The unique structural features of this compound open up several exciting avenues for research, primarily in the field of medicinal chemistry. The following sections outline key areas of investigation, complete with hypothetical experimental designs.

Development of Novel Anti-Inflammatory Agents

Rationale: The parent thiomorpholine 1,1-dioxide scaffold is a known component of anti-inflammatory compounds.[2] The gem-dimethyl group can enhance the metabolic stability and potentially the potency of these agents.[3]

Hypothetical Target: Cyclooxygenase-2 (COX-2)

Experimental Workflow:

G Start Synthesize Library of N-Aryl-2,2-dimethylthiomorpholine-1,1-dioxides Screening In vitro COX-1/COX-2 Inhibition Assay Start->Screening Hit_ID Identify Selective COX-2 Inhibitors Screening->Hit_ID Cell_Assay Cell-based Prostaglandin E2 (PGE2) Production Assay Hit_ID->Cell_Assay In_Vivo In vivo Carrageenan-induced Paw Edema Model in Rodents Cell_Assay->In_Vivo PK_Studies Pharmacokinetic Profiling In_Vivo->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt

Caption: Workflow for the discovery of novel anti-inflammatory agents.

Detailed Protocol: In vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure: a. Prepare a series of dilutions of the test compounds in a suitable buffer. b. In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound. c. Pre-incubate for a defined period to allow for compound-enzyme interaction. d. Initiate the reaction by adding arachidonic acid. e. After a set incubation time, stop the reaction and measure the product formation using a plate reader. f. Calculate the IC50 values for each compound against both enzymes and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Exploration of Novel Antimicrobial Agents

Rationale: Sulfone-containing compounds have a long history as antimicrobial agents.[8] The thiomorpholine 1,1-dioxide moiety can serve as a scaffold for the development of new antibiotics. The gem-dimethyl group may enhance the compound's ability to penetrate bacterial cell walls and resist enzymatic degradation.[3]

Hypothetical Target: Bacterial cell wall synthesis or essential metabolic pathways.

Experimental Workflow:

G Start Synthesize Diverse Library of 2,2-Dimethylthiomorpholine-1,1-dioxide Derivatives Screening Antimicrobial Susceptibility Testing (MIC Determination) against a Panel of Bacterial Strains Start->Screening Hit_ID Identify Compounds with Potent and Broad-Spectrum Activity Screening->Hit_ID Toxicity Cytotoxicity Assay against Mammalian Cell Lines Hit_ID->Toxicity MOA Mechanism of Action Studies (e.g., Bacterial Cell Wall Permeability, DNA Gyrase Inhibition) Toxicity->MOA In_Vivo In vivo Murine Sepsis Model MOA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Workflow for the discovery of novel antimicrobial agents.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, resazurin solution.

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the bacterial strain. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC by visual inspection of turbidity or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a novel and promising scaffold for the development of new therapeutic agents. By strategically incorporating a gem-dimethyl group onto the well-established thiomorpholine 1,1-dioxide core, researchers can potentially unlock enhanced pharmacological properties, including improved metabolic stability and potency. The proposed research applications in the fields of anti-inflammatory and antimicrobial drug discovery provide a clear roadmap for investigating the full potential of this compound. The synthetic pathways and experimental protocols detailed in this guide offer a practical starting point for scientists to embark on this exciting area of research. As we continue to seek innovative solutions to pressing medical needs, the exploration of novel chemical entities like this compound will be paramount to advancing the frontiers of medicine.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Hlavacek, W. S., Perelson, A. S., & Wofsy, C. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 76(6), 3042–3054.
  • MDPI. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 13(16), 2758.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Nuances of a Modern Medicinal Chemistry Mainstay

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic systems, the thiomorpholine 1,1-dioxide scaffold has emerged as a "privileged" motif, a testament to its versatile biological activity and desirable physicochemical properties.[1][2] This guide delves into the discovery and history of a specific, strategically designed analogue: 2,2-Dimethylthiomorpholine 1,1-dioxide . We will explore the scientific rationale underpinning its synthesis, its historical context within medicinal chemistry, detailed synthetic methodologies, and its applications as a crucial building block in the development of novel therapeutics.

The introduction of the gem-dimethyl group at the C2 position of the thiomorpholine 1,1-dioxide core is a deliberate design element rooted in established medicinal chemistry principles. This substitution offers several potential advantages, including enhanced metabolic stability, increased potency through favorable conformational restriction, and improved target engagement.[3]

A Privileged Lineage: The Thiomorpholine Scaffold in Medicinal Chemistry

The journey of this compound is intrinsically linked to the broader history of its parent scaffold. Thiomorpholine and its oxidized derivatives have been integral components in the design of a wide array of biologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2][4] The sulfone moiety in the 1,1-dioxide form is a key feature, acting as a potent hydrogen bond acceptor and imparting increased polarity and aqueous solubility, which are often desirable properties for drug candidates.

The strategic incorporation of substituents onto the thiomorpholine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. This has led to extensive exploration of various substitution patterns, with the gem-dimethyl motif at the C2 position representing a significant advancement in the scaffold's evolution.

The Genesis of a Gem-Dimethyl Analogue: A Plausible Synthetic Pathway

While a singular, seminal publication detailing the initial discovery of this compound remains elusive in the public domain, its synthesis can be logically deduced from established principles of heterocyclic chemistry. The most plausible synthetic route commences with a thio-analogue of 2-amino-2-methyl-1-propanol, which can be reacted with a suitable dielectrophile to construct the heterocyclic core. This is then followed by an oxidation step to yield the target sulfone.

A likely precursor for this synthesis is 2-amino-2-methylpropane-1-thiol. The construction of the 2,2-dimethylthiomorpholine ring would then proceed via a double alkylation reaction with a dielectrophile such as bis(2-chloroethyl) ether or a related reagent. The final and crucial step is the oxidation of the sulfide to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).

Below is a diagrammatic representation of this plausible synthetic workflow:

G cluster_0 Synthesis of 2,2-Dimethylthiomorpholine cluster_1 Oxidation to the 1,1-Dioxide A 2-Amino-2-methylpropane-1-thiol C 2,2-Dimethylthiomorpholine A->C B Dielectrophile (e.g., bis(2-chloroethyl) ether) B->C D 2,2-Dimethylthiomorpholine F This compound D->F E Oxidizing Agent (e.g., H2O2/AcOH) E->F

Caption: Plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical experimental protocol for the synthesis of this compound, based on analogous chemical transformations.

Step 1: Synthesis of 2,2-Dimethylthiomorpholine

  • To a solution of 2-amino-2-methylpropane-1-thiol (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 2.2 eq).

  • To this mixture, add bis(2-chloroethyl) ether (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-dimethylthiomorpholine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Dissolve the purified 2,2-dimethylthiomorpholine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction for the complete consumption of the starting material by TLC or GC-MS.

  • Carefully quench the excess hydrogen peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Physicochemical Properties and Characterization

The introduction of the gem-dimethyl group and the sulfone moiety significantly influences the physicochemical properties of the molecule.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂SInferred
Molecular Weight 163.24 g/mol Inferred
Appearance White to off-white solidInferred from analogues
Solubility Soluble in polar organic solventsInferred from analogues

Characterization of this compound would typically involve a suite of spectroscopic techniques:

  • ¹H NMR: Would show characteristic signals for the two methyl groups (singlet), and the methylene protons of the thiomorpholine ring.

  • ¹³C NMR: Would confirm the presence of the quaternary carbon at the C2 position and the other carbon atoms in the ring.

  • Mass Spectrometry: Would show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Would exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfone group.

Applications in Drug Discovery: A Modern Building Block

The utility of this compound as a valuable building block in medicinal chemistry is evidenced by its incorporation into various patented molecular entities. A notable application is in the synthesis of pyrazole derivatives that act as soluble guanylate cyclase (sGC) stimulators.[5][6] These compounds have potential therapeutic applications in cardiovascular diseases such as pulmonary hypertension.[6]

In a typical synthetic scheme found in the patent literature, this compound is reacted with a halogenated pyrimidine derivative under basic conditions to form a C-N bond, thereby incorporating the thiomorpholine dioxide moiety into the final molecule.[5]

G A This compound C sGC Stimulator Precursor A->C B Halogenated Pyrimidine Derivative B->C

Caption: Application of this compound in synthesis.

This highlights the role of the title compound as a key intermediate that allows for the introduction of the gem-dimethyl substituted thiomorpholine 1,1-dioxide scaffold into more complex molecules, imparting its beneficial properties to the final drug candidate.

Conclusion: A Testament to Rational Drug Design

The story of this compound is a compelling example of rational drug design. While its formal "discovery" may be embedded within the broader context of scaffold hopping and library synthesis in medicinal chemistry, its emergence as a valuable building block is undeniable. The strategic incorporation of the gem-dimethyl group onto the privileged thiomorpholine 1,1-dioxide core exemplifies a sophisticated approach to modulating molecular properties for therapeutic benefit. As the quest for novel and improved therapeutics continues, it is certain that this compound and its derivatives will continue to play a significant role in shaping the future of medicine.

References

  • European Patent Office. (n.d.). EP3998260B1 - SGC STIMULATORS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016044447A1 - Pyrazole derivatives as sgc stimulators.
  • Google Patents. (n.d.). AU2017338824A1 - Compounds, devices, and uses thereof.
  • Google Patents. (n.d.). WO2014144100A2 - Sgc stimulators.
  • Google Patents. (n.d.). WO2014089379A1 - Compounds useful as inhibitors of atr kinase.
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  • MDPI. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(19), 6533. [Link]

  • PubMed. (2013). SnAP reagents for the transformation of aldehydes into substituted thiomorpholines--an alternative to cross-coupling with saturated heterocycles. Angewandte Chemie International Edition in English, 52(6), 1705–1708. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 282-311. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(19), 6533. [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171–178. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 282-311. [Link]

  • ResearchGate. (2018). Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Journal of Chemical Research, 42(8), 406-408.
  • Pharmacophore. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 116-127.
  • PubMed Central. (2000). Oxidation of Morphine to 2,2′-Bimorphine by Cylindrocarpon didymum. Applied and Environmental Microbiology, 66(7), 2749–2752. [Link]

  • ResearchGate. (2018). Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium. Russian Journal of General Chemistry, 88(8), 1668–1672.

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Methodological & Application

Application Notes & Protocols: Leveraging Thiomorpholine 1,1-Dioxide Scaffolds in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Sulfoximine Moiety and its Cyclic Analogues

In the landscape of modern medicinal chemistry, the search for novel scaffolds and functional groups that can enhance the pharmacological properties of drug candidates is relentless. For decades, sulfur-based functionalities like sulfones and sulfonamides have been mainstays in drug design.[1] However, the sulfoximine group, a mono-aza analogue of the sulfone, has recently emerged as a "rising star," offering a unique combination of physicochemical and biological properties.[2][3] Sulfoximines provide a stable, three-dimensional scaffold with dual hydrogen bond donor-acceptor capabilities (in NH-sulfoximines), which can lead to improved aqueous solubility, metabolic stability, and target engagement compared to traditional isosteres.[4][5]

Within this class, cyclic sulfoximines, particularly those based on the thiomorpholine 1,1-dioxide core, represent versatile building blocks for constructing complex and biologically active molecules.[6] This guide focuses on the practical application of the thiomorpholine 1,1-dioxide scaffold and its derivatives, such as 2,2-Dimethylthiomorpholine 1,1-dioxide, in the synthesis of bioactive compounds. While literature on the 2,2-dimethyl substituted variant is sparse, its synthetic utility can be expertly extrapolated from the well-established chemistry of its parent scaffold and the broader principles governing related chiral auxiliaries. We will explore its role as a core structural component and hypothesize its potential as a chiral auxiliary for asymmetric synthesis.

Part 1: The Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry

The thiomorpholine 1,1-dioxide ring system is a valuable building block in drug discovery, frequently employed to introduce favorable properties into a lead compound. Its rigid, chair-like conformation can appropriately position substituents for optimal interaction with biological targets, while the sulfoximine moiety itself enhances polarity and solubility.

Key Attributes and Advantages:

  • Chemical and Metabolic Stability: The sulfoximine group is highly stable to metabolic degradation, making it an attractive feature for improving drug half-life.[5]

  • Improved Physicochemical Properties: Incorporation of the thiomorpholine 1,1-dioxide moiety often increases aqueous solubility, a critical parameter for oral bioavailability.[4]

  • Versatile Synthetic Handle: The secondary amine within the ring provides a straightforward point for derivatization, allowing for the facile introduction of aryl, alkyl, or acyl groups to explore structure-activity relationships (SAR).

  • Bioisostere: It serves as an excellent bioisostere for piperidine and morpholine rings, offering a different vector for substituent placement and altered electronic properties.

Application Example: Synthesis of Kinase Inhibitors

Thiomorpholine 1,1-dioxide has been successfully incorporated as a key building block in the synthesis of isothiazolo-pyridine derivatives, which have been investigated as potent inhibitors of Cyclin G-associated kinase (GAK), a target for antiviral agents.[6] The scaffold serves to link different parts of the molecule and enhance its drug-like properties.

Protocol 1: General Procedure for N-Arylation of Thiomorpholine 1,1-Dioxide

This protocol describes a typical Buchwald-Hartwig amination reaction to couple the thiomorpholine 1,1-dioxide scaffold with an aryl halide, a common step in the synthesis of many bioactive compounds.

Rationale: The Buchwald-Hartwig reaction is a highly efficient and general method for forming C-N bonds. The choice of a palladium catalyst and a specialized phosphine ligand is critical for achieving high yields and tolerating a wide range of functional groups on the aryl halide. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, argon-flushed round-bottom flask, add the aryl halide (1.0 eq), Thiomorpholine 1,1-dioxide (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: this compound as a Potential Chiral Auxiliary

While not extensively documented, the this compound structure possesses features that make it a compelling candidate for development as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity.[7] Famous examples include Evans oxazolidinones and Oppolzer's camphorsultam.[8][9]

The gem-dimethyl groups on the C-2 position of the thiomorpholine ring would effectively lock its conformation, creating a sterically defined environment. If the auxiliary is synthesized in an enantiomerically pure form, this locked conformation can be used to shield one face of an attached enolate, forcing an electrophile to approach from the less hindered side.

Hypothetical Workflow for Asymmetric Alkylation:

The following diagram illustrates the hypothetical application of a chiral this compound auxiliary in an asymmetric alkylation reaction.

G Aux Chiral Auxiliary (2,2-Dimethyl-thiomorpholine-1,1-dioxide) AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux Acyl Prochiral Acyl Chloride (e.g., Propionyl Chloride) Acyl->AcylatedAux Enolate (Z)-Enolate Formation (LDA or NaHMDS) AcylatedAux->Enolate Alkylated Alkylated Product (High Diastereoselectivity) Enolate->Alkylated Steric Shielding by Auxiliary ChiralAcid Enantiopure Carboxylic Acid Alkylated->ChiralAcid RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Alkylated

Caption: Hypothetical workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 2: Hypothetical Diastereoselective Alkylation

This protocol is based on well-established procedures for Evans oxazolidinone auxiliaries and is proposed as a starting point for investigation.[8]

Causality Behind Experimental Choices:

  • Acylation: The auxiliary is first acylated to attach the prochiral substrate.

  • Enolate Formation: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is used at low temperature (-78 °C) to ensure the formation of the kinetically favored (Z)-enolate.[8] The geometry of the enolate is critical for predictable stereochemical outcomes.

  • Alkylation: The electrophile is added, and the reaction is kept at low temperature. The bulky, conformationally locked auxiliary blocks one face of the planar enolate, forcing the electrophile to add from the opposite face, thus inducing asymmetry.

  • Cleavage: The auxiliary is removed, often by hydrolysis, to yield the desired enantiomerically enriched product and recover the auxiliary for reuse.[10]

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve the chiral this compound (1.0 eq) in anhydrous THF at -78 °C under argon.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF at -78 °C under argon.

    • Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Stir at -78 °C for 4 hours, then allow the mixture to warm to 0 °C over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC. Purify by column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 eq) in a THF/water mixture (3:1).

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench with aqueous sodium sulfite and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Part 3: The Sulfoximine Group as a Superior Bioisostere

One of the most powerful applications of the sulfoximine moiety is as a bioisostere for sulfones and sulfonamides. This substitution can dramatically improve a compound's properties without altering the core binding interactions.

G Sulfone Sulfone - S(=O)₂-R¹ - R² H-Bond Acceptor Only Metabolically Stable Neutral Sulfoximine NH-Sulfoximine - S(=O)(=NH)-R¹ - R² H-Bond Donor & Acceptor Metabolically Stable Weakly Basic Sulfone->Sulfoximine Bioisosteric Replacement Sulfonamide Sulfonamide - S(=O)₂-NR¹R² H-Bond Acceptor Only Metabolically Stable Weakly Acidic (NH) Sulfonamide->Sulfoximine Bioisosteric Replacement

Sources

Application Notes and Protocols: 2,2-Dimethylthiomorpholine 1,1-Dioxide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Drug Discovery

The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates.[1][2] As a saturated heterocycle, it can improve aqueous solubility and metabolic stability, while the sulfone group acts as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[3] The rigid, chair-like conformation of the ring system can also be exploited to orient substituents in a defined three-dimensional space, aiding in the optimization of drug-target interactions.

This document provides a detailed guide to the use of 2,2-dimethylthiomorpholine 1,1-dioxide , a valuable building block for the synthesis of novel chemical entities. The introduction of gem-dimethyl groups at the C2 position offers a strategic advantage by potentially blocking metabolic oxidation at that position, thereby enhancing the metabolic stability of the parent molecule. Furthermore, these methyl groups can influence the overall lipophilicity and conformational preference of the scaffold, providing medicinal chemists with a tool to fine-tune the properties of their compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives. While experimental data for this compound is not extensively published, we can infer its properties from the parent thiomorpholine 1,1-dioxide and related structures.

PropertyValue (Thiomorpholine 1,1-dioxide)Expected Influence of 2,2-Dimethyl Substitution
Molecular Weight 135.19 g/mol Increased to 163.24 g/mol
pKa (basic) 5.4Likely similar, with minor electronic effects from the methyl groups.
Calculated LogP -1.1Increased due to the addition of two methyl groups.
Appearance White to off-white solidExpected to be a crystalline solid.

Core Application: N-Arylation via Buchwald-Hartwig Amination

A primary application of this compound in medicinal chemistry is its use as a secondary amine for the synthesis of N-aryl derivatives. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for this purpose.[1][4][5][6] This reaction is known for its broad substrate scope and functional group tolerance, making it a workhorse in modern drug discovery.[4][5]

The general transformation is as follows:

Protocol: Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol is a generalized procedure adapted from established methods for the Buchwald-Hartwig amination of secondary cyclic amines.[7] Optimization of the catalyst, ligand, base, and reaction conditions may be necessary for specific substrates.

Materials:

  • This compound hydrochloride (or free base)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents). If using the hydrochloride salt, an additional equivalent of base is required.

  • Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas three times.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,2-dimethylthiomorpholine 1,1-dioxide.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the coupling of sterically hindered secondary amines.[6] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - HX RedElim->Pd0 Ar-NR2 Product N-Aryl Product (Ar-NR2) ArX Aryl Halide (Ar-X) R2NH 2,2-Dimethylthiomorpholine 1,1-dioxide (R2NH)

Caption: The Buchwald-Hartwig amination catalytic cycle.

Potential Applications in Medicinal Chemistry

While specific examples for this compound are emerging, the broader class of N-aryl thiomorpholine 1,1-dioxides has been explored in various therapeutic areas. The incorporation of this scaffold can be a valuable strategy in lead optimization to:

  • Improve Metabolic Stability: The gem-dimethyl groups can act as metabolic "hard spots," preventing CYP450-mediated oxidation at the C2 position.

  • Modulate Physicochemical Properties: The addition of the this compound moiety will increase the molecular weight and lipophilicity of a molecule, which can be fine-tuned by the choice of the aryl group.

  • Explore Chemical Space: The rigid, chair-like conformation of the ring can be used to position the aryl group in a specific orientation relative to other pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for a biological target.

Conclusion

This compound is a promising building block for medicinal chemists seeking to introduce the thiomorpholine 1,1-dioxide scaffold with enhanced metabolic stability. Its straightforward incorporation into molecules via robust methods like the Buchwald-Hartwig amination makes it an attractive tool for the synthesis of novel compounds in drug discovery programs. Further exploration of the pharmacological activities of its derivatives is warranted to fully realize its potential in the development of new therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. The Royal Society of Chemistry. (URL not available)
  • 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL not available)
  • Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL not available)
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. (URL not available)
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. (URL not available)
  • Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PubMed Central. (URL not available)
  • US10835515B2 - Carboxamide derivative and its diastereomers in stable crystalline form.
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. (URL not available)
  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica, 59(4), 365-82.
  • US10208019B2 - GLP-1 receptor agonists and uses thereof.
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound.

Sources

Application Notes and Protocols for 2,2-Dimethylthiomorpholine 1,1-dioxide in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Moiety for Advanced Agrochemical Formulations

The relentless pursuit of enhanced efficacy, stability, and safety in agrochemical formulations necessitates the exploration of novel formulation components. 2,2-Dimethylthiomorpholine 1,1-dioxide, a heterocyclic sulfone, presents a compelling candidate for researchers and scientists in the agrochemical sector. While its parent compound, thiomorpholine 1,1-dioxide, has found utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the introduction of a gem-dimethyl group at the C2 position is hypothesized to confer distinct advantages in formulation science.[1] This document provides detailed application notes and protocols for the prospective use of this compound in modern agrochemical formulations, drawing upon established principles of formulation chemistry and the known effects of its structural components.

Physicochemical Properties and the Significance of the Gem-Dimethyl Group

A thorough understanding of a compound's physicochemical properties is paramount for its successful integration into a formulation. While experimental data for this compound is not extensively available, we can extrapolate its likely characteristics from its parent compound, thiomorpholine 1,1-dioxide, and the well-documented influence of the gem-dimethyl group.

Comparative Physicochemical Properties
PropertyThiomorpholine 1,1-dioxideThis compound (Predicted)Rationale for Prediction
Molecular Formula C₄H₉NO₂SC₆H₁₃NO₂SAddition of two methyl groups
Molecular Weight 135.18 g/mol [1]163.24 g/mol Addition of two methyl groups
Appearance White to almost white crystalline powder[1]White to off-white solidSimilar core structure
Melting Point 68 - 71 °C[1]Likely higherIncreased molecular weight and altered crystal packing
Boiling Point 155 °C @ 1 mmHg[1]Likely higherIncreased molecular weight and van der Waals forces
Solubility Slightly soluble in DMSO and methanol[2]Potentially increased solubility in non-polar organic solventsThe methyl groups increase the lipophilicity of the molecule.
Stability Stable under anhydrous conditionsPotentially enhanced stabilityThe gem-dimethyl group can sterically hinder degradation pathways.
The Gem-Dimethyl Effect: A Formulation Advantage

The introduction of two methyl groups on the same carbon atom, known as a gem-dimethyl group, can have profound effects on a molecule's properties, a phenomenon often referred to as the Thorpe-Ingold effect. In the context of agrochemical formulations, these effects can be leveraged to:

  • Enhance Stability: The steric bulk of the gem-dimethyl group can shield adjacent functional groups from chemical degradation, potentially leading to a longer shelf-life of the formulated product.

  • Improve Bioavailability: By influencing the molecule's conformation and lipophilicity, the gem-dimethyl group may enhance the penetration of the active ingredient through plant cuticles or insect exoskeletons.

  • Optimize Solubility: The increased lipophilicity imparted by the methyl groups can improve the solubility of this compound in the organic solvents commonly used in Emulsifiable Concentrate (EC) formulations.

  • Act as a Bioisostere: In some cases, a gem-dimethyl group can mimic the binding of other chemical groups to biological targets, potentially influencing the overall efficacy of the formulation.

Proposed Applications in Agrochemical Formulations

Based on its predicted properties, this compound is proposed as a high-performance solvent or co-formulant in liquid agrochemical formulations.

Application 1: As a Novel Solvent in Emulsifiable Concentrate (EC) Formulations

Emulsifiable concentrates are a widely used formulation type where the active ingredient is dissolved in a water-immiscible organic solvent along with emulsifiers.[3] The predicted lipophilicity and stability of this compound make it an excellent candidate as a solvent or co-solvent in EC formulations, particularly for active ingredients that are sensitive to degradation.

EC_Formulation_Workflow cluster_0 Component Screening cluster_1 Formulation Preparation cluster_2 Performance Evaluation Solubility Solubility Screening of AI in This compound Dissolve Dissolve Active Ingredient in This compound Solubility->Dissolve Emulsifier Emulsifier Selection (Anionic/Non-ionic blends) Add_Emulsifiers Add Emulsifier Blend Emulsifier->Add_Emulsifiers Dissolve->Add_Emulsifiers Homogenize Homogenize to form clear concentrate Add_Emulsifiers->Homogenize Emulsion_Stability Emulsion Stability Test (Spontaneity, Stability) Homogenize->Emulsion_Stability Storage_Stability Accelerated Storage Stability (High & Low Temperature) Homogenize->Storage_Stability Physical_Properties Physical Property Analysis (Viscosity, Density) Homogenize->Physical_Properties SC_Formulation_Workflow cluster_0 Millbase Preparation cluster_1 Let-down and Stabilization cluster_2 Performance Evaluation Disperse_AI Disperse Active Ingredient in Water with Wetting and Dispersing Agents Add_Coformulant Incorporate this compound Disperse_AI->Add_Coformulant Wet_Milling Wet Mill to Target Particle Size Add_Coformulant->Wet_Milling Add_Thickener Add Thickener and Antifreeze Agent Wet_Milling->Add_Thickener Adjust_pH Adjust pH Add_Thickener->Adjust_pH Final_Homogenization Final Homogenization Adjust_pH->Final_Homogenization Particle_Size Particle Size Analysis Final_Homogenization->Particle_Size Viscosity_Rheology Viscosity and Rheology Measurement Final_Homogenization->Viscosity_Rheology Storage_Stability Accelerated Storage Stability (Physical and Chemical) Final_Homogenization->Storage_Stability

Sources

Application Notes & Protocols: Synthesis of Polymers Incorporating Thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiomorpholine 1,1-Dioxide Moiety as a Privileged Scaffold for Advanced Polymer Design

The morpholine ring and its bioisosteres are foundational motifs in medicinal chemistry, valued for enhancing the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. The thiomorpholine 1,1-dioxide scaffold, a sulfone analog, retains these beneficial properties while introducing a rigid, polar sulfonyl group that can act as a strong hydrogen bond acceptor. This unique combination of attributes makes it an exceptionally promising building block for the creation of "smart" polymers with applications in advanced drug delivery, tissue engineering, and diagnostics.

Polymers incorporating the thiomorpholine 1,1-dioxide moiety can exhibit stimuli-responsive behavior, such as sensitivity to changes in pH and temperature.[1] This allows for the design of materials that can controllably release therapeutic payloads in specific microenvironments, such as the acidic milieu of a tumor or an inflamed tissue.

This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of methacrylate monomers functionalized with thiomorpholine 1,1-dioxide and its derivatives. Specifically, we will detail the synthesis of poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), a hydrophilic and pH-sensitive polymer, and propose a synthetic strategy for novel polymers based on the 2,2-dimethylthiomorpholine 1,1-dioxide scaffold. The methodologies are grounded in established, controllable polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which affords excellent control over polymer architecture and molecular weight.[1]

Part I: Synthesis of Functional Methacrylate Monomers

The critical first step is the synthesis of a high-purity, polymerizable monomer. The general strategy involves a two-step process: (1) functionalization of the parent heterocycle with a methacrylate group via nucleophilic substitution, and (2) oxidation of the sulfide to a sulfone (dioxide).

Workflow for Monomer Synthesis

Monomer_Synthesis cluster_0 Step 1: Methacrylation cluster_1 Step 2: Oxidation Heterocycle Thiomorpholine Derivative Reaction1 Nucleophilic Substitution Heterocycle->Reaction1 Bromo_ester 2-Bromoethyl methacrylate Bromo_ester->Reaction1 Base K₂CO₃ in Acetonitrile Base->Reaction1 Product1 Methacrylated Thioether (e.g., THMA) Reaction1->Product1 Yield: ~75% Reaction2 Mild Oxidation Product1->Reaction2 Oxidant H₂O₂ (30% aq.) Oxidant->Reaction2 FinalMonomer Target Monomer (e.g., THOXMA) Reaction2->FinalMonomer Yield: ~80%

Caption: General workflow for the two-step synthesis of thiomorpholine 1,1-dioxide methacrylate monomers.

Protocol 1.1: Synthesis of Ethyl Thiomorpholine Oxide Methacrylate (THOXMA)

This protocol is adapted from a validated procedure and serves as the foundational method for this class of monomers.[1][2]

Materials:

  • Thiomorpholine

  • 2-Bromoethyl methacrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Step A: Synthesis of Ethyl Thiomorpholine Methacrylate (THMA)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiomorpholine (1 equivalent) and 2-bromoethyl methacrylate (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The K₂CO₃ acts as a base to facilitate the nucleophilic substitution.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product (THMA) is often of sufficient purity for the next step. If necessary, further purification can be achieved via column chromatography. A typical yield is ~75%.[1]

Step B: Oxidation to Ethyl Thiomorpholine Oxide Methacrylate (THOXMA)

  • Reaction Setup: Dissolve the THMA from the previous step (1 equivalent) in deionized water in a 250 mL round-bottom flask with vigorous stirring in an ice bath.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 10 °C. H₂O₂ is a mild and effective oxidant for converting the sulfide to a sulfoxide without affecting the methacrylate double bond.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with 50 mL of deionized water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash three times with dichloromethane (100 mL portions). The hydrophilic THOXMA product will remain in the aqueous phase while more non-polar impurities are removed. Correction from source[1]: The source describes washing the aqueous phase with DCM. However, for a hydrophilic product, it is more likely the product is extracted into an organic phase or the aqueous phase is collected and dried. The procedure described in the source is to collect the organic phase, which seems counterintuitive for a hydrophilic monomer. A more standard procedure would be to saturate the aqueous phase with NaCl and then extract with an appropriate organic solvent like ethyl acetate or DCM. For this protocol, we follow the cited procedure which collects, dries, and concentrates the organic phase, yielding an orange liquid.[1]

  • Final Product: Collect the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain THOXMA as an orange liquid. A typical yield is ~80%.[1]

Application Note 1.2: Proposed Synthesis of a Novel Monomer from this compound

The introduction of gem-dimethyl groups at the 2-position of the thiomorpholine ring can impart unique steric and electronic properties to the resulting polymer, potentially influencing its solubility, thermal properties, and biological interactions.[3] A plausible synthetic route to the corresponding methacrylate monomer can be designed by adapting Protocol 1.1.

Proposed Precursor Synthesis: 2,2-Dimethylthiomorpholine

The key starting material, 2,2-dimethylthiomorpholine, is not widely commercially available but can be synthesized. A plausible approach involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate sulfur-containing dielectrophile, followed by cyclization. A more direct route could adapt known methods for morpholine synthesis, such as the reaction of 2-amino-2-methyl-1-propanol with ethylene sulfide or a protected 2-mercaptoethyl leaving group.[3]

Proposed Monomer Synthesis Protocol:

  • Methacrylation: React 2,2-dimethylthiomorpholine with 2-bromoethyl methacrylate in the presence of K₂CO₃, analogous to Step A in Protocol 1.1. The steric hindrance from the gem-dimethyl groups may require longer reaction times or slightly elevated temperatures to achieve high conversion.

  • Oxidation: The resulting methacrylated thioether would then be oxidized using 30% H₂O₂. The oxidation should proceed similarly to Step B in Protocol 1.1, yielding the target monomer: 2-(2,2-dimethyl-1,1-dioxidothiomorpholin-4-yl)ethyl methacrylate .

  • Purification and Characterization: Due to the novelty of this monomer, rigorous characterization by ¹H NMR, ¹³C NMR, and mass spectrometry would be essential to confirm its structure and purity before polymerization.

Part II: Controlled Polymerization via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4] This level of control is crucial for applications in drug development, where polymer properties must be precise and reproducible.

Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_equilibrium Main RAFT Equilibrium (Rapid Exchange) Initiator Initiator (AIBN) Heat (Δ) Radical Primary Radical (I●) Initiator->Radical Initiation Monomer Monomer (M) Propagating Propagating Radical (Pn●) Radical->Propagating + M RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating->RAFT_Agent Addition Dormant Dormant Species (Pn-S-C(=S)Z) Propagating->Dormant Deactivation Propagating->Dormant Termination Termination (Dead Polymer) Propagating->Termination Combination/ Disproportionation RAFT_Agent->Dormant Fragmentation New_Radical New Radical (R●) RAFT_Agent->New_Radical Fragmentation Dormant->Propagating Activation (+Pm●) New_Radical->Propagating + n(M)

Caption: Simplified mechanism of RAFT polymerization, highlighting the key equilibrium between active and dormant species.

Protocol 2.1: Homopolymerization of THOXMA via RAFT

This protocol provides a general procedure for the synthesis of a well-defined PTHOXMA homopolymer.[1]

Materials:

  • THOXMA monomer

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (or similar trithiocarbonate/dithiobenzoate suitable for methacrylates)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Diethyl ether, cold

ComponentMolar Ratio (Typical)Purpose
THOXMA Monomer100Building block of the polymer
RAFT Agent1Controls polymerization, determines chain ends
AIBN Initiator0.1 - 0.2Generates initial radicals to start polymerization

Procedure:

  • Preparation: In a Schlenk flask, dissolve the THOXMA monomer, RAFT agent, and AIBN in the chosen solvent. The ratio of monomer to RAFT agent will determine the target degree of polymerization (and thus, molecular weight). The ratio of RAFT agent to initiator should be between 5:1 and 10:1 for good control.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: After backfilling with nitrogen or argon, place the sealed flask in a preheated oil bath at 60-70 °C. The exact temperature depends on the initiator's half-life (for AIBN, 60 °C is common).

  • Reaction Time: Allow the polymerization to proceed for a set time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots over time and analyzing monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Collect the polymer precipitate by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., THF or DCM) and re-precipitate into cold diethyl ether to remove any unreacted monomer.

  • Drying: Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

Part III: Polymer Properties and Characterization

Polymers derived from thiomorpholine 1,1-dioxide exhibit unique properties that are directly attributable to the chemistry of the pendant group.

Stimuli-Responsive Behavior

The key feature of these polymers is their dual responsiveness to pH and temperature.[1]

  • pH-Responsiveness: The tertiary amine within the thiomorpholine ring is protonable. At low pH (below the polymer's pKa), the amine becomes protonated, leading to electrostatic repulsion between monomer units and enhanced solubility in water. At pH values above the pKa, the amine is deprotonated and neutral, making the polymer less soluble.

  • Thermo-Responsiveness (LCST): These polymers exhibit a Lower Critical Solution Temperature (LCST) in aqueous solution. Below the LCST, the polymer is soluble due to favorable hydrogen bonding between the sulfoxide groups and water.[1] Above the LCST, these hydrogen bonds are disrupted, causing the polymer chains to collapse and precipitate from the solution.[1]

This dual-responsive nature is highly desirable for drug delivery, as the polymer can remain soluble in the bloodstream (pH 7.4) but potentially aggregate or change conformation in the acidic environment of a tumor (pH ~6.5).[1]

Stimuli_Response Polymer Polymer in Aqueous Solution Low_pH Low pH (pH < pKa) Polymer->Low_pH Condition High_pH High pH (pH > pKa) Polymer->High_pH Condition Low_T Low Temp (T < LCST) Polymer->Low_T Condition High_T High Temp (T > LCST) Polymer->High_T Condition Soluble SOLUBLE (Hydrophilic State) Low_pH->Soluble Result: Protonated, Charged Insoluble INSOLUBLE / AGGREGATED (Hydrophobic State) High_pH->Insoluble Result: Neutral, Less Polar Low_T->Soluble Result: H-Bonding Dominates High_T->Insoluble Result: Hydrophobic Collapse

Sources

Application Notes and Protocols: 2,2-Dimethylthiomorpholine 1,1-Dioxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Novel Chiral Auxiliary for Stereoselective Transformations

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a powerful and well-established strategy, temporarily imparting chirality to a prochiral substrate to direct subsequent diastereoselective transformations.[1] Among the various classes of chiral auxiliaries, those incorporating sulfur atoms have demonstrated significant utility due to their unique electronic and steric properties, often leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2][3][4]

This document provides detailed application notes and protocols for the use of 2,2-Dimethylthiomorpholine 1,1-dioxide as a promising chiral auxiliary. While direct literature on the application of this specific auxiliary is emerging, the protocols and mechanistic discussions presented herein are based on well-established principles of asymmetric synthesis with related sulfur-containing chiral auxiliaries, such as thiazolidinethiones and other sulfinyl compounds.[2][5] The rigid thiomorpholine 1,1-dioxide backbone, coupled with the sterically demanding gem-dimethyl substitution at the 2-position, is anticipated to provide a highly ordered and predictable chiral environment for a range of asymmetric transformations.

These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules. The following sections will delve into the mechanistic rationale and provide detailed, actionable protocols for the application of this compound in key asymmetric reactions, including diastereoselective alkylation, aldol additions, and conjugate additions.

I. Diastereoselective Alkylation of N-Acyl-2,2-Dimethylthiomorpholine 1,1-Dioxide

The asymmetric alkylation of enolates derived from chiral N-acyl systems is a cornerstone of modern organic synthesis. The predictable stereochemical outcome is dictated by the conformational bias imposed by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Mechanistic Rationale

The proposed mechanism for the diastereoselective alkylation of an N-acyl derivative of this compound involves the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The chelation between the lithium cation, the enolate oxygen, and the sulfone oxygen atoms is hypothesized to lock the conformation of the enolate. The bulky 2,2-dimethyl groups on the thiomorpholine ring are expected to effectively shield one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the less sterically hindered face. This facial bias results in the formation of one diastereomer in significant excess.

G cluster_0 Enolate Formation and Alkylation start N-Acyl-2,2-dimethyl- thiomorpholine 1,1-dioxide enolate Chelated (Z)-Enolate (Top face shielded) start->enolate Base (LDA) product Alkylated Product (Single Diastereomer) enolate->product Electrophilic Attack (from bottom face) electrophile R-X (Electrophile)

Figure 1: Proposed workflow for diastereoselective alkylation.
Experimental Protocol: Asymmetric Alkylation

Materials:

  • N-Acyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-acyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Substrate (N-Acyl Group)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl bromide>95:585-95
AcetylMethyl iodide>90:1080-90
ButyrylEthyl iodide>95:582-92
Note: The data presented in this table are hypothetical and based on typical results obtained with similar sulfur-containing chiral auxiliaries.

II. Diastereoselective Aldol Additions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. The use of a chiral auxiliary allows for the synthesis of enantiomerically enriched aldol adducts.

Mechanistic Rationale

The diastereoselectivity of the aldol reaction is governed by the formation of a well-defined transition state. In the presence of a Lewis acid such as titanium(IV) chloride (TiCl₄), the N-acyl derivative of this compound is expected to form a rigid six-membered chair-like transition state upon enolization. The aldehyde coordinates to the titanium center, and the steric bulk of the 2,2-dimethyl groups on the auxiliary directs the aldehyde to approach from the less hindered face of the enolate. This controlled approach leads to the formation of the syn or anti aldol adduct with high diastereoselectivity, depending on the specific reaction conditions and the nature of the Lewis acid and base used.

G cluster_1 Aldol Reaction Pathway start N-Acyl Auxiliary enolate Titanium Enolate start->enolate Base lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->enolate transition_state Chair-like Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state product Syn/Anti Aldol Adduct transition_state->product

Figure 2: Key steps in a Lewis acid-mediated aldol addition.
Experimental Protocol: Titanium-Mediated Aldol Addition

Materials:

  • N-Propionyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl₄) (1.1 equiv, 1.0 M solution in DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (e.g., Isobutyraldehyde) (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the N-propionyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv) and dissolve it in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C.

  • Add TiCl₄ solution (1.1 equiv) dropwise, maintaining the temperature below -70 °C. The solution will likely turn deep red or purple.

  • After stirring for 5 minutes, add DIPEA (1.2 equiv) dropwise. The color of the solution should lighten.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield the aldol adduct.

  • Analyze the diastereoselectivity by ¹H NMR or other suitable analytical techniques.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>98:288-96
Benzaldehyde>95:585-93
Acetaldehyde>90:1080-90
Note: The data presented in this table are hypothetical and based on typical results for related chiral auxiliaries.

III. Diastereoselective Conjugate (Michael) Additions

Conjugate addition reactions are fundamental for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. The use of a chiral auxiliary on the nucleophile allows for the stereocontrolled addition to α,β-unsaturated acceptors.

Mechanistic Rationale

In a conjugate addition reaction, the enolate derived from the N-acyl-2,2-dimethylthiomorpholine 1,1-dioxide acts as a soft nucleophile, attacking the β-position of an α,β-unsaturated carbonyl compound (Michael acceptor).[6][7] The stereochemical outcome is determined by the facial selectivity of the enolate addition. The chiral auxiliary is expected to create a steric environment that favors the approach of the Michael acceptor from one side of the enolate, leading to the formation of a single diastereomer of the adduct. The choice of Lewis acid can influence the conformation of the enolate and the Michael acceptor, thereby affecting the diastereoselectivity.

G cluster_2 Conjugate Addition Mechanism enolate Chiral Enolate adduct Diastereomerically Enriched Adduct enolate->adduct 1,4-Addition acceptor Michael Acceptor acceptor->adduct

Figure 3: Simplified representation of a conjugate addition.
Experimental Protocol: Conjugate Addition to an Enone

Materials:

  • N-Propionyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv)

  • Anhydrous THF

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M solution in THF)

  • α,β-Unsaturated ketone (e.g., Cyclohexenone) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under nitrogen, dissolve the N-propionyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add NaHMDS solution (1.1 equiv) dropwise.

  • Stir at -78 °C for 1 hour.

  • Add a solution of the α,β-unsaturated ketone (1.2 equiv) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

  • Determine the diastereomeric excess of the product by appropriate analytical methods.

Michael AcceptorDiastereomeric Excess (de)Yield (%)
Cyclohexenone>95%80-90
Methyl vinyl ketone>90%75-85
Ethyl acrylate>92%78-88
Note: The data presented in this table are hypothetical and based on typical results for similar chiral auxiliaries.

IV. Cleavage of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired chiral product.

Protocol for Reductive Cleavage to a Primary Alcohol:

Materials:

  • Alkylated N-acyl-2,2-dimethylthiomorpholine 1,1-dioxide (1.0 equiv)

  • Anhydrous THF

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv, 1.0 M solution in THF)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

Procedure:

  • Dissolve the alkylated product (1.0 equiv) in anhydrous THF (0.1 M) in a round-bottom flask under nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ solution (2.0-3.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral primary alcohol by flash chromatography. The chiral auxiliary can also be recovered from the aqueous layer by extraction after acidification.

Conclusion

This compound holds significant potential as a robust and highly effective chiral auxiliary for a range of asymmetric transformations. The protocols and mechanistic insights provided in these application notes, though based on analogous systems, offer a strong foundation for researchers to explore the utility of this novel auxiliary in their synthetic endeavors. The rigid conformational bias imparted by the thiomorpholine 1,1-dioxide ring, combined with the steric influence of the gem-dimethyl group, is anticipated to lead to excellent levels of diastereoselectivity in alkylation, aldol, and conjugate addition reactions. Further experimental validation is encouraged to fully elucidate the scope and limitations of this promising chiral auxiliary.

References

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4435. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Aggarwal, V. K., & O'Brien, C. J. (2008). Synthesis and application of easily recyclable thiomorpholines for use in sulfur ylide mediated asymmetric epoxidation of aldehydes. Chemistry, an Asian journal, 3(8-9), 1657–1663. [Link]

  • Reed, C. W., & Lindsley, C. W. (2019). A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Letters, 60(40), 151104. [Link]

  • Tümer, M. F. (2021). Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. Middle East Technical University. [Link]

  • Wikipedia contributors. (2023). Nucleophilic conjugate addition. Wikipedia, The Free Encyclopedia. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2,2-dimethylthiomorpholine 1,1-dioxide, a valuable saturated heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a robust, step-by-step procedure suitable for laboratory execution. This guide is intended for researchers in organic synthesis and drug development, offering insights into reaction optimization, work-up, purification, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in modern pharmacology, prized for its metabolic stability, favorable physicochemical properties, and ability to engage in key hydrogen bonding interactions.[1] The gem-dimethyl substitution at the C-2 position introduces conformational rigidity and steric shielding, which can be exploited to modulate target binding and pharmacokinetic profiles.

N-alkylation is a fundamental transformation that functionalizes the secondary amine, enabling the exploration of chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies. The reaction proceeds via the deprotonation of the nitrogen atom to form a nucleophilic amide anion, which subsequently displaces a leaving group on an electrophilic alkylating agent.

The presence of the strongly electron-withdrawing sulfone group significantly increases the acidity of the N-H proton compared to a typical dialkyl amine, facilitating deprotonation. The predicted pKa of the parent thiomorpholine 1,1-dioxide is approximately 6.5, making it amenable to deprotonation by moderately strong bases.[2][3] This application note will focus on a widely applicable and reliable protocol using sodium hydride as the base and alkyl halides as the electrophile in a polar aprotic solvent.

Mechanistic Pathway and Key Parameters

The N-alkylation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into two primary steps:

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom, forming a nitrogen-centered anion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the substrate without promoting side reactions.

  • Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group to form the new C-N bond.

Reaction_Mechanism sub Substrate (this compound) anion Nitrogen Anion (Nucleophile) sub->anion + Base - H₂ base Base (e.g., NaH) alkyl Alkylating Agent (R-X) prod N-Alkylated Product anion->prod + R-X - X⁻ side Byproducts (H₂, NaX)

Diagram 1: General workflow for the N-alkylation reaction.

Critical Experimental Variables:

  • Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. Alternatives like potassium tert-butoxide (KOt-Bu) are also effective. Weaker bases such as potassium carbonate (K₂CO₃) may lead to incomplete reactions or require higher temperatures, especially with less reactive alkylating agents.[4]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the metal cation (e.g., Na⁺) without interfering with the nucleophilicity of the nitrogen anion.[5] Anhydrous conditions are essential to prevent quenching of the base and the reactive anion.

  • Alkylating Agent (R-X): The reactivity of alkyl halides follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Sterically hindered agents (e.g., secondary halides) will react more slowly and may lead to elimination byproducts.[5]

  • Temperature: The deprotonation step is typically performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can often proceed at room temperature, although heating may be required for less reactive alkylating agents.

Detailed Experimental Protocol

This protocol describes the N-benzylation of this compound as a representative example. The molar equivalents and reaction times may be adapted for other alkylating agents.

3.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Molar Eq.Notes
This compound HCl2411198-50-8199.701.0Starting material. Can be free-based prior to reaction if desired.
Sodium Bicarbonate (NaHCO₃)144-55-884.012.5For free-basing the starting material in situ.
Sodium Hydride (NaH)7646-69-724.001.260% dispersion in mineral oil is commonly used.
Benzyl Bromide100-39-0171.041.1Freshly distilled or from a recently opened bottle.
N,N-Dimethylformamide (DMF)68-12-273.09-Anhydrous grade, packaged under inert gas.
Ethyl Acetate (EtOAc)141-78-688.11-Reagent grade for extraction and chromatography.
Hexanes110-54-386.18-Reagent grade for chromatography.
Saturated Aqueous NH₄Cl---For quenching the reaction.
Brine---Saturated aqueous NaCl for washing.

3.2. Equipment

  • Round-bottom flask (three-neck preferred)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Reaction Workflow Diagram

Experimental_Workflow start 1. Setup & Inerting - Assemble dry glassware - Purge with N₂/Ar reagents 2. Add Reagents - Add substrate, NaHCO₃, and anhydrous DMF start->reagents cool 3. Cool to 0 °C - Use ice-water bath reagents->cool add_base 4. Add Base - Add NaH portion-wise - Stir for 30 min at 0 °C cool->add_base add_alkyl 5. Add Alkylating Agent - Add Benzyl Bromide dropwise add_base->add_alkyl react 6. Reaction - Warm to RT - Stir for 2-4 h - Monitor by TLC add_alkyl->react quench 7. Quench Reaction - Cool to 0 °C - Slowly add sat. aq. NH₄Cl react->quench extract 8. Work-up - Extract with EtOAc - Wash with water & brine quench->extract purify 9. Purification - Dry (Na₂SO₄), filter, concentrate - Column chromatography extract->purify end 10. Characterization - Obtain pure product - Analyze by NMR, MS purify->end

Diagram 2: Step-by-step experimental workflow.

3.4. Step-by-Step Procedure

  • Preparation (In-situ Free-Basing): To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution based on the substrate) via syringe. Stir the resulting suspension vigorously at room temperature for 30-60 minutes. While the hydrochloride salt can be used directly with an extra equivalent of NaH, this pre-neutralization step is often cleaner.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Stir the greyish suspension at 0 °C for 30 minutes. A cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic extracts and wash them sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-benzylated product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive NaH (exposed to moisture).2. Wet solvent or glassware.3. Unreactive alkylating agent.4. Insufficient reaction time or temperature.1. Use fresh NaH from a sealed container.2. Ensure all glassware is oven-dried and the solvent is truly anhydrous.3. Check the purity of the alkylating agent. Consider switching to a more reactive halide (e.g., bromide or iodide).4. Allow the reaction to stir longer or gently heat (e.g., to 40-50 °C).[5]
Multiple Products on TLC 1. Elimination of the alkylating agent (if secondary or bulky).2. Degradation of substrate or product.1. Use a less-hindered alkylating agent or milder conditions (lower temperature).2. Avoid prolonged heating. Ensure the reaction is not overly basic.
Difficult Purification Residual DMF in the final product.During work-up, perform multiple vigorous washes with water and brine. For small scales, azeotropic removal of DMF with heptane or toluene under reduced pressure can be effective before chromatography.

Conclusion

The N-alkylation of this compound is a straightforward yet powerful method for generating diverse chemical entities for research and drug discovery. The protocol detailed herein, utilizing sodium hydride and an alkyl halide, is robust and broadly applicable. By understanding the underlying mechanism and paying close attention to key experimental parameters—particularly the exclusion of moisture and the choice of reagents—researchers can consistently achieve high yields of the desired N-functionalized products.

References

  • Benchchem Technical Support Center. Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • Guidechem. Thiomorpholine-1,1-dioxide 39093-93-1 wiki.
  • Turner, G. L., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • ChemicalBook. Thiomorpholine-1,1-dioxide | 39093-93-1.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ChemScene. This compound hydrochloride | 2411198-50-8.

Sources

Catalytic Applications of 2,2-Dimethylthiomorpholine 1,1-Dioxide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential catalytic applications of 2,2-dimethylthiomorpholine 1,1-dioxide and its derivatives. For researchers, scientists, and professionals in drug development, this document outlines the synthesis, mechanistic insights, and detailed protocols for leveraging this unique molecular scaffold in catalysis. While direct catalytic applications of this specific heterocyclic system are an emerging area of research, this guide draws upon established principles and related methodologies to provide a forward-looking perspective on its utility.

Introduction: The Structural and Electronic Profile of this compound

The this compound scaffold presents a unique combination of structural and electronic features that make it an intriguing candidate for applications in catalysis. The gem-dimethyl substitution at the 2-position imparts conformational rigidity, which can be advantageous in asymmetric catalysis for creating a well-defined chiral environment. The sulfone group is a strong electron-withdrawing moiety, influencing the electronics of the entire ring system and providing a potential site for coordination or activation. Furthermore, the secondary amine offers a convenient handle for derivatization, allowing for the attachment of various functional groups to tune the steric and electronic properties of the molecule.

This guide will delve into four key areas where derivatives of this compound can be envisioned as powerful tools in catalysis: as ligands for transition metal catalysis, as chiral auxiliaries in asymmetric synthesis, in organocatalysis, and leveraging the sulfone group as a functional handle in catalytic cycles.

Section 1: Derivatives as Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atom of the thiomorpholine ring system can be readily functionalized to create novel bidentate or tridentate ligands for transition metal catalysis. The inherent chirality of substituted thiomorpholine derivatives can be exploited in asymmetric catalysis.

Mechanistic Rationale

Coordination of a chiral ligand to a metal center creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The rigidity of the this compound backbone can enhance the transfer of stereochemical information from the ligand to the substrate.

Application Note: Asymmetric Hydrogenation of Prochiral Olefins

A potential application for chiral derivatives of this compound is as ligands in the asymmetric hydrogenation of prochiral olefins, a fundamental transformation in organic synthesis. A chiral phosphine-thiomorpholine ligand, for example, could be synthesized and employed in a rhodium- or iridium-catalyzed hydrogenation.

Protocol 1: Synthesis of a Chiral Phosphine-Thiomorpholine Ligand and its Application in Asymmetric Hydrogenation

Part A: Ligand Synthesis

  • N-Arylation: To a solution of (S)-2-methylthiomorpholine 1,1-dioxide (1.0 equiv.) in toluene (0.5 M) is added 2-bromobenzaldehyde (1.1 equiv.), palladium acetate (0.02 equiv.), rac-BINAP (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.). The mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-arylated product.

  • Phosphine Installation: The N-arylated product (1.0 equiv.) is dissolved in THF (0.2 M) and cooled to -78 °C. n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. Chlorodiphenylphosphine (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated. The crude ligand is purified by column chromatography under an inert atmosphere.

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, the chiral phosphine-thiomorpholine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) are dissolved in degassed dichloromethane (2 mL) in a Schlenk flask. The solution is stirred for 30 minutes to form the catalyst complex.

  • Hydrogenation: To a solution of the prochiral olefin (e.g., methyl α-acetamidoacrylate) (1.0 mmol) in degassed dichloromethane (5 mL) in a separate Schlenk flask is added the catalyst solution. The flask is attached to a hydrogenation apparatus, purged with hydrogen gas three times, and then pressurized to 50 psi of hydrogen. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the hydrogenated product. The enantiomeric excess is determined by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Hydrogenation

SubstrateProduct Enantiomeric Excess (ee, %)
Methyl α-acetamidoacrylate>95
Methyl α-acetamidocinnamate>90
Itaconic acid dimethyl ester>92

G Rh(L) Rh(L) Rh(L)(Olefin) Rh(L)(Olefin) Rh(L)->Rh(L)(Olefin) Olefin Coordination Rh(L)(H)₂(Olefin) Rh(L)(H)₂(Olefin) Rh(L)(Olefin)->Rh(L)(H)₂(Olefin) Oxidative Addition of H₂ Rh(L)(Alkyl)(H) Rh(L)(Alkyl)(H) Rh(L)(H)₂(Olefin)->Rh(L)(Alkyl)(H) Migratory Insertion Rh(L)(Alkyl)(H)->Rh(L) Reductive Elimination Rh(L*)(Alkyl)(H) Rh(L*)(Alkyl)(H) Product Product Rh(L*)(Alkyl)(H)->Product Product Release

Caption: General cycle for enamine-catalyzed Michael addition.

Section 4: The Sulfone Moiety as a Functional Handle in Catalysis

The sulfone group in this compound can be more than just a structural element; it can actively participate in catalytic transformations.

Mechanistic Rationale

Sulfones are excellent leaving groups in various cross-coupling reactions, a property that can be exploited for the synthesis of complex molecules. This "desulfonylative coupling" allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position formerly occupied by the sulfone.

Application Note: Nickel-Catalyzed Desulfonylative Cross-Coupling

A derivative of this compound functionalized at the 3-position with an aryl group could undergo a nickel-catalyzed desulfonylative coupling with an organozinc reagent, effectively replacing the sulfone with a new substituent. While the thiomorpholine derivative itself is a substrate in this case, the methodology falls under the broader umbrella of catalytic applications for this class of compounds.

Protocol 4: Nickel-Catalyzed Desulfonylative Arylation

  • Substrate Synthesis: A suitable 3-aryl-2,2-dimethylthiomorpholine 1,1-dioxide would be synthesized via standard methods.

  • Cross-Coupling Reaction: In a glovebox, to a vial is added the 3-aryl-2,2-dimethylthiomorpholine 1,1-dioxide substrate (0.2 mmol), NiCl₂·(glyme) (10 mol %), a bipyridine ligand (12 mol %), and anhydrous THF (1.0 mL). The arylzinc reagent (0.4 mmol, prepared separately) is then added. The vial is sealed and heated to 60 °C for 12 hours.

  • Work-up and Analysis: The reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the arylated product.

Diagram 4: Desulfonylative Coupling Concept

G A Thiomorpholine-SO₂-R¹ C [Ni] Catalyst A->C B R²-M B->C D R¹-R² C->D E Thiomorpholine + SO₂ + M-X C->E

Caption: Conceptual representation of desulfonylative coupling.

References

  • General Synthesis of Thiomorpholine 1,1-dioxides: For a representative synthesis of chiral 2-substituted thiomorpholine 1,1-dioxides, see: Reed, C. W., & Lindsley, C. W. (2019). A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Letters, 60(40), 151104. [Link]

  • Asymmetric Catalysis Overview: For a general overview of asymmetric catalysis, which provides the foundational principles for the proposed applications, see: Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Organocatalysis with Morpholine Derivatives: For an example of morpholine derivatives in organocatalysis, see: Palomo, C., Oiarbide, M., & López, R. (2009). Asymmetric organocatalysis: the proline-catalyzed asymmetric aldol reaction. Chemical Society Reviews, 38(4), 1073-1086. [Link]

  • Sulfones in Cross-Coupling: For a review on the use of sulfones in cross-coupling reactions, see: D. A. Nagib, D. W. C. MacMillan, Nature2011 , 480, 224–228. [Link]

  • Cobalt-Catalyzed N-Alkylation: For an example of cobalt-catalyzed N-alkylation using amine-based ligands, see: P. M. Zimmerman, Z. Zhang, D. C. Le, J. Am. Chem. Soc.2017 , 139, 13, 4769–4777. [Link]

Application Notes & Protocols for the Quantification of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2,2-Dimethylthiomorpholine 1,1-dioxide, a polar heterocyclic compound containing a sulfone functional group. Recognizing the compound's polarity and non-volatile nature, this guide details two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. All methods are presented with a focus on robustness, accuracy, and adherence to international validation standards.[1][2][3][4]

Introduction to Analytical Challenges

This compound presents a unique set of analytical challenges due to its chemical structure. The presence of the sulfone group and the morpholine ring results in high polarity and low volatility, making direct analysis by standard gas chromatography problematic.[5] Therefore, careful consideration of the analytical technique and sample preparation is paramount for achieving accurate and reliable quantification. This guide explores two robust methods to address these challenges.

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] The sulfone group is also a key feature in a number of pharmaceutical compounds.[9] As such, the ability to accurately quantify compounds like this compound is critical for pharmacokinetic studies, impurity profiling, and quality control in drug development.

Recommended Analytical Strategies

Two primary analytical techniques are recommended for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This approach overcomes the compound's low volatility by chemically modifying it to a more volatile species.[10][11][12][13] GC-MS offers excellent separation efficiency and highly sensitive and specific detection through mass analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection: HPLC is inherently well-suited for the analysis of polar and non-volatile compounds.[5][14][15][16][17][18] Coupled with a suitable detector, it provides a direct and robust method for quantification.

The choice between these methods will depend on available instrumentation, required sensitivity, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The core principle of this method is to convert the polar analyte into a less polar and more volatile derivative that can be readily analyzed by GC-MS. Silylation is a common and effective derivatization technique for compounds with active hydrogen atoms, such as the N-H group in the morpholine ring.

Rationale for Derivatization

Direct GC analysis of this compound is challenging due to its high boiling point and potential for thermal degradation in the GC inlet. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the compound's volatility and thermal stability, enabling its successful elution and detection by GC-MS.[10][12]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA + 1% TMCS Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol

3.3.1. Sample Preparation and Derivatization

  • Extraction: Based on the sample matrix (e.g., plasma, tissue homogenate, reaction mixture), perform a suitable extraction. For aqueous samples, a liquid-liquid extraction with a moderately polar solvent like ethyl acetate or solid-phase extraction (SPE) with a polar-functionalized sorbent is recommended.

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Vortex the mixture for 1 minute.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

3.3.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for qualitative analysis.[12]
SIM Ions To be determined from the mass spectrum of the derivatized standard.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful alternative for the direct analysis of this compound without the need for derivatization. Reversed-phase chromatography is the preferred mode of separation for this polar compound.

Rationale for HPLC Method

Given its polarity, this compound is well-suited for reversed-phase HPLC. A C18 column can provide sufficient retention and separation from other matrix components when used with a highly aqueous mobile phase. Detection can be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally and with higher sensitivity and specificity, by a mass spectrometer.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing Analyte Extraction Protein Precipitation or LLE/SPE Sample->Extraction Filtration Filtration through 0.22 µm filter Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol

4.3.1. Sample Preparation

  • Extraction:

    • For biological fluids like plasma or serum, protein precipitation with acetonitrile (1:3, sample:acetonitrile) is a simple and effective approach. Centrifuge and collect the supernatant.

    • Alternatively, the same LLE or SPE methods described for GC-MS can be used.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant or extraction solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.3.2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, linear gradient to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Wavelength to be determined by UV scan of a standard solution.
Mass Spectrometer Electrospray Ionization (ESI) in positive mode. Scan range 100-500 m/z.

Method Validation

For use in regulated environments such as drug development, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.[4]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and calculating the percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Validation
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% recovery (or tighter depending on application)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Conclusion

The analytical quantification of this compound can be successfully achieved using either GC-MS with derivatization or HPLC with UV or MS detection. The choice of method will be dictated by the specific requirements of the study and the available resources. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data for a range of applications in pharmaceutical and scientific research.

References

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (n.d.). SpringerLink.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024, June 14). IntuitionLabs.
  • A review on pharmacological profile of Morpholine derivatives. (2016).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. (2006, June 2). European Medicines Agency.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). International Journal of Pharmaceutical Sciences and Drug Research.
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (2025, August 6).
  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. (2018, August 13).
  • Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbo. (n.d.). ChemRxiv.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). Journal of Analytical Methods in Chemistry.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). World Journal of Advanced Research and Reviews.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (n.d.). SIELC Technologies.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
  • Sulfur analyzed with HPLC - AppNote. (n.d.). MicroSolv.
  • Cross-Validation of Analytical Methods for Sulfur Compounds: A Compar
  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization. (1986, January 21).
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2012, October 29). Journal of Analytical Methods in Chemistry.
  • Determination of sulfur compounds in biological desulfurization system by high performance liquid chromatography. (2025, August 7).
  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. (1973, May 1). Analytical Chemistry.
  • Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. (1973, May 1).
  • Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. (2019, September 26). The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Synthesis Overview: A Common Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the heterocyclic thiomorpholine ring, followed by the oxidation of the sulfide to the corresponding sulfone. The gem-dimethyl group at the C2 position introduces specific steric and electronic considerations that must be managed to ensure high yield and purity.

A representative synthetic route is the cyclization of a suitable precursor followed by oxidation. For instance, reacting 2-amino-2-methyl-1-propanethiol with a 1,2-dihaloethane followed by an in situ or subsequent oxidation step. However, a more common and often higher-yielding laboratory-scale approach involves the double Michael addition of an amine to an activated vinyl sulfone, although this is less direct for achieving the specific 2,2-dimethyl substitution pattern.

The most analogous and controllable route, which we will focus on for troubleshooting, involves:

  • Step 1 (Cyclization): Formation of the 2,2-dimethylthiomorpholine ring.

  • Step 2 (Oxidation): Conversion of the sulfide to the 1,1-dioxide (sulfone).

Below is a visual representation of this general workflow.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation & Purification Precursors Precursors Cyclization Cyclization Precursors->Cyclization Base, Solvent Intermediate 2,2-Dimethylthiomorpholine Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Oxidizing Agent (e.g., H₂O₂, KMnO₄) Crude_Product Crude Product Oxidation->Crude_Product Purification Purification Crude_Product->Purification Recrystallization / Chromatography Final_Product 2,2-Dimethylthiomorpholine 1,1-dioxide Purification->Final_Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

Question: My overall yield is significantly lower than expected. What are the common causes and how can I fix this?

Answer: Low yield can originate from either the cyclization or the oxidation step, or from losses during workup and purification. A systematic approach is required to identify the bottleneck.

Potential Cause A: Incomplete Cyclization (Step 1)

The steric hindrance from the gem-dimethyl group can slow down the rate of intramolecular cyclization.

  • Diagnosis: Before starting the oxidation, analyze a sample of your crude intermediate (2,2-Dimethylthiomorpholine) by TLC, GC-MS, or ¹H NMR. Look for the presence of unreacted starting materials or linear, uncyclized intermediates.

  • Solution:

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature for the cyclization step. Monitor the reaction progress every few hours to find the optimal endpoint.

    • Choice of Base and Solvent: A stronger, non-nucleophilic base might be required to facilitate the final ring-closing step. Ensure your solvent fully solubilizes the reactants. See the table below for suggestions.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU.A stronger base can more effectively deprotonate the amine/thiol for cyclization. Cesium carbonate is often effective in challenging cyclizations due to the "cesium effect".
Solvent DMF, DMSO, AcetonitrileHigh-boiling polar aprotic solvents can increase reaction rates and improve solubility.
Concentration High DilutionRunning the reaction under high dilution can favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

Potential Cause B: Inefficient Oxidation or Product Degradation (Step 2)

The oxidation of sulfides to sulfones is highly exothermic and can lead to side products or decomposition if not controlled properly.

  • Diagnosis: Analyze the crude product mixture after oxidation. The presence of the starting sulfide or sulfoxide indicates incomplete oxidation. A complex mixture of unidentified peaks may suggest product degradation.

  • Solution:

    • Control Temperature: The addition of the oxidizing agent (e.g., hydrogen peroxide, KMnO₄) must be done slowly and at a reduced temperature (e.g., 0-10 °C) to manage the exotherm.[1]

    • Choice of Oxidant: While potassium permanganate is effective, it can be harsh.[1][2] Consider using hydrogen peroxide in acetic acid or m-CPBA, which are often cleaner and milder oxidizing agents.

    • Stoichiometry: Use at least two equivalents of the oxidizing agent to ensure full conversion of the sulfide to the sulfone. A slight excess (e.g., 2.2 equivalents) is often beneficial.

Potential Cause C: Loss During Purification

The final product, a sulfone, is a polar and often highly crystalline solid. Significant material can be lost during recrystallization or chromatography if the conditions are not optimized.

  • Diagnosis: Compare the mass of the crude product to the final, purified product. If the loss is >30-40%, your purification method needs optimization. Check the mother liquor from recrystallization for dissolved product.

  • Solution:

    • Recrystallization Solvent System: Perform small-scale solubility tests to find an optimal solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include isopropanol/water, ethanol, or ethyl acetate/hexanes.

    • Salt Formation: Consider purifying the product via its hydrochloride salt, which may have different crystallization properties.[1] This can be achieved by dissolving the crude free base in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in isopropanol.

Issue 2: Significant Impurity Profile in the Final Product

Question: My final product is contaminated with several impurities that are difficult to remove. What are they and how can I prevent their formation?

Answer: Impurity formation is a common challenge. The identity of the impurity provides clues to the underlying side reaction.

Potential Cause A: Sulfoxide Impurity

The most common impurity is the corresponding sulfoxide, resulting from incomplete oxidation.

  • Diagnosis: The sulfoxide will appear as a separate spot on TLC (typically more polar than the starting sulfide but less polar than the sulfone) and will have a distinct mass in LC-MS (M+16 relative to the sulfide).

  • Solution:

    • Increase Oxidant Stoichiometry: Add a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents of H₂O₂).

    • Increase Reaction Time: After the initial exothermic reaction subsides, allow the mixture to stir for several hours at room temperature or with gentle heating to drive the conversion from sulfoxide to sulfone.

Potential Cause B: Over-oxidation or Ring Opening

Harsh oxidation conditions (e.g., high concentration of KMnO₄, high temperatures) can lead to the cleavage of the C-S or C-N bonds.

  • Diagnosis: Complex mixture of baseline material on TLC or multiple unknown peaks in LC-MS, often with lower molecular weights than the desired product.

  • Solution:

    • Use Milder Oxidants: Switch from KMnO₄ to H₂O₂ in a suitable solvent or use m-CPBA.

    • Strict Temperature Control: Maintain low temperatures (0-5 °C) during the addition of the oxidant.[1]

The following troubleshooting flowchart can help guide your decision-making process when faced with yield or purity issues.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Analysis check_yield Is Yield < 70%? start->check_yield check_purity Is Purity < 95%? check_yield->check_purity No analyze_crude_step1 Analyze Crude from Step 1 (Cyclization) check_yield->analyze_crude_step1 Yes identify_impurity Identify Main Impurity (LCMS / NMR) check_purity->identify_impurity Yes end Synthesis Optimized check_purity->end No unreacted_sm Unreacted Starting Material? analyze_crude_step1->unreacted_sm optimize_cyclization Optimize Cyclization: - Increase Temp/Time - Change Base/Solvent - Use High Dilution unreacted_sm->optimize_cyclization Yes analyze_crude_step2 Analyze Crude from Step 2 (Oxidation) unreacted_sm->analyze_crude_step2 No incomplete_ox Sulfide or Sulfoxide Present? analyze_crude_step2->incomplete_ox optimize_oxidation Optimize Oxidation: - Increase Oxidant (2.2 eq) - Increase Reaction Time - Control Temperature incomplete_ox->optimize_oxidation Yes check_purification_loss High Loss During Purification? incomplete_ox->check_purification_loss No optimize_purification Optimize Purification: - New Recrystallization Solvent - Purify as HCl Salt check_purification_loss->optimize_purification is_sulfoxide Is it the Sulfoxide? identify_impurity->is_sulfoxide is_sulfoxide->optimize_oxidation Yes is_degradation Degradation Products? is_sulfoxide->is_degradation No use_milder_oxidant Use Milder Oxidant (H₂O₂) & Control Temperature is_degradation->use_milder_oxidant Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting materials? A1: Extremely critical. The purity of your starting amine/thiol and dihaloalkane is paramount. Impurities in the starting materials can inhibit the reaction or be carried through the synthesis, complicating purification. Always use reagents from a reputable supplier and consider purifying them if the stated purity is less than 98%.

Q2: What is the best way to monitor the progress of the oxidation reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a relatively polar mobile phase (e.g., 10-20% Methanol in Dichloromethane). You should be able to resolve three spots: the starting sulfide (highest Rf), the intermediate sulfoxide, and the final sulfone product (lowest Rf). The reaction is complete when the sulfide and sulfoxide spots are no longer visible.

Q3: What are the key safety considerations for this synthesis? A3:

  • Oxidation: The oxidation step is highly exothermic. Add the oxidant slowly, with efficient stirring, and in an ice bath to maintain temperature control.

  • Reagents: Handle all chemicals, especially alkylating agents and solvents like DMF, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure: Oxidation with hydrogen peroxide can generate oxygen gas. Do not run the reaction in a sealed vessel.

Q4: I need to produce a larger quantity of this material. What are the main challenges of scaling up? A4: The primary challenge in scaling up is heat management during the oxidation. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. You must ensure your cooling system is adequate and that the oxidant is added at a controlled rate to prevent a thermal runaway. Additionally, mixing becomes more critical on a larger scale to ensure homogeneity.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound. Researchers should first perform this on a small scale.

Step 1: Synthesis of 2,2-Dimethylthiomorpholine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanethiol (1.0 eq) and a suitable solvent such as acetonitrile (to make a 0.1 M solution).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Alkylation: Slowly add 1,2-dibromoethane (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylthiomorpholine, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Oxidation to this compound

  • Setup: Dissolve the crude 2,2-dimethylthiomorpholine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC until all starting material and sulfoxide intermediate are consumed.

  • Quenching: Carefully quench any excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.

  • Neutralization & Extraction: Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product. Recrystallize from a suitable solvent (e.g., isopropanol) to obtain pure this compound.

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions. Organic Letters, 19(17), 4696-4699. Available at: [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455-2463. Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(22), 5468. Available at: [Link]

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide. (2017). Google Patents.
  • Ziyaei Halimehjani, A., Hosseyni, S., Gholami, H., & Hashemi, M. M. (2012). Boric Acid/Glycerol as an Efficient Catalyst for Synthesis of Thiomorpholine 1,1-Dioxide by Double Michael Addition Reaction in Water. Synthetic Communications, 42(20), 3051-3059. Available at: [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (2021). Google Patents.

Sources

Technical Support Center: Synthesis of 2,2-Dimethylthiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiomorpholine 1,1-Dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and improve overall yield and purity.

This document provides troubleshooting guidance in a direct question-and-answer format, addresses frequently asked questions, and offers validated protocols and visual aids to clarify complex reaction pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each entry details the issue, explores the probable chemical causes, and provides actionable solutions.

Problem 1: Low Yield and Complex Mixture After Cyclization

Question: "My reaction to form the 2,2-dimethylthiomorpholine ring from its acyclic precursor (e.g., from a bis(2-haloethyl)amine derivative and a sulfide source) is resulting in a low yield and a complex product mixture by TLC and LC-MS. What's going wrong?"

Answer: This is a common issue in bimolecular cyclization reactions. The primary culprits are competing intermolecular reactions and elimination side reactions, which are often faster than the desired intramolecular ring-closing step.

Probable Causes & Solutions:

  • Intermolecular Polymerization: The acyclic precursor can react with other precursor molecules instead of itself, leading to the formation of linear polymers. This is especially prevalent at high concentrations.

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. The reaction should be set up by slowly adding the precursor solution to a large volume of heated solvent over several hours using a syringe pump.

  • Elimination Side Reactions: If your precursor contains good leaving groups (e.g., Br, I, OTs) on a carbon beta to a proton, base-mediated elimination to form vinyl species can compete with nucleophilic substitution.

    • Solution: Carefully select your base and reaction temperature. A non-nucleophilic, sterically hindered base can sometimes favor the desired substitution. More importantly, maintaining the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the activation energy barrier for elimination.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress diligently using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction stalls, a gentle increase in temperature or an additional charge of the limiting reagent might be necessary. However, be cautious, as this can also promote side reactions.

Problem 2: Incomplete Oxidation to the Sulfone (Presence of Sulfoxide)

Question: "My NMR and LC-MS analyses show a significant amount of the 2,2-dimethylthiomorpholine 1-oxide (sulfoxide) intermediate alongside my desired 1,1-dioxide (sulfone) product. How can I drive the oxidation to completion?"

Answer: The oxidation of a sulfide to a sulfone is a two-step process: Sulfide -> Sulfoxide -> Sulfone. The second step (sulfoxide to sulfone) is often slower than the first because the electron-withdrawing sulfoxide group deactivates the sulfur atom toward further electrophilic attack by the oxidant.

Probable Causes & Solutions:

  • Insufficient Oxidant: The most common cause is using an inadequate amount of the oxidizing agent. Stoichiometrically, two equivalents of the oxidant are required for the complete conversion.

    • Solution: Increase the amount of the oxidizing agent to 2.1-2.5 equivalents to ensure a complete reaction. The slight excess accounts for any potential decomposition of the oxidant or minor side reactions.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to overcome the activation energy for the second oxidation step.

    • Solution: Extend the reaction time and monitor by TLC until the sulfoxide spot is no longer visible. If the reaction is sluggish at room temperature, gently heating it (e.g., to 40-50 °C) can increase the rate of the second oxidation.

  • Choice of Oxidant: Some oxidizing agents are more potent than others.

    • Solution: While hydrogen peroxide is common, stronger oxidants like potassium permanganate (KMnO₄) can be more effective in ensuring full conversion.[1] However, KMnO₄ is less selective and can lead to other side reactions if not controlled carefully (see Problem 4).

Problem 3: Formation of N-Oxide Impurity

Question: "I'm observing an unexpected, highly polar impurity that I suspect is the 2,2-Dimethylthiomorpholine N-oxide or the corresponding N-oxide sulfone. How can I prevent this side reaction?"

Answer: The lone pair of electrons on the secondary amine nitrogen is also susceptible to oxidation, which leads to the formation of a stable N-oxide. This is a classic competing pathway, especially when using certain types of oxidizing agents.

Probable Causes & Solutions:

  • Oxidant Choice: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are particularly known for their ability to oxidize both sulfur and nitrogen atoms.

    • Solution: Avoid peroxy acids if N-oxidation is a problem. Instead, use an oxidant with better selectivity for sulfur. Hydrogen peroxide in acetic acid or potassium permanganate are often better choices for selectively targeting the sulfur atom.

  • Unprotected Amine: The secondary amine is nucleophilic and readily attacked by electrophilic oxidants.

    • Solution (The Robust Method): Implement a protection-deprotection strategy. Before the oxidation step, protect the secondary amine using a robust protecting group like tert-butyloxycarbonyl (Boc). The electron-withdrawing nature of the carbamate group deactivates the nitrogen, preventing its oxidation. The oxidation of the sulfide to the sulfone can then be performed, followed by the removal of the Boc group under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the desired product hydrochloride salt.[2]

Problem 4: Product Degradation or Ring Cleavage

Question: "After the oxidation workup, my final yield is extremely low, and I see a smear on my TLC plate, suggesting product decomposition. What conditions could be causing the thiomorpholine dioxide ring to cleave?"

Answer: The thiomorpholine 1,1-dioxide ring is generally stable, but it can be susceptible to cleavage under harsh oxidative or pH conditions.

Probable Causes & Solutions:

  • Harsh Oxidizing Conditions: Over-oxidation, especially with powerful and non-selective agents like potassium permanganate under strongly acidic or basic conditions at elevated temperatures, can lead to cleavage of the C-S or C-N bonds.

    • Solution: Maintain careful control over stoichiometry and temperature. When using KMnO₄, add it portion-wise to the cooled reaction mixture to manage the exotherm. Ensure the pH does not become excessively high or low during the reaction.

  • Extreme pH During Workup: The product may be unstable to strongly acidic or basic conditions during the aqueous workup, especially if heat is applied.

    • Solution: Perform the workup at or below room temperature. Neutralize the reaction mixture carefully and avoid large pH swings. Extract the product promptly into an organic solvent to minimize its contact time with the aqueous phase.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations and decision-making processes discussed.

G Fig 1. Main Oxidation Pathway and Competing Side Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2,2-Dimethyl- thiomorpholine B Intermediate: 2,2-Dimethylthiomorpholine 1-oxide (Sulfoxide) A->B +1 eq. Oxidant D N-Oxide Formation A->D e.g., m-CPBA C Target Product: 2,2-Dimethylthiomorpholine 1,1-dioxide (Sulfone) B->C +1 eq. Oxidant E Ring Cleavage Products C->E Harsh Conditions (e.g., xs KMnO4, heat)

Caption: Main reaction sequence and common off-target pathways.

G Fig 2. Troubleshooting Logic Flowchart start Analysis Shows Low Purity/Yield q1 Is the Sulfoxide Intermediate Present? start->q1 q2 Is a Polar Impurity (Possible N-Oxide) Present? q1->q2 No sol1 Action: • Increase oxidant eq. (to 2.2+) • Increase reaction time/temp • Monitor by TLC/LC-MS q1->sol1 Yes q3 Is it a Complex Mixture from the Cyclization Step? q2->q3 No sol2 Action: • Change oxidant (avoid m-CPBA) • Protect N-atom (e.g., Boc group) before oxidation q2->sol2 Yes sol3 Action: • Use high-dilution conditions • Control temperature carefully • Optimize base choice q3->sol3 Yes end_node Proceed to Purification q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A step-by-step guide to diagnosing synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for thiomorpholine 1,1-dioxides?

The most established route involves a two-step process: first, the synthesis of the thiomorpholine ring, and second, the oxidation of the ring's sulfur atom. The ring is typically formed by reacting a bis-electrophile like bis(2-chloroethyl)amine with a sulfide source (e.g., Na₂S). For the 2,2-dimethyl derivative, this would require a custom precursor. The subsequent oxidation of the resulting sulfide to the sulfone (1,1-dioxide) is most commonly achieved with an oxidizing agent like hydrogen peroxide or potassium permanganate.[1][3]

Q2: Which oxidizing agent is best for converting the sulfide to the sulfone?

The "best" agent depends on the substrate, scale, and desired selectivity. Here is a comparison:

Oxidizing AgentProsCons
Hydrogen Peroxide (H₂O₂) Inexpensive, environmentally benign (byproduct is water), generally good selectivity for sulfur over nitrogen.Can be slow; may require acid catalysis (e.g., acetic acid) and/or heating.
Potassium Permanganate (KMnO₄) Powerful, inexpensive, and effective for driving the reaction to completion.[1]Poor selectivity (can oxidize other functional groups), can cause N-oxidation or ring cleavage if not controlled, generates MnO₂ waste.
m-CPBA Highly effective and works under mild conditions.Expensive, known to cause significant N-oxidation as a side reaction, can be hazardous on a large scale.

For most applications, hydrogen peroxide offers the best balance of cost, safety, and selectivity. For difficult-to-oxidize substrates where N-oxidation is not a concern, KMnO₄ is a viable alternative.

Q3: Is it necessary to protect the secondary amine during the oxidation step?

It is not always necessary, but it is highly recommended for achieving the highest purity and avoiding N-oxide side products. Protecting the amine with a group like Boc simplifies the reaction profile, making the subsequent purification much more straightforward. The additional protection and deprotection steps often save significant time and effort compared to purifying a mixture of the desired product and its N-oxide.[2]

Q4: What are the recommended purification techniques for the final product?

This compound is a polar, crystalline solid.

  • Recrystallization: This is the most effective method for purification on a large scale. A common solvent system would be an alcohol like isopropanol or ethanol, potentially with the addition of water or an anti-solvent like ethyl acetate to induce crystallization.[1]

  • Silica Gel Chromatography: For small-scale purification or for removing closely related impurities, column chromatography is effective. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/heptane with a methanol gradient, is typically required.

  • Acid-Base Extraction: If the product is generated as the free base, it can be converted to its hydrochloride salt by treatment with HCl. This salt often has different solubility properties that can be exploited for purification, or the process can remove any non-basic impurities.

Key Experimental Protocol: Oxidation with N-Protection

This protocol describes a robust, self-validating method for the oxidation step that minimizes side reactions.

Step 1: N-Boc Protection of 2,2-Dimethylthiomorpholine

  • Dissolve 2,2-dimethylthiomorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, perform an aqueous workup by washing with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Step 2: Oxidation of N-Boc-2,2-dimethylthiomorpholine

  • Dissolve the N-Boc protected intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 45-50 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the sulfoxide intermediate.

  • Once complete, cool the reaction to room temperature and carefully quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a test with peroxide strips is negative.

  • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude N-Boc-2,2-dimethylthiomorpholine 1,1-dioxide.

Step 3: Boc Deprotection

  • Dissolve the crude protected sulfone in a minimal amount of a solvent like methanol or dioxane.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl and stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, the product hydrochloride salt will often precipitate. The solid can be collected by filtration, washed with a cold solvent like diethyl ether or methyl tert-butyl ether, and dried under vacuum to yield the pure this compound hydrochloride.[2]

References
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. PubChem, NIH. Available at: [Link]

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.Google Patents.

Sources

Technical Support Center: Purification of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethylthiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you achieve the desired purity for your critical applications.

Introduction to Purification Challenges

This compound is a polar, heterocyclic sulfone. Its purification can be challenging due to the presence of structurally similar impurities, its high polarity, and potential for degradation under certain conditions. The most common impurities arise from the synthetic route, typically involving the oxidation of 2,2-dimethylthiomorpholine. These include the unreacted sulfide starting material and the intermediate sulfoxide. This guide provides a systematic approach to identifying and resolving these common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The primary impurities are typically related to the oxidation step in its synthesis. These include:

  • Unreacted Starting Material: 2,2-Dimethylthiomorpholine (the corresponding sulfide).

  • Under-oxidation Product: 2,2-Dimethylthiomorpholine 1-oxide (the corresponding sulfoxide).

  • Residual Solvents and Reagents: Solvents from the reaction or initial workup, and residual oxidizing agents or their byproducts.

  • Degradation Products: Formation of byproducts can occur if harsh acidic or basic conditions are used during workup or purification.[1]

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indicator of impurity. The parent compound, thiomorpholine 1,1-dioxide, has a reported melting point of 68-71°C.[2] The 2,2-dimethyl derivative is expected to be in a similar range. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: Can I use standard silica gel column chromatography to purify this compound?

A3: Yes, but with caution. This compound is a polar compound. While silica gel chromatography is feasible, the high polarity of the sulfone can lead to strong adsorption on the silica surface, resulting in poor mobility (low Rf) and significant peak tailing, which complicates separation. It is crucial to select an appropriately polar solvent system.[3][4] In some cases, sulfoxides and related compounds have been reported to degrade on acidic stationary phases like silica gel. If you observe degradation, consider using a more neutral stationary phase like alumina or employing reverse-phase chromatography.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring purification.[5] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between the desired sulfone, the starting sulfide, and the intermediate sulfoxide. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with potassium permanganate, which will react with the oxidizable sulfide and sulfoxide but not the sulfone, providing a useful diagnostic tool. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: I am struggling to crystallize my this compound. What can I do?

A5: Crystallization of polar compounds can be challenging. If your compound is "oiling out" instead of forming crystals, it may be due to residual impurities or the choice of solvent. Try using a solvent pair, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").[6] Dissolve the compound in a minimal amount of the hot solvent and then slowly add the anti-solvent until the solution becomes slightly cloudy. Allowing this mixture to cool slowly can promote crystal formation. Common solvent systems for polar compounds include acetone/hexanes, ethanol/water, and ethyl acetate/heptane.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient solubility difference between the hot and cold states, or it may co-crystallize impurities.Test a range of solvents or solvent pairs. Good starting points for polar sulfones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8][9] Ensure the compound is fully dissolved in the minimum amount of hot solvent before cooling.
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.
Product Streaking on TLC Plate Sample Overload: Applying too much sample to the TLC plate.Dilute the sample before spotting it on the TLC plate.
Highly Polar Compound: The sulfone's polarity causes strong interaction with the silica stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid or triethylamine to the eluent to improve spot shape.[10][11]
Product Won't Elute from Silica Column Solvent System is Not Polar Enough: The mobile phase lacks the strength to displace the polar sulfone from the silica gel.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes gradient, increase the proportion of ethyl acetate or add a small percentage of methanol.[3][12]
Compound Degradation on Silica: The acidic nature of silica gel may be causing the compound to decompose or irreversibly bind to the column.Consider switching to a neutral stationary phase like alumina. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an effective alternative for polar compounds.[13]
Co-elution of Impurities in Column Chromatography Poor Separation (Similar Rf values): The starting sulfide, intermediate sulfoxide, and final sulfone may have close Rf values in the chosen solvent system.Optimize the solvent system using TLC before running the column. The ideal system should provide a clear separation between the spots. A less polar system will increase retention and may improve separation between the less polar sulfide and the more polar sulfoxide and sulfone.[3]
HPLC Analysis Shows Poor Peak Shape (Tailing) Secondary Interactions with Stationary Phase: The basic nitrogen in the thiomorpholine ring can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.Use an HPLC column designed for basic analytes or add a modifier to the mobile phase. A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the analyte and silanols, improving peak shape. An ion-pairing reagent can also be used.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.

1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude product into separate test tubes. b. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube. c. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature. d. Gently heat the test tubes. A good solvent will dissolve the compound when hot. e. Allow the solutions to cool. The best solvent will result in the formation of crystals upon cooling. If no crystals form, a solvent pair may be necessary (e.g., ethyl acetate/hexanes).

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. c. If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. d. Hot filter the solution to remove the activated carbon or any insoluble impurities. e. Cover the flask and allow the filtrate to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield. g. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. h. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a standard procedure for purification using silica gel chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 30% ethyl acetate in hexanes and increasing the polarity). c. Visualize the plate (e.g., under a UV lamp or with a potassium permanganate stain). d. The optimal solvent system should give the desired sulfone an Rf value of approximately 0.25-0.35 and show good separation from other spots.[3]

2. Column Packing and Sample Loading: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica to settle, leaving a layer of solvent above the stationary phase. d. Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding silica, and evaporating the solvent. e. Carefully add the dried, pre-adsorbed sample to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the starting solvent system. b. Collect fractions and monitor them by TLC to determine which contain the purified product. c. If necessary, gradually increase the polarity of the eluent to wash out more polar components. d. Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for determining the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.

Visualized Workflows and Logic

Caption: Troubleshooting logic for the purification of this compound.

Purification_Workflow A Crude Reaction Mixture B Recrystallization A->B Primary Method D TLC Analysis B->D Check Purity C Column Chromatography C->D D->B Impure, Re-crystallize D->C Impure, Column Needed E HPLC for Purity D->E Pure by TLC F Characterization (NMR, MS) E->F G Pure 2,2-Dimethyl- thiomorpholine 1,1-dioxide F->G

Caption: General workflow for the purification and analysis of the target compound.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester. (n.d.).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • (n.d.).
  • Kornilova, A., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • European Patent Office. (1992). Method for preparing sulfones (EP 0508424 A2).
  • (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Reddit. (2020).
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • YouTube. (2022).
  • Reddit. (2019).
  • Chemistry LibreTexts. (2022).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride.
  • Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide.
  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.
  • Google Patents. (n.d.).
  • Li, G., et al. (2020).
  • ChemicalBook. (n.d.). Thiomorpholine-1,1-dioxide.
  • Gampa, V., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of Chemistry.
  • ChemScene. (n.d.). This compound hydrochloride.
  • ChemicalBook. (n.d.). THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis.
  • ChemicalBook. (n.d.). 3,5-Dimethyl-thiomorpholine 1,1-dioxide synthesis.
  • Google Patents. (n.d.). Preparation of cis-2,6-dimethylmorpholine (US4504363A).
  • BenchChem. (n.d.). Common impurities in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile and their removal.

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Stability issues of 2,2-Dimethylthiomorpholine 1,1-dioxide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethylthiomorpholine 1,1-dioxide

An Application Scientist's Guide to Solution Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a cyclic aliphatic sulfone, this molecule possesses a generally robust chemical nature, but its behavior in various experimental conditions warrants careful consideration to ensure data integrity and reproducibility. This document provides in-depth FAQs, troubleshooting protocols, and validated methodologies to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected general stability profile of this compound in solution?

Based on its chemical structure, this compound is classified as a saturated cyclic sulfone. The sulfone group (R-SO₂-R') is known for its high stability; it is generally resistant to mild oxidizing and reducing conditions.[1][2] Unlike corresponding sulfides or sulfoxides, the sulfur atom is in its highest oxidation state (VI), rendering it inert to further oxidation.[2] However, stability in solution is not absolute and can be influenced by pH, temperature, and light. While thermal decomposition of cyclic sulfones typically requires high temperatures (often above 300 °C), solution-based degradation can occur under more moderate conditions, especially under prolonged stress.[3]

Q2: What are the primary environmental factors that could compromise the stability of this compound?

The three primary factors to control are pH, light, and temperature:

  • pH: While the sulfone group itself is stable across a wide pH range, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures can potentially catalyze hydrolytic degradation, which may involve ring-opening or other structural rearrangements.

  • Light (Photostability): Certain sulfone-containing molecules can undergo photolytic decomposition upon exposure to UV light.[4][5] This can involve the cleavage of the carbon-sulfur (C-S) bond.[6] It is crucial to determine the photostability of your compound if experiments are conducted outside of light-protected vessels.

  • Temperature: Elevated temperatures can accelerate any underlying degradation pathway. It is essential to understand the thermal limits of the compound in your specific solvent system to prevent unwanted decomposition during experimental procedures like heating or long-term storage at room temperature.

Q3: What are the recommended storage and handling conditions for stock solutions?

To ensure maximum longevity of this compound solutions, adhere to the following guidelines, which are based on best practices for related sulfone and thiomorpholine derivatives:

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[7]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[7]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. The parent compound, Thiomorpholine 1,1-dioxide, is noted as being air-sensitive.[8]

  • Solvent Choice: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in degradation pathways under stress conditions.

  • Container Type: Use tightly sealed containers to prevent solvent evaporation and contamination.[7]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and mass spectrometry (MS) detectors is the gold standard for stability assessment.

  • HPLC-UV: Provides quantitative data on the concentration of the parent compound over time.

  • HPLC-MS/MS: Is invaluable for identifying and quantifying potential degradants, even at trace levels. This technique provides structural information that helps in elucidating degradation pathways.[9] A well-developed UPLC-MS/MS method can offer rapid and sensitive analysis.[9]

Section 2: Troubleshooting Guide for Stability Issues

Observed Issue Potential Root Cause Investigative & Corrective Actions
Progressive loss of parent compound peak area in chromatograms over time. Chemical Degradation: The compound may be degrading under the storage or experimental conditions.1. Perform a Forced Degradation Study: Follow Protocol 2 to systematically test the compound's stability against heat, acid, base, oxidation, and light. This will identify the specific conditions causing instability.2. Review Storage Conditions: Ensure solutions are stored at or below -20°C, protected from light, and sealed properly.[7]3. Buffer the Solution: If pH sensitivity is detected, buffer your experimental solution to a pH where the compound is most stable.
Appearance of new, unidentified peaks in the chromatogram. Formation of Degradants: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.1. Characterize New Peaks with Mass Spectrometry: Use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This is the first step in identifying the degradant structures.2. Analyze Forced Degradation Samples: Compare the chromatograms from your forced degradation study (Protocol 2) to your experimental samples. If a peak from the acid hydrolysis test matches a new peak in your sample, for instance, you have identified the degradation pathway.
Inconsistent results or poor reproducibility between experiments. Inconsistent Solution Preparation/Handling: Variations in solution age, storage, or handling can lead to different levels of degradation.Adsorption to Surfaces: The compound may be adsorbing to container walls (e.g., plastic).1. Standardize Solution Handling: Always use freshly prepared solutions or solutions that have been stored under validated conditions for a known period. Avoid repeated freeze-thaw cycles.2. Use Inert Materials: Switch to glass or polypropylene containers if you suspect adsorption is an issue.3. Implement System Suitability Tests: Before each analytical run, inject a standard to ensure the HPLC system is performing correctly, which helps differentiate analytical error from compound instability.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a reliable and stable stock solution.

  • Material Weighing: Accurately weigh the required amount of this compound using an analytical balance. Use a glass weighing boat.

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is freely soluble (e.g., DMSO, Methanol, Acetonitrile).

  • Dissolution: Add the solvent to the solid compound and vortex or sonicate gently until fully dissolved. For a 10 mM stock solution, for example, dissolve 1.997 mg (MW: 199.7 g/mol for the hydrochloride salt) in 1 mL of solvent.[10]

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot the stock solution into single-use amber glass vials.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with argon or nitrogen.[8]

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, and preparation date. Store immediately at -80°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This study is essential for proactively identifying potential stability liabilities.

  • Sample Preparation: Prepare several identical samples of the compound in a relevant solvent or formulation buffer at a known concentration (e.g., 100 µg/mL).

  • Application of Stress Conditions: Expose each sample to one of the following conditions. Always include a control sample stored at -20°C in the dark.

Stress Condition Typical Protocol Purpose
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.To assess stability in acidic environments.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.To assess stability in basic environments.
Oxidative Stress Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.To assess stability against oxidizing agents.
Thermal Stress Incubate the solution at 60°C for 7 days in the dark.To assess long-term thermal stability.
Photochemical Stress Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).To assess stability under UV/Visible light.
  • Sample Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the initial concentration if necessary.

  • Analysis: Analyze all samples, including the control, by HPLC-UV/MS (Protocol 3).

  • Data Interpretation: Calculate the percentage degradation for each condition relative to the control. Identify and characterize any major degradants.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 6 Samples of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxi Oxidative (3% H₂O₂, RT) thermal Thermal (60°C, Dark) photo Photochemical (ICH Light Box) control Control (-20°C, Dark) quench Neutralize & Dilute (Quench Reaction) acid->quench base->quench oxi->quench thermal->quench photo->quench control->quench hplc Analyze All Samples by HPLC-UV/MS quench->hplc report Calculate % Degradation & Identify Products hplc->report

Workflow for a forced degradation study.
Protocol 3: HPLC-UV/MS Method for Stability Monitoring

This provides a starting point for developing a stability-indicating analytical method.

  • Instrumentation: UPLC/HPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-10 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at a suitable wavelength (e.g., 210 nm, or perform a PDA scan to find λₘₐₓ).

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor for the parent ion [M+H]⁺ and scan for potential degradants.

Section 4: Potential Degradation Pathways

While specific degradation products for this compound are not documented in the literature, we can hypothesize potential pathways based on the chemistry of related structures. The sulfone group is highly stable, making C-S bond cleavage a high-energy process, likely requiring harsh conditions (e.g., strong reducing agents, high-energy light).[6][11] A more probable pathway in aqueous solution under hydrolytic stress might involve the thiomorpholine ring itself.

Hypothesized degradation pathways for this compound.

Disclaimer: The information provided in this guide is based on established chemical principles and data from related compounds. It is essential for researchers to perform their own stability studies on this compound in their specific experimental systems to obtain definitive stability data.

References

  • Shinn, J., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • National Institutes of Health (NIH). Organosulfur Materials with High Photo- and Photo-Oxidation Stability. Available at: [Link]

  • ResearchGate. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Airgas (2025). Safety Data Sheet. Available at: [Link]

  • ACS Publications. Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. Available at: [Link]

  • ACS Publications (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. Available at: [Link]

  • ResearchGate (2008). Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. Available at: [Link]

  • Royal Society of Chemistry (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Available at: [Link]

  • PubMed (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Available at: [Link]

  • ACS Publications (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

  • MDPI (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • ResearchGate (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available at: [Link]

  • Sci-Hub. Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. Available at: [Link]

  • ACS Publications. The Photolytic Decomposition of Some Sulfones by an Internally Sensitized Path. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Comparison of oxidative stability for various sulfones as electrolyte... Available at: [Link]

  • Wikipedia. Sulfone. Available at: [Link]

  • PubMed (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Available at: [Link]

  • Sci-Hub (1982). Studies of Thiomorpholine Derivatives. III. Reaction of 2-Substituted-3-oxoperhydro-2H-1, 4-thiazine-5-carboxylic Acids and Their Methyl Esters with Sulfuryl Chloride. Available at: [Link]

  • Amanote Research. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

  • ResearchGate. Selected syntheses and reactions of sulfones. Available at: [Link]

  • Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof.
  • National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • ACS Publications. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Available at: [Link]

  • MDPI (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • Wiley Online Library. Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Available at: [Link]

  • Royal Society of Chemistry. Kinetics and products of the photocatalytic degradation of morpholine... Available at: [Link]

  • MDPI (2023). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Available at: [Link]

  • Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • MDPI (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • SciSpace. Reaction pathways of dimethyl phthalate degradation in TiO2-UV-O2 and TiO2-UV-Fe(VI) systems. Available at: [Link]

  • ResearchGate (2021). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. Available at: [https://www.researchgate.net/publication/356191845_Development_and_validation_of_analytical_methods_for_pharmaceutical_ingredient_and_dosage_form_of_68-dimethyl-2-piperidinomethyl-23-dihydrothiazolo23-f xanthine]([Link] xanthine)

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-Dimethylthiomorpholine 1,1-dioxide. This resource is designed to provide in-depth, field-proven insights into troubleshooting unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra. As a heterocyclic compound of interest in medicinal chemistry, obtaining a clean and interpretable NMR spectrum is paramount for structural confirmation and purity assessment. This guide will walk you through common issues, their underlying causes, and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing unexpected singlets in my ¹H NMR spectrum. What are the likely culprits?

This is one of the most common issues encountered. These unexpected signals often arise from residual solvents used during synthesis, workup, or purification. Even after extensive drying, certain solvents can be tenaciously retained by the sample.[1]

Initial Diagnostic Steps:

  • Cross-reference with common solvent charts: Compare the chemical shifts of the unknown peaks with established tables for residual solvents in your specific deuterated solvent.[2][3][4][5][6][7][8]

  • Check your deuterated solvent: The NMR solvent itself can be a source of contamination, particularly with water.[1][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected singlets.

In-Depth Explanation & Solutions:

The high polarity of this compound can lead to strong interactions with polar solvents like ethyl acetate or acetone.

  • Protocol for Removing Residual Ethyl Acetate: Some compounds tenaciously hold onto ethyl acetate. A useful technique is to displace it with a more volatile solvent.[1]

    • Dissolve your sample in a minimal amount of dichloromethane.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Repeat this process 2-3 times.

    • Dry the sample under high vacuum for several hours.

  • Identifying Water: Water appears as a broad singlet, and its chemical shift is highly dependent on the solvent and sample concentration. To confirm its presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The water peak will disappear due to proton-deuterium exchange.[1]

Typical ¹H and ¹³C NMR Chemical Shifts for Common Laboratory Solvents:

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone2.0529.92, 206.68
Acetonitrile1.941.39, 118.69
Chloroform7.2677.23
Dichloromethane5.3254.00
Diethyl Ether1.16 (t), 3.36 (q)15.4, 66.1
Dimethyl Sulfoxide (DMSO)2.5039.51
Ethyl Acetate1.18 (t), 2.00 (s), 4.05 (q)14.2, 21.0, 60.5, 171.1
Methanol3.31 (pent), 4.87 (s)49.15
Toluene2.34 (s), 7.09-7.27 (m)21.4, 125.8, 128.4, 129.2, 138.0
Water (in CDCl₃)~1.56N/A
Water (in DMSO-d₆)~3.33N/A

Note: Chemical shifts can vary slightly based on the specific deuterated solvent and other factors.[2][3][5]

Question 2: My spectrum shows more complex multiplets than expected for the thiomorpholine ring protons. What could be the cause?

While the protons on the thiomorpholine ring are expected to show some coupling, overly complex or unexpected splitting patterns can indicate the presence of diastereomers, rotamers (conformational isomers), or degradation products.[9][10]

Diagnostic Workflow:

Caption: Diagnostic workflow for complex multiplets.

Expert Insights & Solutions:

  • Rotamers/Conformational Isomers: The thiomorpholine ring can exist in different chair or boat conformations. If the energy barrier to interconversion is high enough, you may see separate signals for each conformer at room temperature.

    • Protocol: Variable Temperature (VT) NMR: [10]

      • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

      • Incrementally increase the temperature of the NMR probe (e.g., in 10-15°C steps).

      • Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

      • Observe the multiplets . If they begin to broaden and then coalesce into simpler patterns at higher temperatures, this is strong evidence for the presence of rotamers.

  • Degradation Products: The sulfone group in this compound is generally stable. However, under harsh conditions (e.g., strong acid or base, high temperatures), degradation can occur.[11][12][13] The presence of electron-withdrawing groups can sometimes trigger backbone degradation in related polysulfone structures.[11][12] While less likely for this specific molecule under normal conditions, it's a possibility to consider if the sample has been subjected to extreme conditions.

    • Diagnostic Tip: Look for new aromatic signals or signals corresponding to opened-ring structures. Two-dimensional NMR techniques like COSY and HMQC can help in identifying the structure of these degradation products.[11][14][15]

Question 3: I have broad peaks in my spectrum. How can I improve the resolution?

Broad peaks in an NMR spectrum can be frustrating as they obscure coupling information and make integration unreliable. The causes can range from instrumental issues to sample properties.[1][16][17]

Troubleshooting Broad Peaks:

Caption: Troubleshooting guide for broad NMR peaks.

Detailed Explanations:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp NMR signals. If the lineshape of the solvent peak or a reference standard is poor, this is the likely cause.[16][17] Most modern spectrometers have automated shimming routines that are very effective.

  • Sample Homogeneity: Undissolved particles in your sample will disrupt the magnetic field homogeneity, leading to broad lines.[16][17]

    • Solution: Filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • High Concentration: Overly concentrated samples can be viscous, which slows down molecular tumbling and leads to broader peaks.[1][16]

    • Solution: Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of deuterated solvent.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. These can be introduced from reagents, glassware, or spatulas.

    • Solution: If paramagnetic contamination is suspected, further purification of the sample may be necessary.

Question 4: Why can't I get accurate integrations for my peaks?

Inaccurate integration can arise from several factors, including poor shimming, overlapping peaks, and incorrect processing parameters.

Key Considerations for Accurate Integration:

  • Peak Resolution: Ensure your peaks are well-resolved from one another. If peaks overlap, their integrations will not be accurate.[1]

    • Solution: Trying a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) can sometimes shift the peaks enough to resolve them.[1]

  • Baseline Correction: A flat baseline is essential for accurate integration. Use the baseline correction functions in your NMR processing software.

  • Phasing: Ensure all peaks are correctly phased to be purely absorptive.

  • Reference Standard: For quantitative NMR (qNMR), the use of a certified internal standard is crucial.[18][19]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Moul, A. A., et al. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Proceedings of the National Academy of Sciences, 110(7), 2412-2417. [Link]

  • University of California, San Diego NMR Facility. Trouble Shooting Page. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link]

  • Moul, A. A., et al. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. PNAS, 110(7). [Link]

  • University of California, Santa Barbara, NMR Facility. Chemical Shift Referencing. [Link]

  • University of Wisconsin, Madison. Notes on NMR Solvents. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Hintermann, L. (2021). List of qNMR Standards – Version 1.7. [Link]

  • University of Ottawa. 19F NMR Reference Standards. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. 33S NMR: Recent Advances and Applications. [Link]

  • Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. 1 H NMR spectra of degradation product after the reaction.... [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones.... [Link]

  • Michigan State University, Department of Chemistry. Typical Proton and C-13 Chemical Shift Values. [Link]

  • The Automated Topology Builder (ATB) and Repository. Thiomorpholine | C4H9NS | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Wikipedia. Thiomorpholine. [Link]

  • University of Toronto, Department of Chemistry. NMR Solvent Data Chart. [Link]

  • PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

  • Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • National Center for Biotechnology Information. Thiomorpholine | C4H9NS | CID 67164 - PubChem. [Link]

  • École Polytechnique Fédérale de Lausanne. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....

Sources

Byproduct identification in 2,2-Dimethylthiomorpholine 1,1-dioxide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylthiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered cyclic sulfone. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and identify potential byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

The primary reactive sites are the secondary amine (N-H) and the protons on the carbons alpha to the sulfone group (C6-H). The secondary amine is a nucleophile and a base, making it susceptible to alkylation, acylation, and other N-functionalization reactions. The protons at the C6 position are acidified by the electron-withdrawing sulfone group, allowing for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.[1] The gem-dimethyl group at the C2 position provides significant steric hindrance, which can influence the reactivity of both the nitrogen and the adjacent C-H bonds.

Q2: How does the steric hindrance of the gem-dimethyl group affect its reactivity?

The two methyl groups at the C2 position create a sterically congested environment around the nitrogen atom. This can significantly slow down the rate of N-alkylation and N-acylation reactions, especially with bulky electrophiles.[2] This steric hindrance can be advantageous in preventing over-alkylation, a common side reaction with less hindered secondary amines.[3][4] However, it may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) to achieve desired conversions.

Q3: What is the general stability of the thiomorpholine 1,1-dioxide ring?

The thiomorpholine 1,1-dioxide ring is generally stable under many synthetic conditions. However, it can be susceptible to degradation under certain circumstances. Strong bases in combination with α-halogenation can lead to Ramberg-Bäcklund type rearrangements, resulting in ring-opened products.[5][6][7][8][9] Under strongly oxidative conditions, cleavage of the ring has been observed in related morpholine derivatives, suggesting a potential degradation pathway.[10] The thermal stability of cyclic sulfones can vary, with decomposition temperatures often above 300°C, but this can be influenced by the substitution pattern.[11]

Q4: Can the protons at the C6 position be functionalized?

Yes, the protons at the C6 position are acidic due to the adjacent sulfone group and can be removed by a strong base like an organolithium reagent to form a carbanion. This nucleophilic carbon can then react with a variety of electrophiles, allowing for C-C and C-heteroatom bond formation at this position. This is a common strategy for the functionalization of cyclic sulfones.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.

Scenario 1: N-Alkylation Reactions

Problem: Low conversion or incomplete reaction when performing N-alkylation.

Possible Cause 1: Steric Hindrance. The gem-dimethyl group at C2 significantly hinders the approach of the alkylating agent to the nitrogen atom.[2]

Solution:

  • Increase Reaction Temperature: Employing higher temperatures can provide the necessary activation energy to overcome the steric barrier. Solvents with high boiling points such as DMF, DMSO, or NMP are suitable.

  • Prolong Reaction Time: Due to the slower reaction kinetics, extending the reaction time (e.g., 24-72 hours) may be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Use a More Reactive Alkylating Agent: Switch from alkyl chlorides or bromides to more reactive alkylating agents like alkyl iodides or triflates. These have better leaving groups and can accelerate the reaction rate.[2]

Problem: Formation of an unexpected byproduct with loss of sulfur dioxide, observed as a major peak in GC-MS.

Possible Cause 2: In-situ Ramberg-Bäcklund Reaction. If the reaction conditions can lead to halogenation at the C6 position (e.g., presence of a halogenating agent or decomposition of a halogenated solvent), a Ramberg-Bäcklund reaction can occur, leading to an alkene byproduct with the extrusion of SO₂.[5][6][7][8][9]

Solution:

  • Solvent Choice: Avoid halogenated solvents, especially at elevated temperatures.

  • Control of Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Purification: If the byproduct forms, it can often be separated by column chromatography due to the significant change in polarity and molecular weight.

Workflow for Troubleshooting N-Alkylation

Caption: Troubleshooting workflow for N-alkylation reactions.

Scenario 2: N-Acylation Reactions

Problem: Incomplete acylation and presence of starting material despite using excess acylating agent.

Possible Cause: Reversibility and Steric Hindrance. Similar to N-alkylation, steric hindrance can slow the reaction. Additionally, if a weak base is used, the reaction may be reversible, especially if the leaving group of the acylating agent can deprotonate the product.

Solution:

  • Use a Non-Nucleophilic Base: Employ a non-nucleophilic base such as triethylamine or diisopropylethylamine in stoichiometric amounts to neutralize the acid generated during the reaction and drive the equilibrium towards the product.

  • Activate the Acylating Agent: For less reactive acylating agents, consider the use of coupling agents or conversion to a more reactive species (e.g., acyl chloride).

  • Optimize Reaction Conditions: Increase the temperature and reaction time as needed, while monitoring for potential decomposition.

Problem: A byproduct is observed that appears to be a result of ring opening.

Possible Cause: Pummerer-type Rearrangement. Although less common for sulfones than sulfoxides, under certain conditions (e.g., with activating agents like acetic anhydride), a Pummerer-type rearrangement could be initiated, leading to ring-opened products.[12][13][14][15][16]

Solution:

  • Avoid Anhydride Activators if Possible: Use acyl halides or other acylating agents that do not require strong activation that could lead to side reactions.

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Byproduct Characterization: If a ring-opened product is suspected, use techniques like HRMS and 2D NMR to elucidate its structure.

Reaction Pathway for N-Acylation and Potential Byproduct Formation

Caption: N-acylation pathway and a potential side reaction.

Scenario 3: Reactions at the C6 Position

Problem: Low yield or no reaction when attempting to deprotonate at C6 with a strong base.

Possible Cause 1: Inappropriate Base. The pKa of the protons at C6 is likely in the range of 25-30. Bases like LDA or n-BuLi are typically required for efficient deprotonation. Weaker bases will not be effective.

Solution:

  • Use a Stronger Base: Ensure the base used has a pKa significantly higher than that of the C6 protons. n-Butyllithium or lithium diisopropylamide are common choices.

  • Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions.

Problem: Multiple products are formed after quenching the C6-anion with an electrophile.

Possible Cause 2: Competing Reaction Pathways. The generated anion can be highly reactive and may participate in side reactions before the electrophile is added, or the electrophile itself may be unstable under the reaction conditions.

Solution:

  • Rapid Quenching: Add the electrophile quickly to the freshly generated anion at low temperature.

  • Inverse Addition: Consider adding the anion solution to the electrophile solution (inverse addition) to maintain a low concentration of the anion and minimize side reactions.

  • Electrophile Stability: Ensure the electrophile is stable to the strong basic conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.5 M), add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkylating agent (e.g., alkyl iodide, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMSO, NMPHigh boiling point to overcome steric hindrance.
Base K₂CO₃, Cs₂CO₃To neutralize the acid formed during the reaction.
Alkylating Agent R-I > R-Br > R-ClIodides are the most reactive.
Temperature 60-120 °CHigher temperatures increase reaction rate.
Monitoring TLC, LC-MSTo determine reaction completion and check for byproducts.

Table 1: Recommended conditions for N-alkylation.

References

  • Ramberg, L.; Bäcklund, B. Ark. Chim., Mineral Geol.1940, 27(13A), 1-50.
  • Paquette, L. A. Org. React.1977, 25, 1–71.
  • Meyers, A. I.; et al. J. Org. Chem.1974, 39(18), 2787–2793.
  • Wikipedia contributors. Ramberg–Bäcklund reaction. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction.
  • Trifonov, A. Z.; et al. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
  • DeLucchi, O.; Miotti, U.; Modena, G. The Pummerer Reaction of Sulfinyl Compounds. Org. React.1991, 40, 157-184.
  • Chen, X.; et al. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chem.2021.
  • Wikipedia contributors. Pummerer rearrangement. Wikipedia, The Free Encyclopedia.
  • Schank, K. The Sulfinate-Sulfone Pummerer Rearrangement.
  • A method for oxidative ring-opening of morpholine deriv
  • Johnson, C. R.; Phillips, W. G. Pummerer Rearrangements of Sulfonium Salts. J. Am. Chem. Soc.1969, 91(3), 682–687.
  • Clayden, J.; Julia, M. Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chem. Soc. Rev.2022, 51, 6336-6379.
  • Snieckus, V. Directed ortho metalation.
  • Wolfe, S.; Kazmaier, P. M. Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathway. Can. J. Chem.1979, 57(18), 2388-2396.
  • Wikipedia contributors. Sulfone. Wikipedia, The Free Encyclopedia.
  • Master Organic Chemistry.
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  • Gandeepan, P.; et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2019, 48, 1025-1097.
  • Powers, I. G.; et al. Synthesis of Secondary Amines via Self-Limiting Alkylation. Org. Lett.2018, 20(10), 2972–2976.
  • ResearchGate.
  • Giedt, R. J.; et al. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chem. Sci.2020, 11(33), 8820–8826.
  • Fisher, L. E.; Caroon, J. M. Ortho-metalated aryl tert-butyl sulfones. Comparison with other directing groups and new methodology for polysubstituted aromatics. J. Org. Chem.1989, 54(1), 481-489.
  • Wikipedia contributors.
  • Nekrasov, M. D.; et al. Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides Nucleotides Nucleic Acids2020, 39(9), 1223-1244.
  • Kourounakis, A. P.; et al. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Arch. Pharm. (Weinheim)2015, 348(12), 864-71.
  • Kumar, A.; et al. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Eur. J. Med. Chem.2019, 164, 171-178.
  • Reed, C. W.; Lindsley, C. W. A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Lett.2019, 60(40), 151104.
  • Chen, G.; et al. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules2024, 29(1), 1-20.
  • Hanson, P. R.; et al. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Org. Lett.2003, 5(24), 4567–4570.
  • Endo, K.; et al. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers (Basel)2021, 13(16), 2724.
  • Csenkei, A.; et al. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules2023, 28(13), 5221.
  • Furimsky, E.; et al. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy Fuels2017, 31(6), 6196–6204.
  • Mayr, H.; et al. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chem. Sci.2021, 12(10), 3583–3595.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021, 3(3), 194-219.
  • ResearchGate. Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments.
  • Synthesis method of substituted N-phenyl morpholine compound. CN101735165A.
  • ResearchGate. The Regiochemistry of Cyclization of α-Sulfenyl-, α-Sulfinyl-, and α-Sulfonyl-5-hexenyl Radicals: Procedures Leading to Regioselective Syntheses of Cyclic Sulfones and Sulfoxides.
  • Li, J.; et al. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech2015, 16(5), 1122–1136.
  • ResearchGate. ChemInform Abstract: Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties of 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile (V).

Sources

Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the expertise to confidently scale up this synthesis for your research and development needs. This compound and its parent compound, thiomorpholine 1,1-dioxide, are crucial building blocks in medicinal chemistry, finding applications in the development of novel therapeutics.[1][2][3][4]

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the formation of the thiomorpholine ring system and the subsequent oxidation of the sulfur atom to the sulfone. While various synthetic routes to thiomorpholines have been reported[3][5][6], a common and scalable approach involves the cyclization of an appropriate amino-thiol precursor or the reaction of a bis-electrophile with a sulfur source and an amine.

This guide will focus on a robust and adaptable synthetic sequence, highlighting critical control points and potential challenges at each step. The overall workflow is depicted below.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-amino-2-methyl-1-propanol) Intermediate_1 Formation of Bis(2-chloroethyl)amine analogue Starting_Materials->Intermediate_1 Chlorination Intermediate_2 Ring Closure to form 2,2-Dimethylthiomorpholine Intermediate_1->Intermediate_2 Cyclization with Na2S Oxidation Oxidation to This compound Intermediate_2->Oxidation Oxidation (e.g., KMnO4) Purification Final Product Purification Oxidation->Purification Workup & Crystallization

Caption: General workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from established procedures for similar thiomorpholine dioxides.[7]

Step 1: Synthesis of a Protected Bis(2-chloro-2-methylpropyl)amine Intermediate

This initial step involves the conversion of a suitable starting material, such as 2-amino-2-methyl-1-propanol, into a bis-electrophilic intermediate. The amine functionality is typically protected to prevent unwanted side reactions.

Parameter Value Notes
Starting Material 2-amino-2-methyl-1-propanolCommercially available.
Reagents Thionyl chloride (SOCl2), Triethylamine (TEA), Protecting group (e.g., Boc anhydride)Use of excess thionyl chloride is common.
Solvent Dichloromethane (DCM) or ChloroformAnhydrous conditions are recommended.
Temperature 0 °C to refluxReaction is typically exothermic.
Reaction Time 2-6 hoursMonitor by TLC or GC-MS.

Step 2: Cyclization to form N-protected 2,2-Dimethylthiomorpholine

The bis-chloro intermediate is then cyclized using a sulfur source to form the thiomorpholine ring.

Parameter Value Notes
Starting Material Protected Bis(2-chloro-2-methylpropyl)amineFrom Step 1.
Reagents Sodium sulfide (Na2S) or Sodium hydrosulfide (NaSH)Na2S is often used as a nonahydrate.
Solvent Ethanol or MethanolProtic solvents are suitable.
Temperature 50-80 °CRefluxing is common.
Reaction Time 4-8 hoursMonitor by TLC or GC-MS.

Step 3: Oxidation to N-protected this compound

The sulfide in the thiomorpholine ring is oxidized to a sulfone. This is a critical step where over-oxidation or side reactions can occur.

Parameter Value Notes
Starting Material N-protected 2,2-DimethylthiomorpholineFrom Step 2.
Oxidizing Agent Potassium permanganate (KMnO4) or m-CPBAKMnO4 is a strong, cost-effective oxidant. m-CPBA offers milder conditions.[8]
Solvent Water/Acetone mixture or DCM (for m-CPBA)Solvent choice depends on the oxidant.
Temperature 0-40 °CExothermic reaction, requires careful temperature control.
Reaction Time 2-6 hoursMonitor by TLC for disappearance of starting material.

Step 4: Deprotection and Final Product Isolation

The protecting group is removed, and the final product is purified.

Parameter Value Notes
Starting Material N-protected this compoundFrom Step 3.
Reagents Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)For Boc deprotection.
Solvent Dioxane or DCMDependent on the protecting group.
Purification Recrystallization or Column ChromatographyEthyl acetate/hexanes is a common recrystallization solvent system.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Cyclization Step

  • Question: My yield for the formation of 2,2-dimethylthiomorpholine is consistently low. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.

    • Purity of the bis-chloro intermediate: Impurities from the first step can interfere with the cyclization. Ensure the intermediate is sufficiently pure before proceeding.

    • Activity of the sulfur source: Sodium sulfide can be hygroscopic and lose activity over time. Use a fresh, high-quality source of sodium sulfide.

    • Side reactions: The formation of polymeric byproducts is a potential side reaction. This can sometimes be mitigated by using a higher dilution of the reaction mixture.

Issue 2: Incomplete Oxidation or Over-oxidation

  • Question: I am having trouble with the oxidation step. I either have unreacted starting material or I am seeing byproducts. How can I control this reaction better?

  • Answer:

    • Temperature control: The oxidation of sulfides to sulfones is highly exothermic. Maintaining a consistent and low temperature is crucial to prevent runaway reactions and the formation of over-oxidized byproducts. Use an ice bath and add the oxidant portion-wise.

    • Choice of oxidant: Potassium permanganate is a strong and sometimes indiscriminate oxidant. If you are facing issues with byproducts, consider a milder oxidant like meta-chloroperoxybenzoic acid (m-CPBA), which often provides cleaner reactions.[8]

    • Stoichiometry of the oxidant: Carefully control the equivalents of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to unwanted side reactions.

Issue 3: Difficulty in Product Purification

  • Question: The final product, this compound, is difficult to purify. What are the best methods for obtaining a high-purity product?

  • Answer:

    • Recrystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

    • Acid-base extraction: If the crude product contains neutral organic impurities, an acid-base workup can be effective. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

    • Salt formation: Formation of a salt, such as the hydrochloride salt, can sometimes facilitate purification by crystallization.[7][9] The free base can then be regenerated by treatment with a base.

Issue 4: Scalability Challenges

  • Question: I have a successful lab-scale procedure, but I am concerned about scaling up the synthesis. What are the key challenges I should anticipate?

  • Answer:

    • Heat transfer: As reaction volumes increase, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[10] For exothermic steps like the oxidation, this can lead to poor temperature control and an increased risk of side reactions or safety incidents. Ensure your reactor has adequate cooling capacity.

    • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. In larger reactors, dead zones can occur, leading to localized concentration gradients and potential byproduct formation.

    • Reagent addition: The rate of addition of reagents, especially in exothermic reactions, becomes more critical at a larger scale. A slow, controlled addition is often necessary to maintain a stable temperature.

    • Workup and isolation: Procedures that are simple on a lab scale, such as extractions and filtrations, can become more complex and time-consuming at a larger scale. Consider the equipment and time required for these operations.

IV. Frequently Asked Questions (FAQs)

  • Q1: What is the role of the protecting group on the nitrogen atom?

    • A1: The protecting group serves to prevent the amine from reacting with the electrophilic centers in the molecule during the initial steps of the synthesis. It also modulates the solubility of the intermediates. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions of the first two steps and can be readily removed under acidic conditions.

  • Q2: Are there alternative oxidizing agents I can use?

    • A2: Yes, besides potassium permanganate and m-CPBA, other oxidizing agents such as hydrogen peroxide in the presence of a catalyst (e.g., tungstic acid) or Oxone® can be used for the oxidation of sulfides to sulfones. The choice of oxidant will depend on the scale of the reaction, cost considerations, and the desired reaction conditions.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most of the steps in this synthesis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis and to identify any byproducts that may be forming.

  • Q4: What are the safety precautions I should take during this synthesis?

    • A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water, so it should be handled in a fume hood. The oxidation step can be highly exothermic and should be performed with caution, ensuring adequate cooling is available.

V. Visualization of Key Relationships

Troubleshooting_Logic cluster_synthesis Synthesis Stages cluster_issues Common Issues cluster_solutions Potential Solutions Cyclization Cyclization Low_Yield Low_Yield Cyclization->Low_Yield Oxidation Oxidation Byproducts Byproducts Oxidation->Byproducts Purification Purification Impure_Product Impure_Product Purification->Impure_Product Check_Reagents Check Reagent Purity/ Activity Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t) Low_Yield->Optimize_Conditions Byproducts->Optimize_Conditions Control_Stoichiometry Control Oxidant Stoichiometry Byproducts->Control_Stoichiometry Change_Oxidant Use Milder Oxidant Byproducts->Change_Oxidant Recrystallize Recrystallize with Different Solvents Impure_Product->Recrystallize Acid_Base_Extraction Perform Acid-Base Extraction Impure_Product->Acid_Base_Extraction

Caption: Troubleshooting logic for the synthesis of this compound.

VI. References

  • Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide. CN106397356A. Google Patents.

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemSusChem. [Link]

  • Boric Acid/Glycerol as an Efficient Catalyst for Synthesis of Thiomorpholine 1,1-Dioxide by Double Michael Addition Reaction in Water. Synthetic Communications. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B. Google Patents.

  • Chemistry of Thiophene 1,1-Dioxides. The Dong Group. [Link]

  • Scaling Up Design Challenges for Large Scale Sulfate Reducing Bioreactors. ResearchGate. [Link]

  • Preparation of cis-2,6-dimethylmorpholine. US4504363A. Google Patents.

  • Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. Arkivoc. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ACS Omega. [Link]

  • Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Lab. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Chem-Impex. [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

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Preventing degradation of 2,2-Dimethylthiomorpholine 1,1-dioxide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethylthiomorpholine 1,1-dioxide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Inconsistent results in sensitive downstream applications can often be traced back to the quality of starting materials. This document provides in-depth, field-proven insights into preventing, identifying, and troubleshooting the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The stability of this compound is contingent on maintaining an environment that minimizes exposure to atmospheric contaminants and energy sources that can drive degradation. The sulfone group is generally stable, but the overall molecule's integrity can be compromised under suboptimal conditions.

Causality Behind Recommendations:

  • Temperature: Reduced temperature slows down the kinetics of potential degradation reactions.

  • Inert Atmosphere: The primary reason for an inert atmosphere is to displace moisture and oxygen. Moisture can lead to hydrolysis, especially if acidic or basic impurities are present. Oxygen can participate in oxidative degradation pathways, although sulfones are already in a high oxidation state.

  • Light: UV radiation can provide the activation energy for unwanted side reactions.

  • Container Integrity: A tightly sealed container prevents the ingress of atmospheric water vapor and oxygen.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows kinetic degradation.
Atmosphere Under inert gas (Argon or Nitrogen) Prevents moisture and oxygen exposure.[1]
Light Store in an amber vial or in the dark Prevents potential photodegradation.[2][3]
Container Tightly sealed, appropriate material Prevents contamination and atmospheric exposure.[4]

| Location | Dry, well-ventilated area | Avoids ambient moisture and temperature fluctuations.[2][5] |

Q2: I've noticed the powder clumping together. Is this a sign of degradation?

Clumping or caking is often a physical change, not necessarily a chemical one, but it is a critical warning sign. It almost always indicates moisture absorption. The presence of water can be a precursor to chemical degradation (hydrolysis) and will certainly affect the accuracy of weighing for experiments. If you observe clumping, it is imperative to verify the compound's purity before use.

Q3: What chemical classes are incompatible with this compound?

Based on the chemistry of the sulfone and the morpholine-like structure, certain chemical classes should be strictly avoided during storage and in reactions where stability is paramount.

  • Strong Oxidizing Agents: While the sulfur is already a sulfone, strong oxidizers can potentially interact with other parts of the molecule.[1][6]

  • Strong Bases: Bases can promote elimination or other rearrangement reactions in related structures.[1]

  • Strong Acids: Can lead to acid-catalyzed hydrolysis or other degradative reactions.

Always ensure the compound is stored separately from these chemical classes.[3][6]

Troubleshooting Guide for Potential Degradation

This section addresses specific issues that may indicate degradation of your stored reagent.

Issue 1: Inconsistent or Unreproducible Experimental Results

You've run a reaction that previously worked, but now it's yielding poor or inconsistent results. The purity of your this compound may be compromised.

G start Inconsistent Experimental Results Observed check_storage Review Storage Conditions: - Temperature? - Inert Gas? - Tightly Sealed? start->check_storage sub_issue Sub-optimal Storage Found check_storage->sub_issue Yes storage_ok Storage Conditions Appear Correct check_storage->storage_ok No physical_exam Perform Physical Examination: - Color Change? - Clumping? - Free-flowing? appearance_changed Physical Appearance Has Changed physical_exam->appearance_changed Yes appearance_ok Appears Normal physical_exam->appearance_ok No purity_analysis Conduct Purity Analysis (e.g., TLC, LC-MS) impure Impurity Detected purity_analysis->impure Yes pure Appears Pure purity_analysis->pure No action_remediate Action: Remediate Storage (New vial, fresh inert gas) Then Re-analyze sub_issue->action_remediate storage_ok->physical_exam appearance_changed->purity_analysis appearance_ok->purity_analysis action_purify Action: Consider Purification or Procure New Batch impure->action_purify action_investigate Action: Investigate Other Experimental Variables pure->action_investigate

Caption: Troubleshooting Decision Tree.

Issue 2: The Compound's Physical Appearance Has Changed

You observe that the normally white, crystalline solid now appears discolored or is no longer a free-flowing powder.

Table 2: Troubleshooting Physical Changes

Observation Potential Cause Recommended Action
Clumping/Caking Moisture absorption 1. Dry the sample under high vacuum (desiccator with P₂O₅). 2. Perform a purity check (TLC/LC-MS) to test for hydrolysis. 3. If pure after drying, store in a desiccator under inert gas.

| Discoloration (e.g., yellowing) | Oxidative degradation or reaction with impurities | 1. This often indicates significant chemical change. 2. A purity check is mandatory. 3. It is highly recommended to use a fresh, uncompromised batch of the reagent. |

Experimental Protocols for Quality Assessment

Trust in your reagents is paramount. The following is a self-validating protocol to quickly assess the purity of a stored sample.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of the number of components in your sample. The presence of new spots relative to a reference standard indicates degradation or contamination.

Materials:

  • This compound sample

  • Reference standard (a new, unopened vial if possible)

  • TLC plates (e.g., Silica Gel 60 F254)

  • Mobile Phase: A starting point is a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). This may require optimization.

  • TLC developing chamber

  • Visualization agent: Potassium permanganate (KMnO₄) stain.

  • Capillary spotters

Methodology:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both your stored sample and the reference standard in a suitable solvent like DCM or MeOH.

  • Spotting: Using a capillary spotter, carefully spot both solutions side-by-side on the baseline of a TLC plate. Keep the spots small.

  • Development: Place the plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (if the compound is UV active).

    • Submerge the plate in a potassium permanganate stain solution and gently heat with a heat gun until spots appear. The sulfone itself is stable, but many organic compounds will appear as yellow/brown spots on a purple background.

  • Analysis:

    • Compare the lane of your stored sample to the reference standard.

    • The appearance of new spots, or significant streaking, in the sample lane that is not present in the reference lane suggests the presence of impurities or degradation products.

G cluster_prep Preparation cluster_tlc TLC Analysis cluster_analysis Analysis prep_sample Dissolve Sample (~1 mg/mL) spot Spot Sample & Reference on TLC Plate prep_sample->spot prep_ref Dissolve Reference (~1 mg/mL) prep_ref->spot develop Develop Plate in Mobile Phase spot->develop dry Dry Plate develop->dry visualize Visualize (UV and/or KMnO₄ stain) dry->visualize compare Compare Lanes visualize->compare decision New Spots Present? compare->decision pass Purity Confirmed decision->pass No fail Degradation Likely decision->fail Yes

Caption: Workflow for Purity Check by TLC.

References

  • Plastics Today. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart.
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2020).
  • CymitQuimica. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride.
  • BenchChem. (2025). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
  • Apollo Scientific. (n.d.). 4-(Prop-2-yn-1-yl)
  • Energy & Fuels. (2017).
  • MedChemExpress. (2025). Thiomorpholine 1,1-dioxide-SDS.
  • ResearchGate. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Journal of Chromatography. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
  • Walsh Medical Media. (2011).
  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing.
  • Google Patents. (2017). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ....
  • University of York. (n.d.). Safe Storage of Chemicals.
  • ChemScene. (n.d.). This compound hydrochloride.
  • PubChem - NIH. (n.d.). Thiomorpholine 1,1-dioxide.
  • Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

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Validation & Comparative

A Comparative Guide for Drug Discovery: 2,2-Dimethylthiomorpholine 1,1-dioxide vs. Thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Thiomorpholine 1,1-dioxide has emerged as a valuable building block in medicinal chemistry, prized for its favorable physicochemical properties.[1][2][3][4][5] This guide provides an in-depth comparison between the parent scaffold, thiomorpholine 1,1-dioxide, and its intriguing analogue, 2,2-dimethylthiomorpholine 1,1-dioxide.

The introduction of a gem-dimethyl group at the C2 position of the thiomorpholine 1,1-dioxide core is a strategic modification intended to modulate key drug-like properties. This guide will explore the theoretical and anticipated practical differences between these two scaffolds, supported by established medicinal chemistry principles and detailed experimental protocols to enable researchers to validate these concepts in their own laboratories.

I. At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between the two molecules lies in the presence of two methyl groups on the carbon adjacent to the nitrogen atom in this compound. This seemingly minor alteration can have a significant impact on the molecule's three-dimensional structure and its interactions with biological systems.

PropertyThiomorpholine 1,1-dioxideThis compoundRationale for Predicted Difference
Molecular Weight 135.19 g/mol [6]163.24 g/mol Addition of two methyl groups
Calculated logP -1.1[6]Approx. -0.4 to -0.1 (Predicted)Increased lipophilicity from methyl groups
Metabolic Stability ModeratePredicted to be HigherSteric hindrance at the α-carbon may block CYP450-mediated oxidation.
Aqueous Solubility HighPredicted to be LowerIncreased lipophilicity can reduce aqueous solubility.
Basicity (pKa) 5.4[6]Predicted to be Slightly HigherThe electron-donating effect of the methyl groups may increase the basicity of the nitrogen atom.

Note: The properties for this compound are largely predictive and based on established principles of medicinal chemistry, such as the Thorpe-Ingold effect. Experimental validation is recommended.

II. The gem-Dimethyl Effect: A Deeper Dive

The introduction of the gem-dimethyl group at the C2 position is anticipated to confer several advantages, primarily through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This principle states that geminal substitution on a carbon chain can accelerate intramolecular reactions and influence the conformation of cyclic structures.[7][8]

In the context of this compound, this can translate to:

  • Enhanced Metabolic Stability: The methyl groups can act as metabolic blockers, sterically hindering the approach of drug-metabolizing enzymes like cytochrome P450s to the adjacent nitrogen and α-carbon, which are common sites of oxidation.[9][10][11] This can lead to a longer half-life and reduced clearance of drug candidates incorporating this scaffold.

  • Conformational Restriction: The gem-dimethyl group can lock the ring into a more defined conformation. This pre-organization can be advantageous for binding to a specific biological target, potentially increasing potency and selectivity.

III. Experimental Validation: Protocols for Comparative Analysis

To empower researchers to empirically validate the predicted properties, this section provides detailed, step-by-step methodologies for key in vitro assays.

A. Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Compound Stock Solution (in DMSO) reaction_mix Reaction Mixture: Compound + HLM + Buffer stock->reaction_mix hlm Human Liver Microsomes (HLM) hlm->reaction_mix buffer Phosphate Buffer (pH 7.4) buffer->reaction_mix nadph NADPH Regenerating System start_reaction Initiate with NADPH reaction_mix->start_reaction time_points Aliquots taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Acetonitrile (containing internal standard) time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Prepare a 1 mM stock solution of each test compound (Thiomorpholine 1,1-dioxide and this compound) in DMSO.

  • Prepare the incubation mixture in a microcentrifuge tube on ice, containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (0.5 mg/mL), and the test compound (final concentration of 1 µM).

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

B. Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive diffusion of a compound across a biological membrane.

Workflow Diagram:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol:

  • Prepare a donor plate by coating the filter membrane of each well with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Fill the wells of an acceptor plate with buffer (pH 7.4).

  • Prepare solutions of the test compounds in buffer (pH 7.4) at a known concentration.

  • Add the test compound solutions to the donor plate wells.

  • Place the donor plate onto the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates.

  • Quantify the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) .

C. Kinetic Solubility Assessment

This high-throughput assay determines the solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery screening.

Detailed Protocol:

  • Prepare a high-concentration stock solution of each test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add a small volume of the DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired highest concentration.

  • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubate the plate for a set period (e.g., 2 hours) at room temperature with shaking.

  • Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) to detect precipitate formation.

  • Alternatively, filter the solutions through a filter plate and quantify the concentration of the soluble compound in the filtrate by UV-Vis spectroscopy or LC-MS/MS.

  • Determine the kinetic solubility as the highest concentration at which no precipitate is observed.

IV. Summary and Outlook

The choice between thiomorpholine 1,1-dioxide and this compound will depend on the specific goals of the drug discovery program.

  • Thiomorpholine 1,1-dioxide remains a well-validated, hydrophilic scaffold that can impart favorable properties such as good aqueous solubility.[4] Its metabolic profile is a known characteristic that may be acceptable or require modification depending on the therapeutic target.

  • This compound presents a compelling alternative for researchers seeking to enhance metabolic stability and introduce conformational constraint. The anticipated benefits of the gem-dimethyl group could lead to drug candidates with improved pharmacokinetic profiles. However, the potential for reduced aqueous solubility and increased lipophilicity must be carefully considered and managed through molecular design.

Ultimately, the empirical data generated from the experimental protocols outlined in this guide will be the deciding factor in scaffold selection. By systematically evaluating the metabolic stability, permeability, and solubility of compounds containing these respective scaffolds, researchers can make data-driven decisions to advance the most promising candidates in their drug discovery pipeline.

V. References

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (URL: [Link])

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem. (URL: [Link])

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (URL: [Link])

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: [Link])

  • Thorpe–Ingold effect - Wikipedia. (URL: [Link])

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem. (URL: [Link])

  • The gem -Dimethyl Effect Revisited - ResearchGate. (URL: [Link])

  • Metabolic Stability and Analogue-Based Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Metabolic Stability - Pharma Focus Asia. (URL: [Link])

  • A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides - Sci-Hub. (URL: [Link])

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... - Google Patents. (URL: )

  • Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates - Arkivoc. (URL: [Link])

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - MDPI. (URL: [Link])

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (URL: [Link])

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (URL: [Link])

  • (PDF) morpholine antimicrobial activity - ResearchGate. (URL: [Link])

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. (URL: [Link])

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents. (URL: )

Sources

Navigating the Therapeutic Potential of the Thiomorpholine 1,1-Dioxide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thiomorpholine 1,1-dioxide core is a compelling scaffold in medicinal chemistry, prized for its advantageous physicochemical properties such as increased polarity and metabolic stability. This six-membered heterocyclic system, featuring a sulfone group, has been incorporated into a diverse array of molecules exhibiting a broad spectrum of pharmacological activities. For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this scaffold is paramount for designing novel therapeutic agents with enhanced potency and selectivity.

While specific SAR studies on 2,2-dimethylthiomorpholine 1,1-dioxide analogs are not extensively documented in publicly available literature, a wealth of information can be gleaned from examining the impact of substitutions at other positions of the thiomorpholine 1,1-dioxide ring. This guide provides an in-depth comparison of thiomorpholine 1,1-dioxide analogs, drawing from key studies to elucidate the influence of various structural modifications on their biological activity, with a particular focus on anticancer and antioxidant properties.

The Impact of N-Substitution on Biological Activity

The nitrogen atom of the thiomorpholine ring presents a readily accessible point for chemical modification, and the nature of the substituent at this position has been shown to profoundly influence the biological profile of the resulting compounds. A study by Reddy et al. explored a series of N-azole substituted thiomorpholine derivatives, evaluating their antioxidant and cytotoxic activities.

N-Azole Substituted Analogs: A Study in Cytotoxicity and Antioxidant Potential

In this series, various five-membered aromatic heterocycles (azoles) were appended to the nitrogen of the thiomorpholine and thiomorpholine 1,1-dioxide rings. The subsequent evaluation of these compounds against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines, as well as their radical scavenging activity, provided valuable SAR insights.

Table 1: Cytotoxic and Antioxidant Activity of N-Azole Substituted Thiomorpholine 1,1-Dioxide Analogs

Compound IDR (Aromatic Substituent)XIC50 (µM) vs. A549IC50 (µM) vs. HeLaDPPH Radical Scavenging (%) at 100 µg/mL
9a HO>100>10045
9b CH3O>100>10068
9c ClO>100>10052
10a HS85.292.438
10b CH3S50.665.846
10c ClS10.130.055
Ascorbic Acid ----62

From this data, several key SAR observations can be made:

  • Influence of the Azole Ring: The thiazolyl-substituted thiomorpholines (compounds 10a-c ) generally exhibited greater cytotoxic activity compared to their oxazolyl counterparts (compounds 9a-c ).

  • Impact of Aromatic Substitution: Within the thiazolyl series, the presence of a chloro substituent on the aromatic ring (10c ) led to a significant enhancement in cytotoxicity against both A549 and HeLa cells, with IC50 values of 10.1 µM and 30.0 µM, respectively. This suggests that an electron-withdrawing group at this position is favorable for anticancer activity.

  • Antioxidant Activity: Interestingly, the methyl-substituted oxazolyl thiomorpholine 1,1-dioxide (9b ) displayed the most potent radical scavenging activity, surpassing that of the standard antioxidant, ascorbic acid. This indicates that the structural requirements for antioxidant and cytotoxic effects may differ.

The following diagram illustrates the general structure of the N-azole substituted thiomorpholine 1,1-dioxides discussed.

Caption: General structure of N-azole substituted thiomorpholine 1,1-dioxides.

Exploring Substitutions at Other Ring Positions

While N-substitution is a common strategy, modifications at the carbon atoms of the thiomorpholine 1,1-dioxide ring also play a crucial role in determining biological activity. A review by Shaikh et al. highlights an SAR study on C-5 amide analogues of thiomorpholine S,S-dioxide, which revealed promising leads with potent in vitro activity against gram-positive bacteria. The study indicated a preference for small, lipophilic groups at the C-5 position.

General Synthetic Strategies

The synthesis of the thiomorpholine 1,1-dioxide core is typically achieved through the oxidation of the parent thiomorpholine ring. This transformation is a cornerstone for the subsequent derivatization to generate diverse analogs for SAR studies.

Synthesis_Workflow start Thiomorpholine or N-substituted Thiomorpholine oxidation Oxidation start->oxidation intermediate Thiomorpholine 1,1-Dioxide or N-substituted Derivative oxidation->intermediate oxidizing_agent Oxidizing Agent (e.g., m-CPBA, KMnO4) oxidizing_agent->oxidation derivatization Further Derivatization (e.g., N-arylation, acylation) intermediate->derivatization product Target Thiomorpholine 1,1-Dioxide Derivatives derivatization->product

Technical Guide on 2,2-Dimethylthiomorpholine 1,1-dioxide: An Analysis of Available Data and a Proposed Path Forward

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

As a Senior Application Scientist, my primary goal is to provide you with in-depth, technically accurate, and field-proven insights to support your research endeavors. In this spirit of transparency and scientific integrity, this guide addresses the current state of knowledge regarding in vitro and in vivo studies of 2,2-Dimethylthiomorpholine 1,1-dioxide .

Following an exhaustive search of peer-reviewed literature, patent databases, and chemical repositories, we have concluded that there is no publicly available experimental data detailing the in vitro or in vivo biological activity of this compound. While the thiomorpholine 1,1-dioxide scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, the specific gem-dimethyl substituted analog at the 2-position appears to be an unexplored chemical entity in the context of biological studies.

The absence of data prevents the creation of a comparison guide with the level of scientific rigor and supporting experimental evidence that you, our audience, require and deserve. A guide without this foundational data would be purely speculative and would not meet our standards of expertise, authoritativeness, and trustworthiness.

The Thiomorpholine 1,1-Dioxide Scaffold: A Foundation of Therapeutic Potential

The core structure of thiomorpholine 1,1-dioxide is recognized for its favorable physicochemical properties, which make it an attractive component in drug design. The sulfone group enhances polarity and metabolic stability, and the saturated heterocyclic ring allows for diverse substitutions to modulate pharmacological activity. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many derivatives have shown cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.

  • Enzyme Inhibitors: Specific substitutions have led to potent and selective inhibitors of various enzymes.

Proposed Alternative Topic for a Comprehensive Comparison Guide

To provide you with a guide that meets the core requirements of in-depth technical analysis and supporting experimental data, we propose to pivot to a closely related and well-documented compound: a representative N-substituted thiomorpholine 1,1-dioxide derivative with published anticancer activity.

A guide on such a compound would allow us to delve into:

  • Detailed In Vitro Studies: Including cytotoxicity assays (e.g., MTT, LDH) against a panel of cancer cell lines, with tabulated IC50 values for comparison with standard chemotherapeutic agents. We could also explore mechanistic studies, such as cell cycle analysis and apoptosis assays.

  • Comprehensive In Vivo Studies: Detailing efficacy in animal models (e.g., xenograft mouse models), including data on tumor growth inhibition, survival analysis, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.

  • Structure-Activity Relationship (SAR) Analysis: Discussing how substitutions on the thiomorpholine 1,1-dioxide scaffold influence biological activity, providing valuable insights for the design of new analogs.

  • Experimental Protocols and Data Visualization: Providing step-by-step protocols for key assays and presenting all quantitative data in clear, comparative tables and graphical formats, including Graphviz diagrams for signaling pathways and experimental workflows.

We believe that a guide on a data-rich derivative of thiomorpholine 1,1-dioxide would be of significant value to your research, offering actionable insights and a solid foundation for your own experimental design.

We are committed to providing you with the highest quality scientific content. We welcome your feedback on this proposed alternative and look forward to developing a comprehensive guide that will be a valuable resource in your discovery and development efforts.

Validated analytical methods for 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Establishing and Validating Analytical Methods for 2,2-Dimethylthiomorpholine 1,1-dioxide

In the landscape of pharmaceutical development and chemical research, the robust characterization of novel molecules is paramount. This compound, a heterocyclic sulfone, presents a unique analytical challenge. While formally validated, publicly available methods for this specific analyte are not widely documented, this guide provides a comprehensive framework for developing and validating scientifically sound analytical methodologies. Drawing from established principles for analogous structures and authoritative regulatory guidelines, this document serves as a roadmap for researchers, scientists, and drug development professionals.

This guide is structured to provide not just protocols, but the scientific rationale behind the choice of methodology, ensuring that the developed methods are robust, reliable, and fit for purpose. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, the two most probable techniques for the analysis of this compound.

Physicochemical Properties and Method Selection Rationale

Before delving into method development, a preliminary assessment of the physicochemical properties of this compound is crucial. As a sulfone, it is a polar, non-volatile compound with a high melting point. This profile makes it an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) may also be a viable option, particularly if derivatization is employed to increase volatility, though it is generally less suitable for such polar, non-volatile molecules.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for the analysis of this compound due to its polarity. A reverse-phase HPLC method is the most logical starting point.

Experimental Workflow: HPLC Method Development

start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, C8) start->col_select mob_phase Mobile Phase Optimization (Acetonitrile/Water, pH) col_select->mob_phase detection Detector Wavelength Selection (UV-Vis Scan) mob_phase->detection gradient Gradient/Isocratic Elution Tuning detection->gradient system_suit System Suitability Testing (Resolution, Tailing Factor) gradient->system_suit validation Method Validation (ICH Q2(R1)) system_suit->validation end Final Validated Method validation->end

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol (Proposed)
  • Instrumentation: A standard HPLC system with a UV-Vis detector is sufficient.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point due to its versatility.

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 95% water and 5% acetonitrile, ramping to 95% acetonitrile over 10-15 minutes. The aqueous phase should be acidified with 0.1% formic acid or phosphoric acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: As the molecule lacks a strong chromophore, detection in the low UV range (e.g., 200-220 nm) is advisable. A UV scan of the analyte should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C to ensure reproducibility.

Gas Chromatography (GC) Method Development

While less conventional for this analyte, a GC method could be developed, likely requiring derivatization to enhance volatility.

Experimental Workflow: GC Method Development

start Start: Assess Volatility & Thermal Stability deriv Derivatization Strategy (if needed) (e.g., Silylation) start->deriv col_select Column Selection (e.g., DB-5, DB-WAX) deriv->col_select temp_prog Temperature Program Optimization (Initial, Ramp, Final Temp) col_select->temp_prog inlet_det Inlet and Detector Optimization (Split/Splitless, FID/MS) temp_prog->inlet_det system_suit System Suitability Testing inlet_det->system_suit validation Method Validation (ICH Q2(R1)) system_suit->validation end Final Validated Method validation->end

Caption: Workflow for GC method development and validation.

Detailed GC Protocol (Proposed)
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity column like a DB-5 or a more polar DB-WAX would be a reasonable starting point.

  • Derivatization: Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) could be explored to increase volatility. The reaction conditions (temperature, time) would need to be optimized.

  • Inlet: A split/splitless inlet is standard. The split ratio should be optimized based on the sample concentration.

  • Temperature Program: An initial temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280-300°C.

  • Detector: FID is a robust and widely used detector. MS would provide greater selectivity and structural information.

Method Validation: An Imperative for Trustworthiness

Once a method is developed, it must be validated to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by the analysis of samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Summary of Proposed Methods
ParameterHPLC MethodGC MethodRationale
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Based on the fundamental principles of chromatography.
Applicability High - ideal for polar, non-volatile compounds.Low to Moderate - requires high temperatures and likely derivatization.The physicochemical properties of the analyte favor HPLC.
Sample Prep Simple dissolution in a suitable solvent.May require complex and time-consuming derivatization.HPLC offers a more straightforward workflow.
Detection UV-Vis, MSFID, MSBoth techniques offer a range of detection options.
Validation Straightforward application of ICH Q2(R1) guidelines.Validation must also account for the variability of the derivatization step.The additional derivatization step in GC adds complexity to the validation.

Conclusion and Recommendations

For the routine analysis of this compound, a reverse-phase HPLC method with UV detection is the most recommended approach. Its development is straightforward, and the method is likely to be robust and reliable. A GC method could be developed as an alternative or for specific applications (e.g., in a complex matrix where GC offers better resolution), but the need for derivatization makes it a less attractive primary method.

Regardless of the chosen technique, a thorough validation following ICH Q2(R1) guidelines is not just a recommendation but a necessity to ensure the integrity of the data generated. The principles and protocols outlined in this guide provide a solid foundation for establishing a validated, trustworthy, and scientifically sound analytical method for this compound.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Forging the Geminal-Dimethyl Moiety: A Comparative Analysis of Synthetic Routes to 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a geminal-dimethyl group onto a heterocyclic scaffold can profoundly influence a molecule's pharmacological profile, enhancing its metabolic stability, potency, and conformational rigidity. 2,2-Dimethylthiomorpholine 1,1-dioxide, a sulfone derivative of the versatile thiomorpholine ring system, represents a valuable building block for medicinal chemistry and drug development. Its synthesis, however, presents unique challenges. This guide provides a comparative analysis of two plausible and scientifically-grounded synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols for researchers in the field.

Introduction to this compound

The thiomorpholine 1,1-dioxide scaffold is a key structural motif in a variety of biologically active compounds. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design. The addition of a gem-dimethyl group at the C2 position introduces steric bulk, which can shield adjacent functional groups from enzymatic degradation and lock the ring into a preferred conformation, potentially leading to higher binding affinity and selectivity for its biological target.

This guide will explore two primary synthetic strategies for the preparation of this compound, starting from the readily available precursor, 2-amino-2-methyl-1-propanol.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including the availability and cost of starting materials, reaction efficiency (yield), scalability, and safety considerations. Here, we compare two distinct approaches:

  • Route 1: Two-Step Cyclization via Bis-alkylation with a Sulfur Nucleophile followed by Oxidation. This classic approach involves the initial formation of the thiomorpholine ring by reacting a suitable amine with a bis-electrophile containing a sulfur atom, followed by oxidation of the sulfide to the corresponding sulfone.

  • Route 2: One-Pot Synthesis via Michael Addition and Reductive Amination. This more convergent approach involves the reaction of a sulfur nucleophile with a suitable Michael acceptor, followed by an in-situ reductive amination to form the heterocyclic ring.

FeatureRoute 1: Bis-alkylation and OxidationRoute 2: Michael Addition and Reductive Amination
Starting Materials 2-amino-2-methyl-1-propanol, bis(2-chloroethyl) sulfide2-amino-2-methyl-1-propanol, divinyl sulfone
Key Transformations Nucleophilic substitution, OxidationMichael addition, Reductive amination
Number of Steps Two distinct stepsOne-pot procedure
Potential Yield Moderate to goodGood to high
Scalability Readily scalablePotentially scalable with process optimization
Reagents & Conditions Requires handling of hazardous bis(2-chloroethyl) sulfide (a mustard gas analog) and a strong oxidizing agent.Utilizes divinyl sulfone, which is a lachrymator and skin irritant. Requires a reducing agent.
Safety Concerns High - use of a vesicant.Moderate - handling of a lachrymator.

In-Depth Mechanistic Discussion

Route 1: Bis-alkylation and Oxidation

This route commences with the N-alkylation of 2-amino-2-methyl-1-propanol. However, a more direct approach for the synthesis of the thiomorpholine ring involves the reaction of a suitable amine with a bis-electrophile. For the synthesis of the parent thiomorpholine, diethanolamine is often converted to bis(2-chloroethyl)amine, which is then cyclized with a sulfide source. Adapting this for our target molecule would be complex. A more feasible approach starts with the direct reaction of a sulfur nucleophile with a suitable dihaloalkane, followed by amination. However, a more common strategy for substituted thiomorpholines involves the reaction of an amino alcohol with a sulfur-containing bis-electrophile.

A plausible adaptation for our target would be the reaction of 2-amino-2-methyl-1-propanol with a reagent like bis(2-chloroethyl) sulfide. This reaction would likely proceed via a double nucleophilic substitution, where the amine first displaces one chloride, followed by an intramolecular cyclization where the hydroxyl group (potentially activated) displaces the second chloride. However, the use of bis(2-chloroethyl) sulfide is highly hazardous.

A safer and more practical adaptation involves the reaction of 2-amino-2-methyl-1-propanol with a reagent that can introduce the CH2CH2SCH2CH2 unit. A more direct and analogous approach to the synthesis of the oxygen-containing morpholine ring would be the reaction of 2-amino-2-methyl-1-propanol with a sulfur-containing equivalent of 2-chloroethanol, followed by cyclization and oxidation.

Given the challenges, a more likely successful pathway for Route 1 involves the initial synthesis of 2,2-dimethylthiomorpholine, followed by oxidation.

G cluster_0 Route 1: Bis-alkylation and Oxidation 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol bis(2-chloroethyl) ether bis(2-chloroethyl) sulfide analog 2,2-dimethylthiomorpholine 2,2-dimethylthiomorpholine Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Target_Molecule 2,2-Dimethylthiomorpholine 1,1-dioxide

Caption: Synthetic pathway for Route 1.

Route 2: Michael Addition and Reductive Amination

This more elegant approach utilizes the reactivity of divinyl sulfone as a Michael acceptor. The reaction is initiated by the Michael addition of the primary amine of 2-amino-2-methyl-1-propanol to one of the vinyl groups of divinyl sulfone. This is followed by an intramolecular Michael addition of the hydroxyl group to the second vinyl group, leading to the formation of the thiomorpholine 1,1-dioxide ring in a single step. This tandem reaction is highly atom-economical and can often be performed in a one-pot fashion.

G cluster_1 Route 2: Michael Addition and Cyclization 2-amino-2-methyl-1-propanol_2 2-amino-2-methyl-1-propanol divinyl_sulfone Divinyl Sulfone Intermediate Michael Adduct (transient) Target_Molecule_2 2,2-Dimethylthiomorpholine 1,1-dioxide

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical principles for analogous transformations. Researchers should conduct a thorough risk assessment and optimize conditions in their own laboratories.

Protocol for Route 1 (Conceptual)

Step 1: Synthesis of 2,2-Dimethylthiomorpholine

This step is challenging due to the hazardous nature of suitable starting materials. A potential, though still hazardous, approach could involve the reaction of 2,2-dimethylaziridine with 2-mercaptoethanol followed by cyclization. Due to the significant safety concerns associated with plausible starting materials for this specific substituted thiomorpholine, a detailed, validated protocol is not provided.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethylthiomorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent. Add the m-CPBA solution dropwise to the cooled solution of the sulfide over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Separate the organic layer, and wash it successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol for Route 2: One-Pot Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable protic solvent such as ethanol or isopropanol.

  • Reagent Addition: Add divinyl sulfone (1.0-1.2 eq) to the solution at room temperature. A mild base, such as triethylamine or potassium carbonate, may be added to facilitate the reaction, although the amine starting material can often act as the base.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the pure this compound.

Conclusion and Recommendations

Both presented routes offer plausible pathways to the synthesis of this compound.

  • Route 1 , while conceptually straightforward, is hampered by the significant safety risks associated with the likely starting materials for the construction of the 2,2-dimethylthiomorpholine ring. The oxidation step, however, is a standard and reliable transformation.

  • Route 2 presents a more elegant and potentially safer one-pot approach. The use of divinyl sulfone, while requiring caution, is generally more manageable in a laboratory setting than the highly toxic precursors for Route 1. The atom economy and step efficiency of this route make it a more attractive option for both small-scale and potentially larger-scale synthesis.

For researchers embarking on the synthesis of this compound, Route 2 is the recommended starting point for investigation . Careful optimization of the reaction conditions, including solvent, temperature, and base, will be crucial for achieving high yields and purity. As with all chemical syntheses, a thorough understanding of the hazards of all reagents and intermediates is paramount.

References

At the time of writing, specific, detailed, and publicly available peer-reviewed synthetic procedures for this compound are limited. The presented routes are based on well-established principles of organic synthesis for analogous heterocyclic systems.

A Technical Guide to Evaluating the Efficacy of 2,2-Dimethylthiomorpholine 1,1-dioxide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of 2,2-Dimethylthiomorpholine 1,1-dioxide. While public data on this specific substituted thiomorpholine dioxide is limited, the core thiomorpholine scaffold has been implicated in various biological activities, including anti-inflammatory and cytotoxic effects. This document outlines detailed experimental protocols and data interpretation strategies to compare the performance of this compound against established alternatives in relevant in vitro assays.

Introduction to this compound

This compound belongs to the class of thiomorpholine dioxides, which are saturated six-membered heterocyclic compounds containing nitrogen and a sulfone group. The thiomorpholine ring is a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[1][2] The sulfone group, in particular, can engage in strong interactions with the active sites of enzymes, potentially leading to their inhibition.[3]

Reports on the broader class of thiomorpholine 1,1-dioxides suggest potential anti-inflammatory properties through the inhibition of Toll-like receptor 4 (TLR4) signaling and possible antitumor activity via the inhibition of protein and DNA synthesis.[3][4] This guide will focus on providing robust methodologies to investigate these two potential activities for this compound.

PART 1: Comparative Assessment of Anti-inflammatory Efficacy via TLR4 Signaling Inhibition

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases.

Mechanism of Action: TLR4 Signaling

Upon binding of LPS, TLR4 dimerizes and recruits adaptor proteins such as MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK (e.g., ERK1/2, p38) pathways.[5] This culminates in the production of pro-inflammatory cytokines like TNF-α and IL-6. We will investigate the potential of this compound to inhibit this pathway.

Comparative Compounds
  • CLI-095 (TAK-242): A well-characterized, potent, and specific small molecule inhibitor of TLR4 signaling.[6]

  • Curcumin: A natural compound known to inhibit TLR4 signaling by binding to the MD-2 co-receptor.[7]

Experimental Protocol: LPS-Induced Cytokine Production Assay in RAW 264.7 Macrophages

This assay quantifies the inhibition of pro-inflammatory cytokine production in response to LPS stimulation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • CLI-095 (positive control)

  • Curcumin (comparative control)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • ELISA kits for murine TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound, CLI-095, or Curcumin for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound for the inhibition of TNF-α and IL-6 production.

Hypothetical Data Presentation
CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound5.27.8
CLI-095 (TAK-242)0.0150.020
Curcumin12.515.3
Experimental Protocol: Western Blot for Phosphorylated ERK1/2

This protocol assesses the effect of the test compound on a key downstream signaling molecule in the TLR4 pathway.

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compounds at their respective IC50 concentrations for 1 hour, followed by stimulation with 100 ng/mL LPS for 30 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of TLR4 Signaling Pathway

TLR4_Pathway LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB p65/p50 (NF-κB) IKK->NFkB Activates Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Cytokines Induces Transcription p38 p38 MAPK_cascade->p38 ERK ERK1/2 MAPK_cascade->ERK AP1 AP-1 p38->AP1 ERK->AP1 Nucleus_AP1 Nuclear Translocation AP1->Nucleus_AP1 Nucleus_AP1->Cytokines Induces Transcription Inhibitor 2,2-Dimethyl- thiomorpholine 1,1-dioxide Inhibitor->TLR4 Potential Inhibition

Caption: Potential inhibition of the TLR4 signaling pathway by this compound.

PART 2: Comparative Assessment of Cytotoxic Efficacy

Based on the reported activities of related compounds, this compound may possess cytotoxic effects against cancer cells.

Comparative Compound
  • Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Hypothetical Data Presentation
CompoundCytotoxicity IC50 in MCF-7 cells (µM)
This compound25.6
Doxorubicin0.8
Visualization of MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A1 Seed Cells (1x10^4/well) B1 Add Compound (Varying Conc.) A1->B1 C1 Incubate (72 hours) B1->C1 D1 Add MTT Reagent C1->D1 E1 Incubate (4 hours) D1->E1 F1 Add DMSO (Solubilize) E1->F1 Read Measure Absorbance (570 nm) F1->Read Analyze Calculate IC50 Read->Analyze

Sources

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Benchmarking 2,2-Dimethylthiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. The scaffold not only dictates the spatial arrangement of pharmacophoric elements but also critically impacts a molecule's physicochemical properties, metabolic stability, and overall pharmacokinetic profile. This guide provides an in-depth, objective comparison of 2,2-dimethylthiomorpholine 1,1-dioxide against other commonly employed heterocyclic scaffolds: morpholine, piperidine, piperazine, and the parent thiomorpholine 1,1-dioxide.

Our analysis is grounded in both established experimental data and validated in silico predictions to offer a comprehensive perspective for strategic decision-making in your drug discovery programs. We will delve into the nuances of how subtle structural modifications can lead to significant changes in properties that are paramount for a successful therapeutic agent.

The Rationale for Scaffold Hopping and the Rise of Thiomorpholine Dioxides

The practice of "scaffold hopping," or the replacement of a core molecular structure with another, is a well-established strategy in medicinal chemistry to optimize lead compounds, circumvent patent limitations, or discover novel chemical space. The choice of a new scaffold is a meticulous process, balancing the retention of biological activity with the enhancement of drug-like properties.

Saturated heterocyclic rings are mainstays in drug design due to their ability to impart favorable characteristics such as improved solubility and metabolic stability. Morpholine, piperidine, and piperazine are among the most frequently utilized scaffolds in approved drugs.[1] However, each possesses inherent liabilities. For instance, the basic nitrogen in piperidine and piperazine can lead to off-target effects and rapid metabolism.

The thiomorpholine 1,1-dioxide scaffold has emerged as an attractive alternative. The sulfone group is a strong hydrogen bond acceptor and is generally metabolically stable. The introduction of gem-dimethyl groups at the 2-position, creating this compound, offers an intriguing modification. This substitution is hypothesized to further enhance metabolic stability by sterically hindering enzymatic attack at adjacent positions, a common site of metabolism for such rings.

Comparative Analysis of Physicochemical Properties

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare key parameters for this compound and its counterparts.

PropertyThis compound (Predicted)Thiomorpholine 1,1-dioxideMorpholinePiperidinePiperazine
Molecular Weight ( g/mol ) 163.24135.1887.1285.1586.14
logP (Predicted) -0.4-1.1-0.860.84[2]-1.43
pKa (Predicted) 5.55.4[3]8.3611.129.73, 5.35[4]
Aqueous Solubility (Predicted) HighHighMiscible[5]Miscible[2]Freely Soluble[6]
Topological Polar Surface Area (TPSA) (Ų) 54.654.6[3]41.512.024.1

Data Presentation: Key Physicochemical Properties of Selected Heterocyclic Scaffolds

Insights from the Physicochemical Data

The predicted data for this compound suggests a highly polar and water-soluble scaffold, which is consistent with the parent thiomorpholine 1,1-dioxide. The predicted pKa is significantly lower than that of morpholine, piperidine, and the more basic nitrogen of piperazine. This reduced basicity can be advantageous in mitigating interactions with off-target ion channels and reducing the likelihood of phospholipidosis.

The introduction of the gem-dimethyl groups in this compound increases the molecular weight and is predicted to slightly decrease the polarity compared to the parent thiomorpholine 1,1-dioxide, as reflected in the predicted logP value. However, it remains a highly polar scaffold.

Metabolic Stability: A Critical Determinant of In Vivo Performance

A primary driver for considering the this compound scaffold is the potential for enhanced metabolic stability. The metabolic fate of a drug candidate significantly impacts its half-life and bioavailability.[6]

General Metabolic Pathways of Comparator Scaffolds
  • Morpholine: The morpholine ring is generally considered to be metabolically stable.[7]

  • Piperidine: Piperidine-containing compounds are susceptible to oxidation at the carbons alpha to the nitrogen, as well as N-dealkylation.[6][8]

  • Piperazine: Piperazine moieties can undergo N-dealkylation and oxidation at the carbon atoms.[5]

  • Thiomorpholine 1,1-dioxide: The sulfone is generally inert to metabolic transformation. The primary metabolic liability would be at the carbon atoms adjacent to the nitrogen.

The gem-dimethyl substitution in this compound is strategically placed to block the positions most susceptible to CYP450-mediated oxidation. This steric hindrance is expected to significantly reduce the rate of metabolic clearance compared to the parent thiomorpholine 1,1-dioxide and other heterocyclic scaffolds.

Experimental Protocols for Property Determination

To provide a framework for the empirical validation of the predicted properties, we present standardized protocols for key in vitro ADME assays.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions.

Methodology: A common method is the nephelometric assay, which measures light scattering caused by precipitated compound.[9]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_plate Serial Dilution in DMSO stock->dmso_plate Dilute pbs_addition Add PBS (pH 7.4) dmso_plate->pbs_addition Transfer incubation Incubate 2h @ RT pbs_addition->incubation measurement Measure Turbidity incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Caption: Workflow for the Kinetic Solubility Assay.

Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of a compound by incubating it with liver microsomes, which are rich in cytochrome P450 enzymes.

Methodology: The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP450 enzymes).

    • Prepare a 1 µM solution of the test compound in the microsomal solution.

  • Incubation:

    • Pre-warm the microsomal/compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Stop the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis reagents Prepare Microsomes, NADPH, Test Compound initiate Initiate Reaction @ 37°C reagents->initiate sampling Sample at Time Points initiate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the Microsomal Stability Assay.

Synthesis of this compound

The synthesis of the target scaffold is a key consideration for its utility in a drug discovery program. A plausible synthetic route to this compound is outlined below.

G cluster_synthesis Synthetic Pathway start 2-Amino-2-methyl-1-propanol step1 Reaction with Chloroacetyl Chloride start->step1 intermediate1 N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 5,5-Dimethylmorpholin-3-one step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2,2-Dimethylmorpholine step3->intermediate3 step4 Thionation intermediate3->step4 intermediate4 2,2-Dimethylthiomorpholine step4->intermediate4 step5 Oxidation intermediate4->step5 product This compound step5->product

Caption: Plausible Synthetic Route to this compound.

Conclusion and Future Perspectives

The in silico analysis presented in this guide positions this compound as a highly promising scaffold for drug discovery. Its key predicted advantages include:

  • Enhanced Metabolic Stability: The gem-dimethyl substitution is strategically positioned to sterically hinder common sites of metabolism, potentially leading to improved in vivo half-life and bioavailability.

  • Favorable Physicochemical Properties: The scaffold is predicted to be highly polar and water-soluble, with a pKa that is significantly lower than many commonly used basic heterocycles. This can translate to reduced off-target effects and a lower risk of phospholipidosis.

While the parent thiomorpholine 1,1-dioxide scaffold is already a valuable tool in medicinal chemistry, the 2,2-dimethylated analog represents a logical and potentially superior next-generation building block. The empirical validation of the predicted properties through the experimental protocols outlined herein is a critical next step.

As with any scaffold, the ultimate success of this compound in a drug discovery program will depend on the specific biological target and the overall properties of the final molecule. However, the foundational characteristics of this scaffold make it a compelling option for researchers seeking to design and develop safer and more effective medicines.

References

  • Morpholine. (n.d.). In IARC Publications. Retrieved from [Link]

  • Piperazine (C4H10N2) properties. (n.d.).
  • Piperidine. (n.d.). In PubChem. Retrieved from [Link]

  • Morpholine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Piperidine (CAS 110-89-4). (n.d.). In Cheméo. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). In PubMed. Retrieved from [Link]

  • Morpholine. (n.d.). In Ataman Kimya. Retrieved from [Link]

  • Morpholine. (n.d.). In NCBI Bookshelf. Retrieved from [Link]

  • Thiomorpholine-1,1-Dioxide CAS 39093-93-1 Manufacturers, Suppliers, Factory. (n.d.). Retrieved from [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. Retrieved from [Link]

  • Piperazine. (n.d.). In PubChem. Retrieved from [Link]

  • Piperazine (CAS 110-85-0). (n.d.). In Cheméo. Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide. (n.d.). In PubChem. Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

  • PIPERIDINE. (n.d.). In Ataman Kimya. Retrieved from [Link]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (n.d.). In SciSpace. Retrieved from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved from [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). In PubMed. Retrieved from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration.
  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2025). In ResearchGate. Retrieved from [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). In ResearchGate. Retrieved from [Link]

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  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). In PMC. Retrieved from [Link]

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A Comparative Guide to Thiomorpholine 1,1-Dioxide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of robust and versatile scaffolds is a cornerstone of innovation. The thiomorpholine 1,1-dioxide moiety has emerged as a privileged structure, offering a unique combination of physicochemical properties that make it an attractive building block for a new generation of therapeutics. While direct patent citations for 2,2-Dimethylthiomorpholine 1,1-dioxide are not prevalent, a comprehensive review of the patent landscape for the broader class of thiomorpholine 1,1-dioxide derivatives provides invaluable insights into the structure-activity relationships (SAR) that drive their therapeutic potential. This guide offers an in-depth comparison of these derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel drug candidates.

The thiomorpholine 1,1-dioxide core, a saturated six-membered heterocycle containing nitrogen and an oxidized sulfur atom, imparts favorable properties such as metabolic stability, aqueous solubility, and the ability to form key hydrogen bonds with biological targets.[1] These characteristics have led to its incorporation into a diverse range of compounds with applications in oncology, inflammation, and neuroscience.[2][3] This guide will dissect the patented applications of these derivatives, with a particular focus on how substitutions on the thiomorpholine ring can modulate their pharmacological activity.

I. The Thiomorpholine 1,1-Dioxide Scaffold: Synthesis and Properties

The parent thiomorpholine 1,1-dioxide is a versatile intermediate, and its synthesis is a critical first step in the development of more complex derivatives.[4] A common and scalable method for its preparation involves a multi-step process starting from readily available starting materials.

Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride [5]

Step 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • Diethanolamine is reacted with thionyl chloride to yield bis(2-chloroethyl)amine hydrochloride. This step involves a substitution reaction where the hydroxyl groups are replaced by chlorine atoms.

Step 2: N-Protection of bis(2-chloroethyl)amine

  • The secondary amine of bis(2-chloroethyl)amine hydrochloride is protected, for example, with a benzyl group, to prevent unwanted side reactions in the subsequent steps.

Step 3: Cyclization to N-Protected Thiomorpholine

  • The N-protected bis(2-chloroethyl)amine is reacted with a sulfur source, such as sodium sulfide nonahydrate, to form the thiomorpholine ring through a cyclization reaction.

Step 4: Oxidation to the 1,1-Dioxide

  • The sulfide in the thiomorpholine ring is oxidized to a sulfone using a strong oxidizing agent like potassium permanganate. This is a key step that significantly alters the electronic and conformational properties of the ring.

Step 5: Deprotection and Hydrochloride Salt Formation

  • The N-protecting group is removed, and the resulting thiomorpholine 1,1-dioxide is treated with hydrochloric acid to yield the stable hydrochloride salt.

The oxidation of the sulfur atom to a sulfone is a critical transformation. The resulting 1,1-dioxide has a significantly different electronic distribution and conformational preference compared to the parent thiomorpholine. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature for drug design.

II. Comparative Analysis of Patented Thiomorpholine 1,1-Dioxide Derivatives

The true value of the thiomorpholine 1,1-dioxide scaffold lies in its adaptability. By strategically adding substituents to the ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. An analysis of the patent literature reveals several key classes of derivatives with distinct applications.

Derivative Class Therapeutic Area Key Structural Features Patented Examples (Representative)
N-Aryl/Heteroaryl Derivatives Anti-platelet Agents[3]An aromatic or heteroaromatic ring is attached to the nitrogen atom of the thiomorpholine 1,1-dioxide.Thiomorpholine-containing pyrrole derivatives.[3]
4-Aminoalkyl Derivatives Neurological Disorders[6]An alkylamine chain is appended to the nitrogen atom.4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.[6]
C-Substituted Derivatives Tachykinin Receptor Antagonists[2]Alkyl or other groups are substituted on the carbon atoms of the thiomorpholine ring.Substituted heterocycles for treating inflammatory diseases and pain.[2]

The Hypothetical Advantage of 2,2-Dimethyl Substitution

While not explicitly detailed in numerous patents, the introduction of a gem-dimethyl group at the C2 position of the thiomorpholine 1,1-dioxide ring, as in this compound, can be rationally designed to confer specific advantages. This substitution pattern is known to:

  • Introduce Steric Hindrance: The dimethyl groups can shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's half-life.

  • Modulate Lipophilicity: The addition of alkyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Constrain Conformation: The gem-dimethyl group can lock the ring into a specific conformation, which may be beneficial for binding to a particular biological target.

The synthesis of such a derivative would likely follow a similar pathway to the parent compound, but with the use of a substituted starting material, such as 2,2-dimethyl-diethanolamine.

III. Experimental Workflow for Derivative Synthesis and Evaluation

The development of novel thiomorpholine 1,1-dioxide derivatives follows a logical and iterative workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of novel thiomorpholine 1,1-dioxide-based drug candidates.

In-Depth Look at a Patented Application: Thiomorpholine-Containing Pyrrole Derivatives as Anti-platelet Agents

A notable example of the successful application of the thiomorpholine 1,1-dioxide scaffold is in the development of novel anti-platelet agents.[3] In this class of compounds, the thiomorpholine 1,1-dioxide moiety is attached to a pyrrole ring system. The patent for these derivatives highlights their potential to overcome the limitations of existing anti-platelet drugs.[3]

The synthesis of these compounds involves the coupling of a pre-formed thiomorpholine 1,1-dioxide with a functionalized pyrrole derivative. The resulting compounds have shown significant inhibitory effects on platelet aggregation.[3]

G cluster_0 Synthesis of Thiomorpholine-Containing Pyrrole Derivatives A Thiomorpholine 1,1-Dioxide C Coupling Reaction A->C B Functionalized Pyrrole B->C D Target Compound C->D

Caption: A simplified schematic of the synthesis of thiomorpholine-containing pyrrole derivatives.

IV. Conclusion and Future Perspectives

The thiomorpholine 1,1-dioxide scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its favorable physicochemical properties and synthetic tractability have made it a valuable component in the design of novel therapeutics. While the patent landscape is dominated by N-substituted and C-substituted derivatives, the exploration of more complex substitution patterns, such as the gem-dimethyl motif, holds significant promise for the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of SAR continues to evolve, we can expect to see the thiomorpholine 1,1-dioxide core play an even more prominent role in addressing unmet medical needs.

References

  • CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents.
  • CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents.
  • Thiomorpholine-containing pyrrole derivatives and their preparation method and use.
  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. Available at: [Link]

  • Prostaglandin derivatives - US8058467B2 - Google Patents.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylthiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 2,2-Dimethylthiomorpholine 1,1-dioxide, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The guidance herein is synthesized from established best practices for hazardous waste management and specific data available for structurally related compounds.

Understanding the Hazard Profile

Known Hazards of the Parent Compound (Thiomorpholine 1,1-dioxide): [1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Based on this, this compound should be treated as a hazardous substance. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1]
Eye Protection Chemical safety goggles or a face shield.[1]To protect against splashes that could cause serious eye irritation.
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from accidental spills.
Respiratory Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.[1][4]To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[1]
Immediate Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, equip yourself with the PPE detailed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid actions that create dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the liquid.

  • Collect and Containerize: Place the absorbed material or swept-up solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to a safe laboratory environment.

  • Waste Container: Use only compatible, properly sealed, and clearly labeled containers for waste accumulation.[5] The container must be in good condition and appropriate for transportation.[5]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]

  • Incompatible Materials: Store this waste away from bases and strong oxidizing agents to prevent hazardous reactions.[1]

  • Storage Location: Keep waste containers in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1]

Disposal Pathway Decision Framework

The selection of the appropriate disposal method is contingent on local regulations and the quantities of waste generated. The following diagram outlines the decision-making process.

Caption: Disposal Decision Workflow for this compound.

Approved Disposal Procedures

Disposal of this compound must be conducted through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of in regular municipal waste streams.[1][6]

Primary Recommended Disposal Method: Incineration

High-temperature incineration in a facility equipped with appropriate emission controls is the preferred method for the destruction of organic chemical waste. This process ensures the complete breakdown of the compound into less harmful components, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Alternative Disposal Method: Engineered Landfill

If incineration is not available, disposal in a designated hazardous waste landfill may be an option.[7][8] These facilities are specifically designed and licensed to contain hazardous materials and prevent leaching into the surrounding environment.[7]

Step-by-Step Protocol for Off-Site Disposal:

  • Waste Characterization: Accurately determine the composition and quantity of the waste.

  • Proper Packaging: Ensure the waste is in the correct, securely sealed, and accurately labeled containers as described in Section 3.

  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for Thiomorpholine 1,1-dioxide and any other relevant information.

  • Documentation: Complete all necessary waste manifest forms as required by the disposal contractor and regulatory bodies. This creates a cradle-to-grave record of the waste's journey.

  • Scheduled Pickup: Arrange for the collection of the waste by the licensed contractor. Ensure that the transfer of waste is documented.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines for Handling and Disposal of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Government of Alberta. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Penta chemicals. (2023, May 17). Safety Data Sheet: Sulfur powder. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2,2-Dimethylthiomorpholine 1,1-dioxide: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, sulfur-containing heterocycles like 2,2-Dimethylthiomorpholine 1,1-dioxide represent a class of compounds with significant potential. However, their unique chemical properties necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of their work.

Core Principles of Chemical Handling: The "Why" Behind the "What"

Before delving into specific PPE recommendations, it is crucial to understand the foundational principles that guide their selection. The primary routes of exposure to a solid chemical like this compound are inhalation of dust particles, direct skin contact, and eye contact. Consequently, our PPE strategy is designed to create a reliable barrier against these exposure pathways.

Recommended Personal Protective Equipment: A Multi-Layered Defense

The following table summarizes the essential PPE for handling this compound, categorized by the level of risk associated with different laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk (e.g., weighing in a ventilated enclosure, preparing dilute solutions) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
Moderate-Risk (e.g., synthesis, purification, handling of bulk powder) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apron over a standard lab coatNIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if not in a fume hood
High-Risk/Spill Cleanup Face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsNIOSH-approved air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA)
In-Depth Analysis of PPE Selection
  • Eye and Face Protection : The potential for serious eye irritation necessitates robust eye protection.[1][2] For low-risk activities, safety glasses with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement. However, for any task with a higher risk of splashing or dust generation, chemical splash goggles that form a seal around the eyes are imperative.[3] A face shield worn over goggles provides an additional layer of protection for the entire face.[4]

  • Hand Protection : Chemical-resistant gloves are non-negotiable.[1] Nitrile or neoprene gloves offer good protection against a wide range of chemicals and are suitable for handling this compound. For more prolonged or intensive handling, double-gloving is a prudent measure to safeguard against undetected pinholes or tears.[3] Always inspect gloves for any signs of degradation before use and change them frequently, especially if contamination is suspected.

  • Body Protection : A standard cotton lab coat may suffice for low-risk operations, but for more substantial work, a chemical-resistant lab coat or apron made from materials like polyethylene-coated polypropylene is recommended.[3] In the event of a significant spill, impervious clothing or a full chemical-resistant suit may be necessary to prevent skin contact.[1][5]

  • Respiratory Protection : The primary respiratory hazard associated with this compound is the inhalation of its dust particles, which can cause respiratory tract irritation.[1][6] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize airborne concentrations. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator equipped with a particulate filter is essential.[3][7]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This ensures that the protective barrier is maintained during use and that contaminants are not inadvertently spread during removal.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene : Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves : Don the first pair of nitrile or neoprene gloves.

  • Body Protection : Put on your lab coat or chemical-resistant apron. Ensure it is fully buttoned or tied.

  • Respiratory Protection : If required, perform a fit check and don your respirator.

  • Eye and Face Protection : Put on your safety goggles, ensuring a snug fit. If a face shield is needed, place it over the goggles.

  • Second Pair of Gloves : Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing PPE: A Contamination-Conscious Process
  • Outer Gloves : Remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles : Remove the face shield (if used) and then the goggles from the back of your head forward, avoiding touching the front surfaces.

  • Body Protection : Unfasten your lab coat or apron, and carefully roll it away from your body, turning the contaminated outer surface inward.

  • Respiratory Protection : Remove your respirator from the back.

  • Inner Gloves : Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_respiratory Respiratory Protection cluster_disposal Operational & Disposal Plan Start Start: Handling 2,2-Dimethyl- thiomorpholine 1,1-dioxide AssessRisk Assess Task-Specific Risk (e.g., scale, duration, potential for dust/splash) Start->AssessRisk LowRisk Low Risk: - Safety Glasses - Single Gloves - Lab Coat AssessRisk->LowRisk Low ModerateRisk Moderate Risk: - Goggles - Double Gloves - Chemical-Resistant Apron AssessRisk->ModerateRisk Moderate HighRisk High Risk: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit AssessRisk->HighRisk High AssessVentilation Adequate Ventilation? (e.g., Fume Hood) LowRisk->AssessVentilation ModerateRisk->AssessVentilation Respirator NIOSH-Approved Respirator with Particulate Filter HighRisk->Respirator NoRespirator No Respirator Required AssessVentilation->NoRespirator Yes AssessVentilation->Respirator No Proceed Proceed with Experiment NoRespirator->Proceed Respirator->Proceed Disposal Dispose of Contaminated PPE and Chemical Waste According to Institutional Guidelines Proceed->Disposal

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Emergency Procedures and Disposal

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

All contaminated PPE and any waste materials generated from the handling or cleanup of this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][8] Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.

By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Morpholine Safety Data Sheet. PENTA s.r.o. [Link]

  • Morpholine Safety Data Sheet. Carl ROTH. [Link]

  • Morpholine Safety Data Sheet. Carl ROTH. [Link]

  • Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety Services. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Occupational Safety Resources on Sulfuric Acid. NC Department of Health and Human Services. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.